molecular formula C13H24O2 B1587912 1-Ethylhexyl tiglate CAS No. 94133-92-3

1-Ethylhexyl tiglate

Cat. No.: B1587912
CAS No.: 94133-92-3
M. Wt: 212.33 g/mol
InChI Key: LMBAQNNBRWRROG-IZZDOVSWSA-N
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Description

1-Ethylhexyl tiglate is a fatty acid ester.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octan-3-yl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-5-8-9-10-12(7-3)15-13(14)11(4)6-2/h6,12H,5,7-10H2,1-4H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBAQNNBRWRROG-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)OC(=O)C(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(CC)OC(=O)/C(=C/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30916382
Record name Octan-3-yl (2E)-2-methylbut-2-enoate
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Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

completely miscible with alcohol and diluted alcohol
Record name 1-Ethylhexyl tiglate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/676/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.879-0.885
Record name 1-Ethylhexyl tiglate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/676/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

94133-92-3
Record name 1-Ethylhexyl (2E)-2-methyl-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94133-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethylhexyl tiglate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octan-3-yl (2E)-2-methylbut-2-enoate
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Record name 1-ethylhexyl 2-methylcrotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.093.372
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-ETHYLHEXYL TIGLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V8567YK6H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-Ethylhexyl tiglate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Ethylhexyl Tiglate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 94133-92-3), a specialty ester utilized primarily in the flavor and fragrance industries. This document details its chemical identity, including its precise IUPAC name and structural features, and summarizes its key physicochemical properties. A significant focus is placed on a robust, replicable laboratory-scale synthesis protocol via Fischer-Speier esterification, complete with mechanistic insights and validation checkpoints. Furthermore, this guide outlines standard analytical methodologies for quality control and discusses the compound's current applications and safety considerations. The content is structured to serve as a practical resource for researchers and professionals in chemical synthesis and formulation science.

Chemical Identity and Structure Elucidation

This compound is an organic ester formed from tiglic acid and 3-octanol (a secondary alcohol also known as 1-ethylhexanol). Understanding its precise structure is critical for predicting its properties and reactivity.

IUPAC Name and Synonyms

The systematic name for this compound, following IUPAC nomenclature, clarifies the specific isomeric forms of its constituent parts.

  • IUPAC Name: octan-3-yl (2E)-2-methylbut-2-enoate[1]

  • Common Name: this compound

  • Synonyms: 3-Octyl tiglate[1]

  • CAS Number: 94133-92-3[1]

  • FEMA Number: 3676[1]

The name reveals two key structural features:

  • The Alcohol Moiety (octan-3-yl): The ester is derived from octan-3-ol, a secondary alcohol where the hydroxyl group is on the third carbon of an eight-carbon chain. The common name "1-Ethylhexyl" is a non-systematic name for this group.

  • The Acid Moiety ((2E)-2-methylbut-2-enoate): This originates from tiglic acid, which is the trans (or E) isomer of 2-methyl-2-butenoic acid.[2][3] The cis (Z) isomer is known as angelic acid.[2] This stereochemistry is crucial as it influences the molecule's shape and sensory properties.

Chemical Structure

The structure consists of an eight-carbon branched alkyl chain linked via an ester functional group to an unsaturated five-carbon carboxylate.

  • Molecular Formula: C₁₃H₂₄O₂[1][4]

  • Molecular Weight: 212.33 g/mol [1]

  • SMILES String: CCCCCC(CC)OC(=O)\C(C)=C\C[1]

The diagram below illustrates the connectivity and stereochemistry of the molecule.

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for handling, formulation, and analytical method development.

PropertyValueSource
Appearance Colorless liquid[5]
Odor Spicy, peppery, with dried fruit notes[1][4]
Molecular Formula C₁₃H₂₄O₂[1]
Molecular Weight 212.33 g/mol [1]
Density 0.882 g/mL at 25 °C[1]
Boiling Point 94-96 °C at 60 mmHg[4]
Refractive Index n20/D 1.444[1]
Water Solubility 0.017 g/L (Predicted)[4]
logP 4.85 - 5.25 (Predicted)[4]

Synthesis and Mechanistic Insights

The most common and industrially viable method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (tiglic acid) and an alcohol (3-octanol).

Reaction Principle

The Fischer esterification is a reversible equilibrium-limited reaction.[6][7] To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed, for instance, through azeotropic distillation with a suitable solvent like toluene.[8]

Reaction: Tiglic Acid + 3-Octanol <--> this compound + Water

Causality in Experimental Design
  • Catalyst Choice: A strong protic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) is used. The acid protonates the carbonyl oxygen of tiglic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[6][7]

  • Temperature and Reflux: Heating the mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The reflux action also ensures the reaction mixture remains homogenous.

  • Work-up Procedure: The post-reaction work-up is critical. Washing with a sodium bicarbonate solution neutralizes the acid catalyst and removes any unreacted tiglic acid. A subsequent brine wash helps to remove residual water from the organic phase before drying.

Detailed Laboratory Protocol

Materials:

  • Tiglic acid (1.0 eq)

  • 3-Octanol (1.5 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.05 eq)

  • Toluene

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel, rotary evaporator.

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging Reactants: To the flask, add tiglic acid, 3-octanol, and toluene.

  • Catalyst Addition: Slowly add the concentrated sulfuric acid to the stirred mixture.

  • Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue reflux until no more water is collected (typically 4-6 hours).

  • Cooling & Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Aqueous Work-up:

    • Wash the organic layer with 5% NaHCO₃ solution to neutralize the acid. Check the aqueous layer with pH paper to ensure it is basic.

    • Wash the organic layer with water.

    • Wash the organic layer with brine to facilitate phase separation.

  • Drying: Dry the organic layer over anhydrous MgSO₄, then filter.

  • Solvent Removal: Remove the toluene using a rotary evaporator.

  • Purification (Self-Validation): The crude product is a pale yellow oil. For high purity, perform vacuum distillation. The purity of the final product should be confirmed by Gas Chromatography (GC) and its structure verified by ¹H NMR and IR spectroscopy.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification reactants Charge Flask: Tiglic Acid, 3-Octanol, Toluene, H₂SO₄ reflux Heat to Reflux (4-6 hours) reactants->reflux collection Collect Water via Dean-Stark Trap reflux->collection cool Cool to RT collection->cool wash_bicarb Wash with 5% NaHCO₃ cool->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (MgSO₄) & Filter wash_brine->dry evap Rotary Evaporation dry->evap purify Vacuum Distillation (Final Product) evap->purify

Caption: Fischer Esterification Workflow for this compound.

Applications in Research and Development

While the primary market for this compound is in flavors and fragrances for its spicy, green, and fruity notes, its properties make it relevant in other scientific fields.[1][5]

  • Formulation Science: In drug development, excipients with well-characterized sensory profiles are sometimes needed to improve the palatability of oral formulations. As a FEMA-designated flavoring agent, it is a potential candidate for such applications.[1]

  • Dermatological Research: Esters with similar chain lengths and branching, such as 2-ethylhexyl acrylate, are used extensively in cosmetic and dermatological formulations as emollients or film-forming agents.[9][10] The physicochemical properties of this compound (e.g., high logP, low water solubility) suggest it would have similar skin-feel and occlusive properties, making it a compound of interest for novel topical delivery systems.

  • Chemical Synthesis: It can serve as a starting material or intermediate for the synthesis of more complex molecules, where the tiglate moiety can be further functionalized at the double bond.

Analytical Methodologies

Rigorous quality control is essential to ensure the purity and identity of the synthesized material.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for assessing purity and confirming identity.

  • Principle: The sample is vaporized and separated based on boiling point and polarity on a capillary column. The mass spectrometer then fragments the eluted molecules, producing a unique mass spectrum (fingerprint).

  • Protocol:

    • Sample Prep: Prepare a dilute solution of the ester in a volatile solvent (e.g., dichloromethane or hexane).

    • Injection: Inject 1 µL into the GC inlet.

    • GC Conditions: Use a non-polar column (e.g., DB-5ms). A typical temperature program would start at 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • MS Detection: Use electron ionization (EI) at 70 eV.

  • Validation: The resulting chromatogram should show a single major peak. The mass spectrum of this peak should be consistent with the molecular weight (M⁺ = 212) and expected fragmentation pattern of this compound.

Safety and Handling

  • Irritation: Like many esters, this compound may cause skin and eye irritation upon direct contact.[11]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, protected from heat and light.[5]

Conclusion

This compound is a well-defined chemical entity with established applications in the fragrance industry and potential utility in pharmaceutical and cosmetic sciences. Its synthesis via Fischer esterification is a robust and scalable process, grounded in fundamental principles of organic chemistry. The analytical methods detailed herein provide a clear pathway for quality assurance. This guide serves as a foundational technical resource for scientists engaged in the synthesis, analysis, and application of this versatile ester.

References

  • National Institute of Standards and Technology. (n.d.). Ethyl tiglate. NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (2015). Showing Compound this compound (FDB016740). Retrieved from [Link]

  • The Good Scents Company. (n.d.). hexyl tiglate, 16930-96-4. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-ethyl tiglate, 5837-78-5. Retrieved from [Link]

  • PubChem. (n.d.). Hexyl tiglate, 2-. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). hexyl (E)-tiglate, 19089-92-0. Retrieved from [Link]

  • Wikipedia. (n.d.). Tiglic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Steglich Esterification in Alkyl Gallates. Retrieved from [Link]

  • Quora. (2020). What is the structure of 1-ethyl-1-hexanol?. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Ethylhexanol. National Center for Biotechnology Information. Retrieved from [Link]

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  • University Laboratory Manual. (n.d.). Experiment 29 – The Fischer Esterification. Retrieved from [Link]

  • JRC Publications Repository. (n.d.). 2-ETHYLHEXYL ACRYLATE CAS No: 103-11-7. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Butenoic acid, 2-methyl-, hexyl ester, (Z)-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Hexanol, 2-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Tiglic acid (CAS 80-59-1). Retrieved from [Link]

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An In-depth Technical Guide to 1-Ethylhexyl Tiglate: Synthesis, Characterization, and the Pharmaceutical Significance of the Tiglate Moiety

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-ethylhexyl tiglate, a specialty ester. Beyond its fundamental chemical and physical properties, this document delves into its synthesis, spectroscopic characterization, and, most importantly, contextualizes the significance of the tiglate functional group within the broader landscape of pharmaceutical research and drug development. While this compound itself is primarily utilized in the flavor and fragrance industry, the tiglate ester moiety is a critical pharmacophore in potent, biologically active natural products, making an understanding of its chemistry highly relevant to researchers in the life sciences.

Core Compound Identification and Properties

This compound, also known as 3-octyl tiglate, is an organic ester formed from tiglic acid and 1-ethylhexanol.[1] Its fundamental identifiers are crucial for regulatory compliance, procurement, and unambiguous scientific communication.

  • CAS Number: 94133-92-3[2]

  • Molecular Formula: C₁₃H₂₄O₂[3]

  • Molecular Weight: 212.33 g/mol

  • IUPAC Name: octan-3-yl (2E)-2-methylbut-2-enoate[3]

The molecular structure of this compound is depicted below. The "tiglate" designation specifies the (E)-isomer, where the main carbon chain substituents are on opposite sides of the C=C double bond.

Caption: Molecular Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for predicting its behavior in various solvent systems, its stability under different storage conditions, and for developing analytical methods.

PropertyValueSource(s)
Appearance Colorless liquid (estimated)
Odor Spicy, fruity, green
Density 0.882 g/mL at 25 °C
Boiling Point 94-96 °C at 60 mmHg[1]
Refractive Index (n20/D) 1.444
Flash Point 100 °C (212 °F) - closed cup
Solubility Insoluble in water; soluble in alcohols and oils[4]

Synthesis of this compound: A Practical Protocol

The most direct and common method for synthesizing tiglate esters is through Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (tiglic acid) with an alcohol (1-ethylhexanol). The choice of this method is based on the ready availability of the starting materials and the straightforward nature of the reaction, which can be driven to completion by the removal of water.

fischer_esterification cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification TiglicAcid Tiglic Acid Reaction Reflux in Toluene (Dean-Stark Trap) TiglicAcid->Reaction Ethylhexanol 1-Ethylhexanol Ethylhexanol->Reaction Catalyst p-TsOH (catalyst) Catalyst->Reaction Monitoring Monitor by TLC/GC Reaction->Monitoring drives equilibrium Quench Quench with NaHCO₃(aq) Monitoring->Quench upon completion Extract Extract with Ether Quench->Extract Dry Dry (Na₂SO₄) & Evaporate Extract->Dry Purify Vacuum Distillation Dry->Purify Product This compound Purify->Product

Caption: Workflow for the Synthesis of this compound.

Detailed Step-by-Step Methodology

This protocol is designed for laboratory-scale synthesis and incorporates self-validating checkpoints for reaction monitoring and product purification.

  • Reactant Preparation & Setup:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add tiglic acid (0.1 mol, 10.01 g) and 1-ethylhexanol (0.1 mol, 13.02 g).

    • Add toluene (200 mL) as the solvent. Toluene is chosen for its ability to form an azeotrope with water, facilitating its removal.

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH) (0.002 mol, 0.38 g). p-TsOH is a strong acid catalyst that is easy to handle and effective for this transformation.

  • Reaction Execution & Monitoring:

    • Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. The reaction is driven forward as water is removed from the equilibrium.

    • Causality: The continuous removal of water is critical. According to Le Châtelier's principle, removing a product (water) shifts the equilibrium towards the formation of the ester, maximizing the yield.

    • Monitor the reaction progress every hour by thin-layer chromatography (TLC) or gas chromatography (GC). A typical TLC system would be silica gel with a 9:1 hexanes:ethyl acetate mobile phase. The disappearance of the limiting starting material (usually tiglic acid) indicates reaction completion.

  • Work-up and Isolation:

    • Once the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the p-TsOH catalyst, followed by brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by vacuum distillation. Given the boiling point of 94-96 °C at 60 mmHg, this is an effective method to separate the higher-boiling ester from any non-volatile impurities.[1]

    • The final product should be a clear, colorless oil. The purity should be assessed by GC and its identity confirmed by spectroscopic methods.

Spectroscopic Characterization for Quality Control

Confirming the structure and purity of the synthesized this compound is paramount. While experimental spectra for this specific molecule are not widely published, its expected spectroscopic features can be reliably predicted based on its functional groups and data from analogous compounds like ethyl and hexyl tiglate.[5][6][7][8]

Expected ¹H NMR Spectrum (400 MHz, CDCl₃)
  • Vinyl Proton: A quartet or multiplet around δ 6.8-7.0 ppm. This proton is coupled to the methyl group across the double bond.

  • Ester Alkoxy Methine (-O-CH-): A multiplet around δ 4.6-4.8 ppm.

  • Allylic Methyl Group (=C-CH₃): A doublet around δ 1.8 ppm.

  • Ethyl and Hexyl Chain Protons: A series of multiplets and triplets between δ 0.8-1.7 ppm. The two terminal methyl groups will appear as triplets around δ 0.9 ppm.

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃)
  • Carbonyl Carbon (C=O): δ 167-168 ppm.

  • Alkene Carbons (C=C): δ 128 ppm and δ 138 ppm.

  • Ester Alkoxy Carbon (-O-CH-): δ 70-72 ppm.

  • Alkyl Chain Carbons: A series of peaks between δ 10-40 ppm.

Expected Infrared (IR) Spectrum (Thin Film)
  • C=O Stretch (Ester): A strong, sharp absorption band around 1715-1725 cm⁻¹. This is a highly characteristic peak for α,β-unsaturated esters.[9][10][11]

  • C=C Stretch (Alkene): A medium intensity band around 1650 cm⁻¹.

  • C-O Stretch (Ester): A strong band in the 1150-1250 cm⁻¹ region.

  • C-H Stretches (sp³): Multiple bands just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).

The Tiglate Moiety: A Bridge to Drug Development

While this compound's primary application is as a fragrance component, the tiglate ester functional group is a crucial feature in several highly potent natural products with significant therapeutic applications. This connection provides an important context for researchers in drug discovery and development.

Case Study: Tigilanol Tiglate (EBC-46)

The most prominent example is Tigilanol Tiglate , a diterpenoid ester isolated from the blushwood tree (Fontainea picrosperma).[12] This complex molecule is a potent activator of Protein Kinase C (PKC) and has been approved as a veterinary drug for treating mast cell tumors in dogs.[12][13]

  • Mechanism of Action: Tigilanol tiglate works by inducing rapid tumor cell death through mitochondrial disruption and promoting an acute inflammatory response that destroys the tumor's vasculature.[12][13]

  • Clinical Significance: Human clinical trials are underway to evaluate its efficacy against a range of solid tumors.[13] Furthermore, its unique PKC-modulating activity has led to investigations of its analogs for other therapeutic indications, including HIV eradication.[14][15]

The presence of the tiglate ester at the C13 position of the tigilanol core is critical for its biological activity.[14] This underscores a key principle in medicinal chemistry: simple, often overlooked functional groups found in common chemicals can be integral components of highly complex and potent drug molecules. Understanding the synthesis and properties of simple tiglate esters like this compound can therefore provide valuable foundational knowledge for chemists working on the synthesis of these more complex therapeutic agents.

Safety and Handling

Based on data for this compound and structurally related compounds like hexyl tiglate, the compound is classified as a combustible liquid but is not considered acutely toxic or a significant skin sensitizer.[16][17]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from ignition sources in a tightly sealed container.

  • Toxicology: Detailed studies on hexyl tiglate show it is not genotoxic.[16] While direct data for this compound is limited, a similar toxicological profile can be anticipated due to structural similarity.

Conclusion

This compound serves as an excellent case study for the dual nature of specialty chemicals. On one hand, it is a functional ingredient in commercial formulations. On the other, its core chemical feature, the tiglate moiety, is a key to the potent biological activity of advanced therapeutic candidates like tigilanol tiglate. For researchers in drug development, a deep understanding of the synthesis, characterization, and handling of such fundamental structures is an indispensable part of the toolkit required to build the complex molecules that define the future of medicine.

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An In-depth Technical Guide to 1-Ethylhexyl Tiglate: Natural Precursors and Synthetic Production

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-Ethylhexyl tiglate, a significant molecule in the flavor and fragrance industry. We will explore its natural analogs, the biosynthesis of its core chemical scaffold, and delve into the specifics of its synthetic production. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this compound.

Introduction to this compound

This compound (CAS No. 94133-92-3) is an organic ester recognized for its characteristic spicy and fruity aroma. While commercially produced as a synthetic compound, the tiglate moiety is a recurring motif in the natural world, found in a variety of plant secondary metabolites.[1][2][3] Understanding the natural origins of its precursors provides valuable context for its application and synthesis. This guide will first examine the natural occurrence and biosynthesis of tiglic acid and its esters, followed by a detailed exploration of the synthetic pathways to this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 94133-92-3
Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
Appearance Colorless Liquid
Odor Spicy, Fruity
Density 0.882 g/mL at 25 °C
Refractive Index n20/D 1.444
Boiling Point 95-96 °C at 12 mm Hg
Flash Point 100 °C (closed cup)

Source: Sigma-Aldrich

Natural Sources of Tiglate Esters and Tiglic Acid

While this compound is a synthetic substance, its parent acid, tiglic acid, and various other tiglate esters are naturally occurring.[1][2][4]

Occurrence in Plants

Tiglic acid and its esters have been identified in a range of plant species, contributing to their aromatic profiles and biological activities. Notable sources include:

  • Croton Oil (Croton tiglium) : This is one of the earliest identified sources of tiglic acid.[1][2][3]

  • Roman Chamomile (Chamaemelum nobile) : The essential oil of Roman Chamomile contains a variety of esters, including isoamyl tiglate and isobutyl angelate (the cis-isomer of tiglate).[5][6][7][8]

  • Geranium Oil (Pelargonium graveolens) : This essential oil is known to contain geranyl tiglate.[2][9]

  • Fontainea picrosperma : The kernels of this Australian rainforest tree are the source of tigilanol tiglate, a complex diterpene ester with pharmaceutical applications.[10][11]

  • Schoenocaulon officinale : The seeds of this plant were one of the initial sources from which tiglic acid was isolated, then referred to as sabadillic acid.[1]

  • Datura meteloides : The biosynthesis of the tiglic acid moiety of the alkaloid meteloidine has been studied in this plant.[12]

  • Synadenium grantii : This plant contains tigliane-type diterpene esters.[13]

Biosynthesis of Tiglic Acid

The biosynthetic pathway of tiglic acid in plants originates from the amino acid L-isoleucine. The process involves a series of enzymatic transformations:

  • Deamination : L-isoleucine is first deaminated to form a keto-carboxylic acid.

  • Decarboxylation : The resulting keto-acid is decarboxylated to produce 2-methylbutyric acid. This is often accompanied by the formation of 2-methylbutyryl-CoA.

  • Hydroxylation and Dehydration : The 2-methylbutyryl-CoA intermediate undergoes hydroxylation and subsequent dehydration to yield tiglyl-CoA.

  • Esterification : The activated tiglyl-CoA is then transferred to a hydroxyl group of a core molecule (a necine base in the case of pyrrolizidine alkaloids), releasing coenzyme A and forming the final tiglate ester.[14]

Biosynthesis_of_Tiglic_Acid L-Isoleucine L-Isoleucine Keto-carboxylic Acid Keto-carboxylic Acid L-Isoleucine->Keto-carboxylic Acid Deamination 2-Methylbutyric Acid 2-Methylbutyric Acid Keto-carboxylic Acid->2-Methylbutyric Acid Decarboxylation 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA 2-Methylbutyric Acid->2-Methylbutyryl-CoA Activation Tiglyl-CoA Tiglyl-CoA 2-Methylbutyryl-CoA->Tiglyl-CoA Hydroxylation & Dehydration Tiglate Ester Tiglate Ester Tiglyl-CoA->Tiglate Ester Esterification

Caption: Biosynthetic pathway of tiglic acid from L-isoleucine.

Synthetic Production of this compound

The industrial production of this compound is primarily achieved through the Fischer-Speier esterification reaction. This method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Reaction Principle: Fischer-Speier Esterification

Fischer-Speier esterification is a reversible, acid-catalyzed condensation reaction.[15][16] To achieve a high yield of the ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one of the reactants (usually the alcohol) or by removing the water formed during the reaction.[17]

The overall reaction for the synthesis of this compound is:

Tiglic Acid + 1-Ethylhexanol ⇌ this compound + Water

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • Tiglic acid

  • 1-Ethylhexanol

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (drying agent)

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine tiglic acid and an excess of 1-ethylhexanol (e.g., a 1:3 molar ratio).

  • Catalyst Addition : Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux : Heat the reaction mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Neutralization : Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted tiglic acid.

  • Washing : Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying : Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal : Remove the diethyl ether by rotary evaporation.

  • Purification : Purify the crude this compound by vacuum distillation to obtain the final product.[18]

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Tiglic Acid + 1-Ethylhexanol + H2SO4 (cat.) Reflux Reflux Reactants->Reflux Extraction Dilute with Diethyl Ether & Transfer to Separatory Funnel Reflux->Extraction Neutralization Wash with NaHCO3 (aq) Extraction->Neutralization Washing Wash with Brine Neutralization->Washing Drying Dry with Na2SO4 Washing->Drying Solvent_Removal Rotary Evaporation Drying->Solvent_Removal Distillation Vacuum Distillation Solvent_Removal->Distillation Product Pure this compound Distillation->Product

Caption: General workflow for the synthesis of this compound.

Characterization and Quality Control

The purity and identity of synthesized this compound are confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both the qualitative and quantitative analysis of volatile compounds like this compound.[19] The gas chromatogram provides information on the purity of the sample, while the mass spectrum gives a unique fragmentation pattern that can be used for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of the synthesized ester.[20] The chemical shifts and coupling constants in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the molecular structure.

Conclusion

This compound, while a synthetically produced flavor and fragrance compound, has its chemical roots in the natural world through its precursor, tiglic acid. A thorough understanding of both the natural occurrence and biosynthesis of tiglates, coupled with a robust knowledge of synthetic methodologies like Fischer-Speier esterification, is crucial for professionals in the chemical and pharmaceutical industries. The ability to efficiently synthesize and rigorously characterize this compound ensures its quality and efficacy in various applications.

References

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A Comprehensive Guide to the Spectroscopic Characterization of 1-Ethylhexyl Tiglate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for the spectroscopic analysis of 1-Ethylhexyl tiglate (CAS 94133-92-3), a key compound in the flavor and fragrance industries.[1][2] As drug development and quality control demand unambiguous molecular characterization, a multi-technique spectroscopic approach is not just best practice; it is essential. This guide moves beyond mere data presentation to explore the causality behind methodological choices, offering field-proven insights into data acquisition and interpretation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Our objective is to equip researchers, scientists, and quality assurance professionals with a robust framework for the structural elucidation of this compound, ensuring scientific integrity at every step.

Molecular Structure: The Foundation of Spectral Interpretation

Before delving into instrumental analysis, a foundational understanding of the target molecule's structure is paramount. This compound (IUPAC name: (E)-2-ethylhexyl 2-methylbut-2-enoate) is an ester composed of two key moieties: the α,β-unsaturated tiglate group and the branched 2-ethylhexyl alcohol group.

  • Tiglate Moiety : This portion contains the ester carbonyl (C=O), a carbon-carbon double bond (C=C), and two methyl groups. The (E)-stereochemistry of the double bond is a critical structural feature.

  • 2-Ethylhexyl Moiety : This C8 alkyl chain is branched, which introduces structural complexity that must be resolved by spectroscopic means.

A clear numbering system is crucial for unambiguous spectral assignment, as illustrated below.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) is the cornerstone of structural elucidation, providing precise information about the chemical environment, quantity, and connectivity of protons in a molecule.

Expertise & Experience: Predicting the Spectrum

Based on the known effects of shielding/deshielding and spin-spin coupling, we can predict the ¹H NMR spectrum. The ester functionality and C=C double bond significantly deshield adjacent protons, shifting them downfield. The complex splitting patterns anticipated in the 2-ethylhexyl chain necessitate a high-field instrument (e.g., ≥400 MHz) for baseline resolution.

Predicted ¹H NMR Data
Assigned Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Hβ (on C3)~6.8Quartet (q)1HVinylic proton, deshielded by C=C and C=O. Coupled to C4 methyl protons.
H1' (on C1')~4.0-4.1Multiplet (m)2HProtons on carbon attached to the ester oxygen, highly deshielded.
C2-Me (on C2)~1.8Singlet (s) or narrow d3HAllylic methyl protons. Weakly coupled to Hβ.
C4 (on C3)~1.7Doublet (d)3HVinylic methyl protons, coupled to Hβ.
H3' (on C2')~1.5Multiplet (m)1HMethine proton on the branched alkyl chain.
Alkyl Chain (CH₂)~1.2-1.4Multiplet (m)8HOverlapping signals from the four methylene groups in the hexyl chain.
Terminal CH₃~0.9Triplet (t)6HSignals from the two terminal methyl groups (C8' and C10').
Trustworthiness: A Self-Validating Protocol

This protocol is designed to produce high-quality, reproducible data.

Step-by-Step ¹H NMR Acquisition Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice due to its high solubility for esters and its residual solvent peak at 7.26 ppm, which serves as a convenient internal reference.[3] Add a small amount of tetramethylsilane (TMS) as the primary chemical shift reference (δ 0.00 ppm).

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the magnet.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve high homogeneity, aiming for a narrow TMS peak shape.

  • Acquisition:

    • Acquire the spectrum using standard parameters: spectral width of ~12 ppm, acquisition time of ~4 seconds, relaxation delay of 2 seconds, and 16 scans.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks to determine the relative proton ratios.

Caption: ¹H NMR acquisition and processing workflow.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR spectroscopy reveals the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, this technique is less sensitive but provides critical data on the number and type of carbon atoms.

Expertise & Experience: Predicting the Spectrum

The chemical shift of a carbon atom is highly dependent on its hybridization and the electronegativity of its neighbors. The carbonyl carbon of the ester will be the most downfield signal. The sp² carbons of the double bond will appear in the olefinic region, while the sp³ carbons of the 2-ethylhexyl chain will be found upfield. Data from similar esters like ethyl tiglate and hexyl tiglate can help refine these predictions.[4][5]

Predicted ¹³C NMR Data
Assigned Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C1 (C=O)~167Ester carbonyl carbon, highly deshielded.
C3~138sp² carbon of the C=C bond.
C2~128sp² carbon of the C=C bond, attached to the ester group.
C1'~68sp³ carbon bonded to the electronegative ester oxygen.
C2', C3', C4', C5', C6'~23-40sp³ carbons of the alkyl chain. Specific assignment requires advanced techniques.
C2-Me~14sp³ methyl carbon attached to the C=C bond.
C4~12sp³ methyl carbon attached to the C=C bond.
C8', C10'~11-14sp³ terminal methyl carbons of the alkyl chain.
Trustworthiness: A Self-Validating Protocol

To ensure accurate assignment, especially within the crowded alkyl region, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is essential.

Step-by-Step ¹³C NMR and DEPT Acquisition Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be beneficial to reduce acquisition time.

  • Instrument Setup (100 MHz for ¹³C on a 400 MHz ¹H system):

    • Use the same lock and shim settings from the ¹H experiment.

    • Tune the carbon probe.

  • Acquisition:

    • Standard ¹³C: Acquire a proton-decoupled spectrum. This results in all carbon signals appearing as singlets. Due to lower sensitivity, several hundred to a few thousand scans may be required.

    • DEPT-135: Run a DEPT-135 experiment. In this spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative peaks. Quaternary carbons (like C1 and C2) will be absent.

    • DEPT-90: Run a DEPT-90 experiment, which will show only CH (methine) signals.

  • Data Processing:

    • Process the spectra similarly to the ¹H NMR data.

    • By comparing the standard ¹³C, DEPT-135, and DEPT-90 spectra, all carbon signals can be unambiguously assigned to their respective types (C, CH, CH₂, or CH₃).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Predicting Key Absorbances

The IR spectrum of this compound will be dominated by features characteristic of an α,β-unsaturated ester. The key is to look for the C=O and C=C stretching frequencies, which are slightly lower than in their saturated counterparts due to resonance. General IR correlation tables provide a reliable basis for these predictions.[6][7]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~2960-2850StrongC-H Stretchsp³ C-H (Alkyl)
~1720Strong, SharpC=O Stretchα,β-Unsaturated Ester
~1650MediumC=C StretchAlkene
~1250StrongC-O StretchEster
Trustworthiness: A Self-Validating Protocol

Modern Attenuated Total Reflectance (ATR) FTIR spectroscopy provides a simple, fast, and reproducible method for analyzing liquid samples.

Step-by-Step ATR-FTIR Acquisition Protocol:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Run a background scan to measure the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

  • Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Co-add 16 or 32 scans to obtain a high signal-to-noise ratio spectrum. The typical range is 4000-400 cm⁻¹.

  • Data Processing & Cleaning:

    • The resulting spectrum is ready for analysis after automatic background subtraction.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass Spectrometry (MS) provides the molecular weight of a compound and, through fragmentation analysis, offers a fingerprint for its structure. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for a volatile, thermally stable compound like this compound.

Expertise & Experience: Predicting the Fragmentation Pattern

Under standard Electron Ionization (EI) conditions (70 eV), the molecular ion (M⁺) will be formed. This high-energy ion will then undergo characteristic fragmentation. For esters, key fragmentation pathways include cleavage at the ester linkage and McLafferty rearrangements. The predicted monoisotopic mass is 212.17763 Da.[8]

Predicted Mass Spectrum Fragments (EI-MS)
m/zPredicted FragmentRationale
212[C₁₃H₂₄O₂]⁺Molecular Ion (M⁺)
113[C₈H₁₇]⁺Loss of the tiglate radical, forming the 2-ethylhexyl cation.
100[C₅H₈O₂]⁺McLafferty rearrangement: loss of octene (C₈H₁₆) from the M⁺ peak.
83[C₅H₇O]⁺Tigloyl cation, resulting from cleavage of the ester C-O bond. This is often a prominent peak for tiglate esters.
55[C₄H₇]⁺Further fragmentation of the alkyl chain or tiglate moiety.
Trustworthiness: A Self-Validating Protocol

A standard GC-MS protocol ensures reliable separation and ionization.

Step-by-Step GC-MS Acquisition Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Setup:

    • Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm DB-5ms or HP-5ms).

    • Injection: Inject 1 µL using a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column.

    • Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Setup (EI Source):

    • Set the ion source temperature to ~230°C and the quadrupole temperature to ~150°C.

    • Acquire data in full scan mode over a mass range of m/z 40-450.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Compare the molecular ion and fragmentation pattern to the predicted values and library data if available.

Conclusion

The unambiguous structural characterization of this compound is achieved not by a single technique, but by the logical integration of multiple spectroscopic datasets. ¹H and ¹³C NMR define the precise carbon and proton framework, IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry validates the molecular weight and provides a structural fingerprint through fragmentation. By following the robust, self-validating protocols outlined in this guide, researchers and analysts can generate high-quality, reliable data, ensuring the identity, purity, and quality of this important compound.

References

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Safety, handling, and storage guidelines for 1-Ethylhexyl tiglate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 1-Ethylhexyl tiglate

Introduction: Understanding this compound

This compound (CAS No. 94133-92-3), also known as 3-Octyl tiglate, is an organic ester valued in the flavors and fragrances industry for its characteristic spicy and green-oily aroma.[1] As with any specialty chemical, particularly those used in research and development settings, a comprehensive understanding of its properties and associated handling protocols is paramount to ensure laboratory safety and experimental integrity. This guide provides an in-depth analysis of the safety, handling, and storage considerations for this compound, designed for researchers, scientists, and drug development professionals. The causality behind each procedural recommendation is explained to foster a culture of safety built on scientific understanding rather than rote compliance.

Section 1: Chemical Identity and Physicochemical Properties

A foundational element of safe chemical handling is a thorough understanding of the substance's physical and chemical properties. These characteristics dictate its behavior under various conditions and inform the necessary safety precautions. For instance, its flash point and density are critical for assessing fire risk and potential vapor accumulation.

PropertyValueSource
CAS Number 94133-92-3
EC Number 302-757-5
Molecular Formula C13H24O2[2]
Molecular Weight 212.33 g/mol [3]
Synonyms 3-Octyl tiglate, octan-3-yl (E)-2-methylbut-2-enoate[4][5]
Appearance Colorless liquid[6]
Density 0.882 g/mL at 25 °C
Flash Point 100 °C (212 °F) - closed cup
Refractive Index n20/D 1.444
Water Solubility 15.2 mg/L (estimated)[1][6]
Log Kow (Octanol/Water Partition Coeff.) 4.14 (estimated)[6]

Section 2: Hazard Identification and Toxicological Insights

While specific toxicological data for this compound is limited, a robust safety profile can be inferred from its chemical structure (an alpha,beta-unsaturated ester) and data from structurally similar compounds, such as hexyl tiglate and ethyl tiglate.[2][6][7] Unsaturated esters can be reactive and may cause irritation upon contact with skin, eyes, or the respiratory tract.[7][8]

However, a comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) on the closely related hexyl tiglate found it to be non-genotoxic and not a skin sensitizer at current usage levels.[6] The low acute toxicity of similar esters is further suggested by a high LD50 value (>5 g/kg for oral and dermal routes in rats and rabbits, respectively) for ethyl tiglate.[7]

Despite this, the "as low as reasonably achievable" (ALARA) principle necessitates treating this compound with appropriate caution. The primary hazards are associated with its combustible nature and the potential for irritation upon direct contact or inhalation of vapors, especially at elevated temperatures.[7][8]

Inferred Hazard Classification:

Hazard ClassCategoryStatement
Flammable Liquids Combustible Liquid (Class 10 Storage)Combustible liquid.
Skin Irritation Potential IrritantMay cause skin irritation upon prolonged contact.[7]
Eye Irritation Potential IrritantMay cause eye irritation.[7]
Respiratory Irritation Potential IrritantMay cause respiratory tract irritation if vapors are inhaled.[7]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is the cornerstone of chemical safety. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE). The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision process grounded in the specific properties of the chemical and the nature of the experimental work.

Engineering Controls

The primary engineering control for handling volatile or potentially irritating liquids is ventilation.

  • Chemical Fume Hood: All handling of this compound that may generate vapors or aerosols should be conducted within a certified chemical fume hood.[7] This is the most effective way to prevent inhalation exposure.

  • Local Exhaust Ventilation: For larger-scale operations where a fume hood is not practical, local exhaust ventilation should be employed to capture vapors at the source.[8]

  • General Laboratory Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors in the general workspace.

Personal Protective Equipment (PPE)

PPE serves as the last line of defense. The following PPE is mandatory when handling this compound.

PPE TypeSpecificationRationale and Field Insights
Eye Protection Chemical splash goggles (ANSI Z87.1 certified)Protects against accidental splashes. Standard safety glasses do not provide a sufficient seal against liquid splashes. A face shield may be worn over goggles for added protection during high-risk procedures like transferring large volumes.[9]
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact. Nitrile gloves offer good resistance to a wide range of chemicals and are a standard choice for incidental contact. For prolonged handling, heavier-duty gloves should be considered. Always inspect gloves for tears or pinholes before use and wash hands thoroughly after removal.[9]
Skin and Body Protection Laboratory CoatA standard laboratory coat is required to protect skin and personal clothing from minor spills and splashes.[9] For larger quantities, a chemical-resistant apron may be necessary.
Respiratory Protection Not typically required with adequate engineering controls.If engineering controls fail or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Respirator use requires a formal respiratory protection program, including fit testing.[7]

PPE_Selection_Workflow cluster_0 PPE Selection Logic Start Task: Handling This compound Assess Assess Task Risk (Volume, Temperature, Duration) Controls Are Engineering Controls (Fume Hood) Available & Functional? LowRisk Low Risk (e.g., small aliquot) HighRisk High Risk (e.g., large transfer, heating) PPE_Standard Standard PPE: - Goggles - Nitrile Gloves - Lab Coat PPE_Enhanced Enhanced PPE: - Goggles & Face Shield - Chemical Apron - Consider heavier gloves NoControls Emergency / No Controls: Add NIOSH Respirator (Organic Vapor Cartridge) End Proceed with Task

Section 4: Safe Handling Protocols

Adherence to standardized handling protocols minimizes the risk of exposure and accidents. The following step-by-step methodology should be followed for routine laboratory use.

General Handling Workflow
  • Preparation: Before handling, ensure all necessary engineering controls are operational and all required PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Chemical Retrieval: Obtain the container from its designated storage location. Visually inspect the container for any signs of damage or leakage.

  • Dispensing: Conduct all transfers and dispensing of the chemical inside a chemical fume hood.[7] Use spark-proof tools if there is any risk of ignition.[7]

  • Post-Handling: Tightly close the container immediately after use. Decontaminate any surfaces that may have come into contact with the chemical.

  • Hygiene: Remove PPE in the correct order to avoid cross-contamination. Wash hands and forearms thoroughly with soap and water.[10] Do not eat, drink, or smoke in the laboratory area.[10]

Handling_Workflow

Section 5: Storage Guidelines

Proper storage is critical for maintaining the chemical's integrity and preventing hazardous situations such as fires or accidental release.

  • Container: Store in the original, tightly sealed container.[1][11] Packages that have been opened must be carefully resealed and kept upright.[10]

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[1][8]

  • Classification: this compound is a Storage Class 10 combustible liquid. It should be stored in a designated area for flammable or combustible materials, away from ignition sources like open flames, sparks, or hot surfaces.[8]

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.[12] The presence of a carbon-carbon double bond makes the molecule susceptible to reaction with these materials.

Section 6: Emergency Procedures

Preparedness is key to mitigating the impact of an accident. All laboratory personnel must be familiar with these procedures.

First Aid Measures
  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention.[8]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek medical attention.[7]

Accidental Release Measures (Spills)
  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, absorb the liquid with an inert, non-combustible material such as vermiculite, sand, or earth.[7]

  • Collect: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[7]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Spill_Response

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical powder, foam, carbon dioxide (CO2), or water spray. Do not use a solid stream of water as it may scatter and spread the fire.

  • Specific Hazards: The substance is combustible. Vapors are heavier than air and may travel to a source of ignition and flash back.[12][13] Containers may explode when heated.[12]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[7]

Section 7: Disposal Considerations

Chemical waste must be managed responsibly to protect the environment.

  • Waste Classification: Unused this compound and materials contaminated with it should be treated as hazardous chemical waste.

  • Disposal Method: Dispose of the waste in a designated, labeled, and sealed container.[11] The disposal must be carried out by a licensed waste disposal contractor in accordance with all federal, state, and local regulations. Do not dispose of it down the drain.[13]

Section 8: References

  • The Good Scents Company. (n.d.). hexyl tiglate. Retrieved from [Link]

  • FooDB. (2010). Showing Compound this compound (FDB016740). Retrieved from [Link]

  • The Good Scents Company. (n.d.). hexyl tiglate. Retrieved from [Link]

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, hexyl tiglate, CAS Registry Number 16930-96-4. Food and Chemical Toxicology, 183, 114407. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl tiglate, 98%. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-octyl tiglate. Retrieved from [Link]

  • Tiflex. (2023). SAFETY DATA SHEET. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl tiglate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 1-Ethylhexyl Tiglate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This document provides a comprehensive guide for the synthesis of 1-ethylhexyl tiglate, a valuable ester recognized for its applications as a flavoring agent and in the fragrance industry. The protocol herein details the Fischer esterification of tiglic acid with 2-ethylhexanol. Emphasis is placed on the mechanistic underpinnings of the reaction, a detailed step-by-step protocol, purification techniques, and methods for analytical characterization. This guide is intended for researchers and professionals in the fields of organic synthesis and drug development, offering insights into process optimization and ensuring the integrity of the final product.

Introduction

This compound, also known as 3-octyl tiglate, is an organic ester with the chemical formula C₁₃H₂₄O₂. It is primarily utilized in the flavor and fragrance industries for its characteristic spicy and green aroma. The synthesis of this ester is efficiently achieved through Fischer esterification, a classic organic reaction involving the acid-catalyzed condensation of a carboxylic acid and an alcohol.

The Fischer esterification is a reversible reaction, and to drive the equilibrium towards the formation of the ester, specific strategies are employed. These include using an excess of one of the reactants, typically the less expensive alcohol, or the removal of water as it is formed during the reaction. Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).

This application note will provide a detailed protocol for the synthesis of this compound, leveraging the principles of Fischer esterification to achieve a high-yield and high-purity product.

Reaction Mechanism: Fischer Esterification

The Fischer esterification proceeds through a series of equilibrium steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve proton transfer, elimination of a water molecule, and deprotonation to yield the final ester product. The entire process can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
Tiglic Acid≥98%Sigma-Aldrich
2-Ethylhexanol≥99.5%Sigma-Aldrich
p-Toluenesulfonic acid monohydrate (p-TsOH)≥98.5%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionFisher Scientific
Brine (NaCl)Saturated aqueous solutionFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ≥99%Fisher Scientific
Round-bottom flask250 mLVWR
Dean-Stark apparatus10 mLVWR
Reflux condenser300 mmVWR
Magnetic stirrer with heating mantleIKA
Separatory funnel500 mLVWR
Rotary evaporatorBüchi
Gas Chromatography-Mass Spectrometry (GC-MS)Agilent Technologies
Nuclear Magnetic Resonance (NMR) Spectrometer400 MHzBruker
Fourier-Transform Infrared (FTIR) SpectrometerPerkinElmer
Experimental Protocol

The following protocol outlines the synthesis of this compound.

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tiglic acid (0.1 mol, 10.01 g) and 2-ethylhexanol (0.12 mol, 15.63 g, 17.7 mL).

  • Add toluene (100 mL) as the solvent. Toluene forms an azeotrope with water, facilitating its removal.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.005 mol, 0.95 g).

Step 2: Fischer Esterification

  • Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) using a heating mantle.

  • Continuously remove the water that collects in the Dean-Stark trap to drive the reaction equilibrium towards the product side.

  • Monitor the reaction progress by collecting aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-6 hours).

Step 3: Work-up and Purification

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the p-TsOH catalyst, followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the toluene using a rotary evaporator.

  • The crude product can be further purified by fractional distillation under reduced pressure to obtain pure this compound.

Visualization of the Experimental Workflow

Fischer_Esterification_Workflow cluster_reaction Reaction Setup & Esterification cluster_workup Work-up & Purification cluster_analysis Product Characterization Reactants 1. Combine Tiglic Acid & 2-Ethylhexanol in Toluene Catalyst 2. Add p-TsOH Catalyst Reactants->Catalyst Reflux 3. Heat to Reflux with Dean-Stark Trap Catalyst->Reflux Monitor 4. Monitor Reaction via TLC/GC Reflux->Monitor Cool 5. Cool Reaction Mixture Monitor->Cool Wash 6. Wash with NaHCO₃ and Brine Cool->Wash Dry 7. Dry with Anhydrous Na₂SO₄ Wash->Dry Evaporate 8. Remove Toluene via Rotary Evaporator Dry->Evaporate Purify 9. Purify by Fractional Distillation Evaporate->Purify Characterize 10. Analyze by GC-MS, NMR, FTIR Purify->Characterize

Caption: Workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
GC-MS A single major peak corresponding to the molecular weight of this compound (212.33 g/mol ).
¹H NMR Characteristic peaks for the protons of the tiglate and 2-ethylhexyl moieties.
¹³C NMR Resonances corresponding to the unique carbon atoms in the ester.
FTIR A strong C=O stretching vibration around 1715-1735 cm⁻¹ and C-O stretching vibrations in the 1100-1300 cm⁻¹ region, characteristic of an α,β-unsaturated ester.
Refractive Index Approximately 1.444 at 20 °C.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time, ensure efficient water removal, or use a slight excess of the alcohol.
Loss of product during work-up.Ensure complete extraction and minimize transfers.
Presence of Starting Materials Reaction did not go to completion.Re-run the reaction under more forcing conditions (e.g., longer time, fresh catalyst).
Product Contamination Incomplete washing or drying.Repeat the washing and drying steps.
Inefficient purification.Optimize distillation conditions (pressure and temperature).

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Tiglic Acid: Handle with care as it can cause skin and eye irritation.

  • 2-Ethylhexanol: This compound is harmful if inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation. Avoid breathing vapors and ensure adequate ventilation.

  • p-Toluenesulfonic Acid: A corrosive solid that can cause severe skin burns and eye damage.

  • Toluene: A flammable liquid and vapor that can be harmful if inhaled or absorbed through the skin.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • FooDB. (2015, July 20). Showing Compound this compound (FDB016740). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • The Good Scents Company. (n.d.). hexyl tiglate, 16930-96-4. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Weldon, K. C., et al. (2022, October 3). Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues. PMC - NIH. Retrieved from [Link]

  • NIST. (n.d.). Hexyl tiglate. Retrieved from [Link]

  • Carl ROTH. (n.d.).

Laboratory-Scale Synthesis of 1-Ethylhexyl Tiglate via Fischer-Speier Esterification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Gemini Synthesis Group

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 1-Ethylhexyl tiglate, a valuable ester known for its applications in the flavor and fragrance industries. The synthesis is achieved through the classic Fischer-Speier esterification of tiglic acid with 2-ethylhexanol, a robust and well-established method.[1][2] This document details the reaction mechanism, experimental setup, purification procedures, and analytical characterization of the final product. Furthermore, it offers insights into the causality behind experimental choices, a troubleshooting guide, and essential safety protocols, making it a self-validating system for researchers and drug development professionals.

Introduction and Scientific Principle

This compound, also known as 3-Octyl tiglate, is a fatty acid ester recognized for its characteristic spicy and green aroma profile.[3][4] Its synthesis is a prime example of the Fischer-Speier esterification, a cornerstone reaction in organic chemistry. This acid-catalyzed condensation reaction involves a carboxylic acid (tiglic acid) and an alcohol (2-ethylhexanol) to form an ester and water.[2]

The reaction is governed by equilibrium. To achieve a high yield of the desired ester, the equilibrium must be shifted toward the products. This is accomplished by applying Le Chatelier's principle in two primary ways:

  • Use of Excess Reagent: Employing a molar excess of one of the reactants (typically the less expensive one, in this case, 2-ethylhexanol) increases the probability of successful collisions, driving the reaction forward.[5]

  • Removal of Water: Water, a product of the reaction, is continuously removed from the reaction mixture as it forms. This is elegantly achieved by azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark apparatus.[1]

The reaction proceeds via a well-defined mechanism involving the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst (e.g., p-toluenesulfonic acid), which enhances its electrophilicity.[6] The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.[6]

Reaction Mechanism and Experimental Workflow

Fischer-Speier Esterification Mechanism

The mechanism involves several key steps:

  • Protonation: The carbonyl oxygen of tiglic acid is protonated by the acid catalyst.

  • Nucleophilic Attack: The lone pair on the oxygen of 2-ethylhexanol attacks the now more electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the final carbonyl group, yielding the this compound ester.

Fischer_Esterification Figure 1: Reaction Mechanism of this compound Synthesis cluster_reactants TiglicAcid Tiglic Acid ProtonatedAcid Protonated Tiglic Acid TiglicAcid->ProtonatedAcid Protonation Ethylhexanol 2-Ethylhexanol Catalyst_H H+ (Catalyst) TetrahedralInt Tetrahedral Intermediate ProtonatedAcid->TetrahedralInt + 2-Ethylhexanol (Nucleophilic Attack) ProtonatedEster Protonated Ester TetrahedralInt->ProtonatedEster - H2O (Elimination) Ester This compound ProtonatedEster->Ester Deprotonation Catalyst_Regen H+ (Catalyst) Water Water

Caption: Figure 1: Reaction Mechanism of this compound Synthesis.

Overall Experimental Workflow

The synthesis protocol is divided into four main stages: reaction setup and execution, aqueous work-up, solvent removal, and final purification. This systematic approach ensures the isolation of a high-purity product.

Workflow Figure 2: Experimental Workflow Diagram A 1. Reaction Setup - Tiglic Acid, 2-Ethylhexanol, Toluene - p-TsOH Catalyst B 2. Reflux & Water Removal - Heat to reflux - Collect water in Dean-Stark trap A->B C 3. Reaction Monitoring - TLC or GC analysis B->C D 4. Aqueous Work-up - Cool mixture - Wash with NaHCO3(aq) - Wash with Brine C->D Upon completion E 5. Drying & Solvent Removal - Dry with Na2SO4 - Concentrate on Rotary Evaporator D->E F 6. Purification - Fractional Vacuum Distillation E->F G 7. Analysis - GC-MS, FTIR, NMR - Refractive Index F->G

Caption: Figure 2: Experimental Workflow Diagram.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )Molarity/PurityAmountMoles (mol)
Tiglic Acid80-59-1100.12>98%25.0 g0.25
2-Ethyl-1-hexanol104-76-7130.23>99%48.9 g (60 mL)0.375 (1.5 eq)
p-Toluenesulfonic acid monohydrate6192-52-5190.22>98%2.4 g0.0125 (5 mol%)
Toluene108-88-392.14Anhydrous150 mL-
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated aq. solution2 x 75 mL-
Brine (Saturated NaCl)7647-14-558.44Saturated aq. solution75 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Granular~20 g-
Equipment
  • 500 mL three-neck round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer

  • 500 mL separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus (Vigreux column)

  • Vacuum pump and pressure gauge

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Synthesis Procedure
  • Reactant Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, add tiglic acid (25.0 g, 0.25 mol), 2-ethyl-1-hexanol (48.9 g, 0.375 mol), and toluene (150 mL). The use of a 1.5 molar equivalent of the alcohol helps to drive the equilibrium towards the product side.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (2.4 g, 5 mol%) to the mixture.

  • Apparatus Assembly: Assemble the Dean-Stark apparatus and reflux condenser on the flask. Ensure all joints are properly sealed.

  • Reaction Execution: Heat the mixture to reflux (approx. 110-120°C) using the heating mantle. Stir the mixture vigorously. Toluene and water will form an azeotrope, and water will begin to collect in the arm of the Dean-Stark trap.

  • Monitoring: Continue reflux for 3-5 hours, or until the theoretical amount of water (~4.5 mL) has been collected. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting materials.[1]

  • Cooling and Work-up: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Neutralization: Transfer the reaction mixture to a 500 mL separatory funnel. Wash the organic layer twice with 75 mL portions of saturated sodium bicarbonate solution to neutralize the acidic catalyst. Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.

  • Brine Wash: Wash the organic layer with 75 mL of brine to remove residual water and salts.[1]

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate. Swirl the flask until the solution is clear and the drying agent no longer clumps.

  • Solvent Removal: Decant or filter the dried solution into a clean, pre-weighed round-bottom flask. Remove the toluene solvent under reduced pressure using a rotary evaporator.[1]

Purification by Fractional Vacuum Distillation

The crude product is a mixture of this compound, unreacted 2-ethylhexanol, and minor byproducts. Purification is essential and is best achieved by fractional distillation under reduced pressure to prevent decomposition at high temperatures.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a Vigreux column. Use a new stir bar or boiling chips in the distillation flask.

  • Distillation: Heat the crude product gently under vacuum.

    • First, any residual toluene and unreacted 2-ethylhexanol will distill at a lower temperature.

    • Collect the main fraction corresponding to this compound at its characteristic boiling point. The literature value is approximately 94-96 °C at 60 mmHg.[3]

  • Product Collection: Collect the pure ester in a pre-weighed receiving flask. A typical yield for this procedure is 75-85%.

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through analytical methods.

Physical Properties
PropertyExpected ValueSource
Molecular FormulaC₁₃H₂₄O₂[3]
Molecular Weight212.33 g/mol [7]
AppearanceColorless Liquid-
OdorSpicy, Green, Fruity[3][4]
Density~0.882 g/mL at 25 °C[7]
Refractive Index (n20/D)~1.444[7]
Spectroscopic Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method to assess purity (>95% is expected) and confirm the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) at m/z = 212.[8][9][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will confirm the presence of key functional groups. Expect to see:

    • A strong C=O stretch for the ester at ~1715-1735 cm⁻¹.

    • A C=C stretch for the alkene at ~1650 cm⁻¹.

    • C-O stretches in the 1150-1250 cm⁻¹ region.

    • The absence of a broad O-H stretch from the starting carboxylic acid (~2500-3300 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the ethyl and hexyl groups of the alcohol moiety, as well as the vinyl and methyl protons of the tiglate group.

    • ¹³C NMR: Will confirm the presence of 13 unique carbon atoms, including the ester carbonyl carbon at ~167 ppm.

Safety Precautions and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps of this procedure must be performed in a certified chemical fume hood to avoid inhalation of volatile and potentially harmful vapors.[11][12]

  • Reagent Hazards:

    • Tiglic Acid: Corrosive. Avoid contact with skin and eyes.[13]

    • 2-Ethyl-1-hexanol: Causes skin and eye irritation.[12][14]

    • p-Toluenesulfonic acid: Corrosive and a strong irritant.

    • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

  • Waste Disposal: Dispose of all organic and aqueous waste in appropriately labeled containers according to institutional and local environmental regulations. Do not pour chemical waste down the drain.[4][11]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low Reaction Yield 1. Incomplete reaction. 2. Insufficient removal of water. 3. Loss of product during work-up.1. Increase reaction time or add slightly more catalyst. 2. Ensure the Dean-Stark trap is functioning correctly and the system is free of leaks. 3. Be careful during extractions to avoid losing the organic layer.
Reaction Fails to Proceed 1. Inactive catalyst. 2. Reagents are wet.1. Use fresh p-toluenesulfonic acid. 2. Use anhydrous toluene and ensure all glassware is thoroughly dried before use.
Product is Impure After Distillation 1. Inefficient fractional distillation. 2. Distillation performed too quickly.1. Use a longer or more efficient fractionating column (e.g., Vigreux). 2. Slow down the distillation rate to allow for proper separation of components. Ensure a stable vacuum.
Emulsion Forms During Work-up 1. Vigorous shaking of the separatory funnel.1. Use gentle inversions instead of vigorous shaking. 2. Add more brine to help break the emulsion.

References

  • FooDB. Showing Compound this compound (FDB016740). Available from: [Link]

  • Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available from: [Link]

  • Google Patents. US9296679B2 - Method for the production of 2-octyl acrylate by means of transesterification.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

  • The Good Scents Company. hexyl tiglate, 16930-96-4. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 2-Ethylhexanol. Available from: [Link]

  • Journal of the American Chemical Society. THE PREPARATION OF TIGLIC AND ANGELIC ACIDS AND ESTERS. Available from: [Link]

  • MDPI. GC-MS Screening for the Identification of Potential Migrants Present in Polymeric Coatings of Food Cans. Available from: [Link]

  • ResearchGate. Esterification of Dicarboxylic Acids with 2-Ethylhexanol under Supercritical Conditions. Available from: [Link]

  • ResearchGate. Transesterification Reaction for Synthesis of Palm-based Ethylhexyl Ester and Formulation as Base Oil for Synthetic Drilling Fluid. Available from: [Link]

  • Google Patents. CN111233654A - Simple method for synthesizing tiglic acid.
  • MDPI. Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Available from: [Link]

  • PubMed. Transesterification reaction for synthesis of palm-based ethylhexyl ester and formulation as base oil for synthetic drilling fluid. Available from: [Link]

  • ResearchGate. GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. Available from: [Link]

  • MDPI. Tracing of Di-Ethylhexyl Phthalate in the Tequila Production Process. Available from: [Link]

  • ReasearchGate. GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Available from: [Link]

  • ResearchGate. Synthesis of palm-based ethylhexyl ester as a synthetic base oil for drilling fluids using chemical transesterification. Available from: [Link]

  • Journal of American Science. GC/MS ANALYSIS OF PHTHALATE ISOLATES IN N-HEXANE EXTRACT OF AZADIRCHTA INDICA A. Available from: [Link]

  • Master Organic Chemistry. Transesterification. Available from: [Link]

  • International Labour Organization. ICSC 0890 - 2-ETHYLHEXANOL. Available from: [Link]

  • Springer. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Available from: [Link]

  • European Patent Office. PROCESS FOR PREPARING ANGELIC ACID OR ITS ESTER. Available from: [Link]

Sources

Application Note: High-Throughput Analysis of 1-Ethylhexyl Tiglate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the qualitative and quantitative analysis of 1-Ethylhexyl tiglate, a key fragrance and flavoring agent, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is tailored for researchers, scientists, and professionals in the drug development and fragrance industries, providing a robust framework for sample preparation, chromatographic separation, and mass spectrometric detection. The causality behind experimental choices is elucidated to ensure scientific integrity and facilitate method adaptation for similar ester compounds.

Introduction

This compound (CAS No. 94133-92-3) is an organic compound classified as a fatty acid ester, possessing a characteristic spicy and fruity aroma.[1][2] Its molecular formula is C13H24O2, with a molecular weight of 212.33 g/mol .[2][3] Due to its organoleptic properties, it finds significant application in the flavor and fragrance industries.[1][3] As with many volatile organic compounds used in consumer products, a reliable and validated analytical method is crucial for quality control, purity assessment, and stability studies. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive compound identification.[4] This document provides a comprehensive guide to the GC-MS analysis of this compound, from sample preparation to data interpretation.

Chemical Structure and Properties

A foundational understanding of the analyte's structure is paramount in developing an effective analytical method.

Figure 1: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 94133-92-3[2]
Molecular Formula C13H24O2[1]
Molecular Weight 212.33 g/mol [2][3]
Boiling Point 94-96 °C at 60 mmHg[1]
Density 0.882 g/mL at 25 °C[3]
Refractive Index n20/D 1.444[2][3]
Flash Point 100 °C (closed cup)[2]
Solubility Insoluble in water, soluble in alcohol[5]

Experimental Protocol

Sample Preparation

The goal of sample preparation is to produce a clean, liquid sample in a volatile solvent suitable for injection into the GC-MS.[6]

Protocol:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound standard (≥95% purity) and dissolve it in 10 mL of a suitable volatile organic solvent such as hexane or ethyl acetate in a volumetric flask.[7] This creates a stock solution of approximately 1 mg/mL.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: For samples containing this compound (e.g., fragrance oils, consumer products), accurately weigh a known amount of the sample and dissolve it in a suitable solvent to achieve a final concentration within the calibration range. Sonication may be used to ensure complete dissolution.

  • Filtration: If the sample solution contains particulates, filter it through a 0.45 µm PTFE syringe filter to prevent contamination of the GC inlet and column.[6]

  • Vialing: Transfer the final diluted sample into a 2 mL autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The selection of the GC column and the optimization of the temperature program are critical for achieving good separation of the analyte from other matrix components. A non-polar or mid-polar column is generally suitable for the analysis of esters.[8]

Table 2: GC-MS Method Parameters

Parameter Condition Justification
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA versatile, low-bleed column suitable for a wide range of volatile and semi-volatile organic compounds.
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column, balancing efficiency and analysis time.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Volume 1 µLStandard volume for capillary GC.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks for concentrated samples.
Oven Program Initial: 80 °C (hold 2 min)Allows for focusing of early eluting compounds.
Ramp: 10 °C/min to 280 °CA moderate ramp rate to ensure good separation of components with varying boiling points.
Final Hold: 5 min at 280 °CEnsures elution of any less volatile compounds.
Transfer Line Temp. 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique for volatile compounds.
Ionization Energy 70 eVStandard energy for generating reproducible mass spectra.
Mass Scan Range 40 - 400 amuCovers the molecular ion and expected fragment ions of this compound.
Solvent Delay 3 minPrevents the solvent peak from overwhelming the detector.

Results and Discussion

Chromatographic Performance

Under the specified conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be reproducible under stable chromatographic conditions. The exact retention time will depend on the specific instrument and column used but can be confirmed by injecting a pure standard.

Mass Spectral Fragmentation

Predicted Fragmentation of this compound (m/z):

  • Molecular Ion ([M]+•) at m/z 212: The presence of the molecular ion is expected, although it may be of low abundance.

  • Loss of the Alkoxy Group Side Chain (m/z 113): Cleavage of the C-O bond of the ester can result in the loss of the 1-ethylhexyl radical, leading to a fragment at m/z 99 (tigloyl cation).

  • McLafferty Rearrangement: A characteristic rearrangement for esters, involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would result in a neutral alkene fragment and a charged enol fragment.

  • Other Fragments: Fragments corresponding to the further breakdown of the 1-ethylhexyl group and the tiglate moiety are also anticipated.

A comparison of the acquired mass spectrum with a reference library such as the NIST/EPA/NIH Mass Spectral Library is crucial for confident identification.[11][12]

G cluster_workflow GC-MS Analysis Workflow A Sample Preparation (Dilution & Filtration) B GC Injection A->B C Chromatographic Separation (HP-5ms Column) B->C D Elution C->D E Electron Ionization (70 eV) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Data Acquisition & Analysis G->H

Figure 2: Experimental workflow for GC-MS analysis.

Method Validation

To ensure the reliability of the analytical method, a validation process should be conducted according to established guidelines.[4] Key validation parameters include:

  • Linearity: A calibration curve should be generated by plotting the peak area of the analyte against the concentration of the working standards. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.995.

  • Accuracy: Determined by performing recovery studies on spiked samples at different concentration levels. Recoveries should typically be within 80-120%.

  • Precision: Assessed by repeatedly analyzing a standard solution. The relative standard deviation (RSD) should be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is confirmed by the absence of interfering peaks at the retention time of the analyte in blank samples.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of this compound. The protocol is designed to be readily implemented in a quality control or research laboratory setting. By understanding the principles behind the experimental choices, scientists can adapt this method for the analysis of other similar ester compounds in various matrices. Proper method validation is essential to ensure the accuracy and precision of the results.

References

  • FooDB. (2015). Showing Compound this compound (FDB016740). Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-ethyl tiglate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). hexyl tiglate. Retrieved from [Link]

  • NIST. (n.d.). Hexyl tiglate. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Ethyl tiglate. In NIST Chemistry WebBook. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • ASTM International. (2019). Standard Practice for Liquid Chromatography Terms and Relationships (E682-19). Retrieved from [Link]

  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved from [Link]

  • Environics. (2023). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Shimadzu. (n.d.). GC Column Types & Selection Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Retrieved from [Link]

  • ASTM International. (2023). Standard Practice for Calculation of Gas Chromatographic Response Factors (D4626-23). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2018). Full-scan MS/MS data of each target analyte to optimized MRM.... Retrieved from [Link]

  • ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide. Retrieved from [Link]

  • Restek. (2020). ASTM Petrochemical Method Chromatography Product Guide. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14. Retrieved from [Link]

  • Phenomenex. (n.d.). Guide to Choosing a GC Column. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). NIST 23 Mass Spectral Library. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • Nanyang Technological University. (n.d.). ASTM standards on chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN104817436A - Method for preparing high-purity ethylhexylglycerin.
  • Shimadzu. (n.d.). Analysis of Di(2-ethylhexyl)phthalate by GC-MS Using Hydrogen Carrier Gas. Retrieved from [Link]

  • YouTube. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). NIST / EPA / NIH Mass Spectral Library 2023. Retrieved from [Link]

  • SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). WO 2019/030122 A1.
  • ResearchGate. (2015). How can I prepare my sample for identification of volatile compounds using gas-chromatography?. Retrieved from [Link]

  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • Reagecon. (n.d.). Chromatography Standards – Context, Relevance and Application – Part 1. Retrieved from [Link]

Sources

High-performance liquid chromatography (HPLC) method for 1-Ethylhexyl tiglate quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of 1-Ethylhexyl Tiglate using High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is an ester commonly utilized in the cosmetics and personal care industry as a fragrance ingredient and skin-conditioning agent. As with any active or functional ingredient, precise and accurate quantification is critical for ensuring product quality, stability, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful, reliable, and widely adopted analytical technique perfectly suited for this purpose. Its high resolution, sensitivity, and accuracy make it the gold standard for the quantitative analysis of small molecules in complex matrices.

This document provides a comprehensive guide to a proposed Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps; it elucidates the scientific rationale behind each parameter selection and embeds a rigorous validation framework. The protocol is designed to be a self-validating system, ensuring that the results generated are not only accurate but also robust and reproducible, in alignment with international regulatory standards such as the ICH Q2(R1) guidelines.

Principle of the Method

This method employs RP-HPLC, where the analyte, this compound, is separated based on its hydrophobic interactions with a non-polar stationary phase (C18). A polar mobile phase is used to elute the analyte from the column. Due to its relatively non-polar nature, this compound will be well-retained on the C18 column, allowing for effective separation from more polar excipients or impurities. Quantification is achieved by detecting the analyte's absorbance of UV light at a specific wavelength, which is then correlated to its concentration using a calibration curve constructed from standards of known concentration.

The tiglate moiety within the this compound structure contains a chromophore (a carbon-carbon double bond conjugated with a carbonyl group) that absorbs UV radiation, making it suitable for UV-based detection.

Materials and Reagents

Item Specification Recommended Supplier
This compound Reference StandardPurity ≥ 98%Sigma-Aldrich, Santa Cruz Biotechnology
Acetonitrile (ACN)HPLC Grade or higherFisher Scientific, Merck
WaterHPLC Grade, 18.2 MΩ·cmMilli-Q® System or equivalent
Methanol (MeOH)HPLC GradeFisher Scientific, Merck
Syringe Filters0.45 µm PTFE or NylonPall, Whatman

Instrumentation and Chromatographic Conditions

The selection of chromatographic conditions is paramount for achieving optimal separation and peak shape. The following parameters have been chosen based on the physicochemical properties of this compound and established principles of reverse-phase chromatography.

Parameter Condition Rationale
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalentA standard quaternary or binary HPLC system with a UV/PDA detector is sufficient.
Stationary Phase (Column) C18, 4.6 x 150 mm, 5 µmA C18 column is the industry standard for reverse-phase separation of non-polar to moderately polar compounds. The specified dimensions provide a good balance of resolution, backpressure, and run time.
Mobile Phase Acetonitrile (ACN) : Water (H₂O)ACN is chosen for its low viscosity and UV transparency. The ratio is determined during method development to achieve optimal retention.
Composition 80 : 20 (v/v)This starting ratio provides strong elution strength suitable for the non-polar nature of this compound, aiming for a retention time (k') between 2 and 10.
Mode IsocraticAn isocratic elution is simpler, more robust, and generally preferred for quantifying a single analyte when interferences are minimal.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing efficient separation without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Injection Volume 10 µLA small injection volume minimizes the potential for peak distortion and column overload.
Detection Wavelength 215 nmThis wavelength is selected based on the UV absorbance maximum (λmax) of the tiglate chromophore, ensuring high sensitivity.
Run Time 10 minutesSufficient time to allow for the elution of the analyte and any potential late-eluting impurities, ensuring a clean baseline for the next injection.

Standard and Sample Preparation

Accuracy in quantification begins with meticulous preparation of standards and samples.

Preparation of Standard Stock Solution (1000 µg/mL)
  • Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of Acetonitrile (ACN) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with ACN and mix thoroughly. This solution should be stored at 2-8 °C and can be considered stable for up to 7 days.

Preparation of Calibration Standards

Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the mobile phase (80:20 ACN:H₂O). A suggested concentration range is 10, 25, 50, 100, and 250 µg/mL. This range should bracket the expected concentration of the analyte in the test samples.

Preparation of Sample Solution

The sample preparation will depend on the matrix (e.g., lotion, cream, oil). The goal is to extract the this compound into a solvent compatible with the mobile phase.

  • Accurately weigh a quantity of the sample product expected to contain approximately 5 mg of this compound into a 50 mL volumetric flask.

  • Add 30 mL of ACN.

  • Shake vigorously for 15 minutes or sonicate for 10 minutes to extract the analyte.

  • Dilute to the mark with ACN and mix well.

  • Centrifuge a portion of the solution at 4000 RPM for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. This final solution has a theoretical concentration of 100 µg/mL.

Experimental Workflow and System Suitability

The following diagram outlines the complete analytical workflow, from initial setup to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing MobilePhase Mobile Phase Prep (80:20 ACN:H2O) SystemEquil System Equilibration (Flow: 1.0 mL/min) MobilePhase->SystemEquil Standards Standard & Calibrator Preparation SST System Suitability Test (5x Replicate Injections) Standards->SST Samples Sample Extraction & Dilution SampleAnalysis Sample Analysis (Inject Samples) Samples->SampleAnalysis CalCurve Calibration Curve (Inject Standards) SST->CalCurve Pass? CalCurve->SampleAnalysis Integration Peak Integration & Identification SampleAnalysis->Integration Regression Linear Regression (R² ≥ 0.999) Integration->Regression Quantification Concentration Calculation Integration->Quantification Regression->Quantification Report Final Report Generation Quantification->Report

Caption: High-level workflow for HPLC quantification.

System Suitability Test (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved through a System Suitability Test (SST).

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30 minutes).

  • Make five replicate injections of a single calibration standard (e.g., 100 µg/mL).

  • Record the peak area, retention time, tailing factor, and theoretical plates for the this compound peak.

The system is deemed ready for analysis if the following criteria are met:

Parameter Acceptance Criterion Purpose
Peak Area %RSD ≤ 2.0%Ensures injection precision.
Retention Time %RSD ≤ 1.0%Indicates stable pump performance and column temperature.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Demonstrates column efficiency and separation power.

Method Validation Protocol

A robust analytical method must be validated to ensure it is fit for its intended purpose. The following validation parameters should be assessed according to ICH Q2(R1) guidelines.

Validation_Pyramid cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_robustness Reliability Specificity Specificity Linearity Linearity & Range Linearity->Specificity Accuracy Accuracy Accuracy->Linearity Precision Precision Precision->Linearity LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) LOD->LOQ LOQ->Linearity Robustness Robustness Robustness->Specificity

Caption: Key parameters for HPLC method validation.

Specificity

Inject a blank (mobile phase), a placebo (sample matrix without the analyte), and a spiked sample. The blank and placebo chromatograms should show no interfering peaks at the retention time of this compound.

Linearity and Range

Inject the calibration standards (10-250 µg/mL) in triplicate. Plot the average peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criterion: The correlation coefficient (R²) should be ≥ 0.999.

Accuracy

Accuracy is determined by spike recovery. A known amount of this compound is added to a placebo matrix at three concentration levels (e.g., 50%, 100%, and 150% of the target sample concentration).

  • Acceptance Criterion: The mean recovery should be between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

Intentionally make small, deliberate variations to the method parameters and assess the impact on the results.

  • Vary flow rate (e.g., ± 0.1 mL/min).

  • Vary column temperature (e.g., ± 2 °C).

  • Vary mobile phase composition (e.g., ± 2% ACN).

  • Acceptance Criterion: System suitability parameters should still be met, and the results should not deviate significantly from the nominal method.

Data Analysis and Calculation

The concentration of this compound in the sample is calculated using the linear regression equation derived from the calibration curve:

y = mx + c

Where:

  • y = Peak area of the analyte in the sample

  • m = Slope of the calibration curve

  • x = Concentration of the analyte (µg/mL)

  • c = Y-intercept of the calibration curve

The concentration in the sample (C_sample) is calculated as:

C_sample (µg/mL) = (Area_sample - c) / m

To find the amount in the original product (% w/w), use the following formula:

% w/w = (C_sample * V) / (W * 10,000)

Where:

  • V = Final dilution volume of the sample (mL)

  • W = Weight of the sample taken (g)

Troubleshooting

Problem Potential Cause Solution
No Peak Injection error, detector lamp off, no analyte in sample.Check injection cycle, ensure detector lamp is on, verify sample preparation.
Broad or Tailing Peaks Column contamination, mismatched solvent strength between sample and mobile phase, column aging.Flush column with strong solvent, ensure sample is dissolved in mobile phase, replace column.
Shifting Retention Times Leak in the system, unstable column temperature, mobile phase composition changing.Check for leaks, ensure column oven is stable, prepare fresh mobile phase.
High Backpressure Blockage in the system (frit, guard column, column), mobile phase precipitation.Reverse flush column (disconnect from detector), filter mobile phase, check for precipitation.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (Provides foundational principles of UV spectroscopy for chromophores like those in tiglates). [Link]

Unveiling the Potential of 1-Ethylhexyl Tiglate in Flavor and Fragrance Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Product Development Professionals

Introduction: The Nuanced World of Tiglate Esters

In the intricate landscape of flavor and fragrance chemistry, esters play a pivotal role in defining the sensory profiles of a vast array of consumer products. Among these, the tiglate esters, a class of organic compounds known for their characteristic sweet, green, and herbaceous notes, offer a unique palette for formulators. This application note delves into the specific attributes and applications of 1-Ethylhexyl tiglate (FEMA Number 3676), a synthetic flavoring substance and fragrance ingredient.[1][2] While often broadly characterized by a "spicy" organoleptic profile, a deeper exploration, informed by the properties of related tiglate esters, reveals a more complex and versatile aromatic character with significant potential in both flavor and fragrance research and development.[1]

This guide provides a comprehensive overview of this compound, from its fundamental chemical and physical properties to detailed protocols for its synthesis, sensory evaluation, and application in various formulations. By understanding the causality behind experimental choices and adhering to self-validating protocols, researchers and developers can effectively harness the unique attributes of this intriguing molecule.

Physicochemical and Organoleptic Properties of this compound

A thorough understanding of a material's physical and chemical characteristics is fundamental to its effective application. This compound is a synthetic compound recognized for its utility in both flavor and fragrance formulations.[1] Key physicochemical data are summarized in the table below.

PropertyValueSource
Chemical Name 1-Ethylhexyl (2E)-2-methylbut-2-enoateN/A
Synonyms 3-Octyl tiglate[1]
CAS Number 94133-92-3[1]
FEMA Number 3676[1]
Molecular Formula C₁₃H₂₄O₂[2]
Molecular Weight 212.33 g/mol [1]
Appearance Colorless liquid (inferred from related compounds)[3]
Refractive Index (n20/D) 1.444 (lit.)[1]
Density (at 25 °C) 0.882 g/mL (lit.)[1]
Flash Point 100 °C (212 °F) - closed cup[1]
Solubility Soluble in alcohol; insoluble in water (inferred from related compounds)N/A

While the primary organoleptic descriptor for this compound is "spicy," the broader family of tiglate esters offers a more nuanced olfactory profile.[1] For instance, hexyl tiglate is described as having a pleasant, sweet-green, oily-herbaceous, and slightly winey odor, reminiscent of unripe berries or plums.[3] Other related compounds, such as ethyl tiglate and cis-3-hexenyl tiglate, contribute fruity, green, and herbaceous notes to compositions.[4][5] This suggests that this compound likely possesses a complex aroma profile with spicy top notes complemented by green, fruity, and herbaceous undertones. Its application can therefore be explored in creating fresh, natural, and outdoor-type fragrances, as well as adding complexity to fruity and spicy flavor profiles.[6]

Synthesis of this compound via Fischer Esterification

The synthesis of this compound can be readily achieved through the Fischer esterification, a classic and reliable method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[7][8] This process is governed by Le Châtelier's principle, where driving the equilibrium towards the product is crucial for achieving a high yield.[7]

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_products Products Tiglic_Acid Tiglic Acid Reaction Reflux with Water Removal Tiglic_Acid->Reaction 1_Ethylhexanol 1-Ethylhexanol 1_Ethylhexanol->Reaction Acid_Catalyst H₂SO₄ or p-TsOH Acid_Catalyst->Reaction Ester This compound Reaction->Ester Water Water Reaction->Water

Figure 1: Fischer Esterification Workflow for this compound Synthesis.
Protocol for Laboratory-Scale Synthesis

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

  • Tiglic acid

  • 1-Ethylhexanol (2-Ethyl-1-hexanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine equimolar amounts of tiglic acid and 1-ethylhexanol in toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark apparatus will drive the reaction to completion. Continue reflux until no more water is collected.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene solvent using a rotary evaporator.

    • The resulting crude ester can be further purified by vacuum distillation to obtain high-purity this compound.

Quality Control and Analytical Methods

Ensuring the purity and identity of synthesized or procured this compound is critical for its successful application. Gas chromatography-mass spectrometry (GC-MS) is the preferred method for both qualitative and quantitative analysis.

Protocol for GC-MS Analysis

This protocol provides a general framework for the GC-MS analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, HP-5ms)

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp at 10 °C/min to 280 °C, hold for 5 minutes

MS Conditions (Example):

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Mass Range: m/z 40-400

The resulting mass spectrum can be compared with reference spectra for positive identification. The purity can be determined by the relative peak area of the this compound peak in the chromatogram.

Application in Flavor Formulations

The "spicy" and likely fruity-green character of this compound makes it a valuable component in a variety of flavor systems. Its application can enhance and add complexity to fruit, spice, and savory flavor profiles.

Sensory Evaluation Protocol

A trained sensory panel is essential for characterizing the flavor profile of this compound and determining its optimal usage levels.

Panelist Selection and Training:

  • Select panelists based on their sensory acuity and ability to describe flavors.

  • Train panelists on the specific flavor attributes to be evaluated, using reference standards.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., propylene glycol or ethanol).

  • Prepare a series of dilutions in the desired food or beverage base (e.g., sugar water, unflavored beverage, or a simple food matrix).

Evaluation Procedure:

  • Present the samples to the panelists in a randomized and blind manner.

  • Instruct panelists to evaluate and rate the intensity of key flavor attributes (e.g., spicy, fruity, green, herbaceous, sweet) on a structured scale.

  • Include a control sample (base without the flavorant) for comparison.

  • Analyze the data statistically to determine the flavor profile and detection/recognition thresholds.

Sensory_Evaluation Start Start: Sample Preparation Panelist_Briefing Panelist Briefing & Training Start->Panelist_Briefing Sample_Presentation Randomized & Blind Sample Presentation Panelist_Briefing->Sample_Presentation Evaluation Sensory Evaluation (Rating of Attributes) Sample_Presentation->Evaluation Data_Collection Data Collection Evaluation->Data_Collection Data_Analysis Statistical Analysis of Sensory Data Data_Collection->Data_Analysis End End: Flavor Profile Determination Data_Analysis->End

Sources

Application Notes and Protocols for 1-Ethylhexyl Tiglate as a Surfactant and Emulsifier

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Amphiphilic Nature of 1-Ethylhexyl Tiglate in Formulation Science

This compound, a fatty acid ester, presents a compelling profile for researchers and formulation scientists in the pharmaceutical and cosmetic industries.[1] While traditionally recognized for its role in flavors and fragrances, its molecular architecture—a moderately long, branched alkyl chain (lipophilic moiety) coupled with an ester group (hydrophilic moiety)—positions it as a functional surfactant and emulsifier.[1][2] This document provides a comprehensive guide to harnessing the surfactant properties of this compound, offering both theoretical grounding and detailed experimental protocols for its application in emulsion-based formulations.

Our approach is to empower the researcher with the foundational knowledge and practical methodologies to not only utilize this compound effectively but also to characterize its performance within a given formulation matrix. We will delve into the principles of Hydrophilic-Lipophilic Balance (HLB) and Critical Micelle Concentration (CMC), providing protocols for their determination. Subsequently, we will outline procedures for the formulation of both oil-in-water (O/W) and water-in-oil (W/O) emulsions, followed by a robust stability testing regimen.

Physicochemical Characterization of this compound as a Surfactant

A thorough understanding of a surfactant's physicochemical properties is paramount to its effective application. For this compound, two key parameters dictate its behavior in multiphase systems: the Hydrophilic-Lipophilic Balance (HLB) and the Critical Micelle Concentration (CMC).

Hydrophilic-Lipophilic Balance (HLB): Predicting Emulsion Type

The HLB value is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant.[3][4] This value is crucial for predicting whether a surfactant will favor the formation of an oil-in-water (O/W) or a water-in-oil (W/O) emulsion.[3][4]

  • Low HLB (3-6): Predominantly lipophilic, suitable for W/O emulsions.

  • High HLB (8-16): Predominantly hydrophilic, suitable for O/W emulsions.[3]

Estimating the HLB of this compound:

For a non-ionic surfactant like this compound, which is an ester of a fatty acid and an alcohol, Griffin's method can be employed for HLB calculation:

HLB = 20 * (1 - S / A) [5][6]

Where:

  • S is the saponification value of the ester.

  • A is the acid number of the fatty acid (tiglic acid).

Critical Micelle Concentration (CMC): The Onset of Micellization

The CMC is the concentration of a surfactant in a solution above which micelles spontaneously form.[7][8] At the CMC, a sharp change in the physical properties of the solution, such as surface tension and conductivity, is observed.[8] Knowledge of the CMC is vital for determining the optimal concentration of the surfactant for achieving desired properties like solubilization and stable emulsification.

Experimental Protocol for CMC Determination:

The following protocol outlines the determination of the CMC of this compound using the surface tension method, a widely adopted and reliable technique.[9][10]

Objective: To determine the concentration at which this compound forms micelles in an aqueous solution by measuring the change in surface tension.

Materials:

  • This compound (≥95% purity)[2]

  • High-purity deionized water

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Precision analytical balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with deionized water to prepare a stock solution of a concentration significantly above the expected CMC.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range.

  • Surface Tension Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • For each dilution, measure the surface tension of the solution. Ensure temperature control, as surface tension is temperature-dependent.

    • Allow the system to equilibrate before each measurement.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting graph will show two distinct linear regions. The point of intersection of these two lines corresponds to the CMC.[9]

Data Presentation:

Concentration (mol/L)log(Concentration)Surface Tension (mN/m)
.........
.........
.........

Expected Outcome: A plot showing a decrease in surface tension with increasing concentration, followed by a plateau after the CMC is reached.

Visualization of CMC Determination Workflow:

CMC_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Stock Solution of this compound dilutions Create Serial Dilutions stock->dilutions tensiometer Measure Surface Tension (Tensiometer) dilutions->tensiometer plot Plot Surface Tension vs. log(Concentration) tensiometer->plot cmc Determine CMC at Inflection Point plot->cmc OW_Emulsion_Workflow oil_phase Oil Phase (this compound, Oil, Thickener) Heat to 70-75°C emulsification Slowly add Aqueous Phase to Oil Phase with stirring oil_phase->emulsification water_phase Aqueous Phase (Water, Humectant, High-HLB Emulsifier) Heat to 70-75°C water_phase->emulsification homogenize Homogenize at High Shear (3-5 minutes) emulsification->homogenize cool Cool with Gentle Stirring homogenize->cool additives Add Preservative and Actives (<40°C) cool->additives final_product Final O/W Emulsion additives->final_product

Caption: Step-by-step workflow for O/W emulsion formulation.

Protocol 2: Water-in-Oil (W/O) Emulsion Formulation

Objective: To prepare a stable W/O emulsion using this compound as the primary emulsifier.

Rationale: The anticipated low HLB of this compound makes it a suitable candidate for the primary emulsifier in a W/O system. [3] Materials:

  • Oil Phase:

    • Mineral Oil (as the oil base)

    • This compound

    • Beeswax (as a stabilizer and thickener)

  • Aqueous Phase:

    • Deionized Water

    • Magnesium Sulfate (as an electrolyte to improve stability)

  • Preservative: As required

  • Homogenizer

  • Water baths

  • Beakers and stirring rods

Procedure:

  • Phase Preparation:

    • Combine the oil phase ingredients (Mineral Oil, this compound, Beeswax) in a beaker and heat to 70-75°C until uniform.

    • In a separate beaker, dissolve the Magnesium Sulfate in the Deionized Water and heat to 70-75°C.

  • Emulsification:

    • Very slowly add the aqueous phase to the oil phase under high-shear homogenization. [11]The slow addition is critical to prevent phase inversion.

  • Cooling and Finalization:

    • Continue homogenization for a few minutes after all the aqueous phase has been added.

    • Switch to gentle stirring and cool the emulsion.

    • Add any necessary preservatives or other components at the appropriate temperature.

Stability Testing and Characterization of Emulsions

Emulsions are thermodynamically unstable systems, and rigorous stability testing is essential to ensure product quality and shelf-life. [12]A comprehensive stability program should evaluate the physical and chemical integrity of the formulation under various conditions. [12]

Accelerated Stability Testing

Accelerated testing subjects the emulsion to stress conditions to predict long-term stability in a shorter timeframe.

a) Centrifuge Testing:

  • Purpose: To assess susceptibility to creaming or sedimentation.

  • Protocol:

    • Place an aliquot of the emulsion in a centrifuge tube.

    • Centrifuge at 3000 rpm for 30 minutes. [12][13] 3. Visually inspect for any signs of phase separation, creaming (an oil-rich layer at the top), or sedimentation (a water-rich layer at the bottom).

b) Temperature Cycling (Freeze-Thaw):

  • Purpose: To evaluate the emulsion's resilience to temperature fluctuations.

  • Protocol:

    • Subject the emulsion samples to at least three cycles of:

      • 24 hours at -10°C

      • 24 hours at 25°C [12] 2. After each cycle, visually inspect the samples for phase separation, changes in consistency, or crystal growth.

Long-Term Stability Testing

Samples should be stored at controlled temperatures (e.g., 4°C, 25°C, and 40°C) and evaluated at specified time points (e.g., 1, 3, and 6 months) for the following parameters:

  • Visual Appearance: Color, odor, and signs of phase separation.

  • pH: To monitor for chemical changes.

  • Viscosity: To detect changes in the emulsion's structure.

Emulsion Characterization

a) Droplet Size Analysis:

  • Purpose: To determine the mean droplet size and polydispersity index (PDI), which are critical indicators of emulsion stability. [14][15]* Method: Dynamic Light Scattering (DLS) is a common technique for sub-micron droplet sizing. [16]* Interpretation: A narrow droplet size distribution and a small mean droplet size are generally indicative of a more stable emulsion. An increase in droplet size over time suggests coalescence, a key destabilization mechanism. [14] b) Microscopic Examination:

  • Purpose: To visually assess the emulsion's microstructure.

  • Method: Optical microscopy can be used to observe the droplet morphology and identify any signs of flocculation or coalescence. [17] Data Presentation for Stability Studies:

Storage ConditionTime PointpHViscosity (cP)Mean Droplet Size (nm)PDIObservations
25°C / 60% RH0
1 Month
3 Months
40°C / 75% RH0
1 Month
3 Months

Conclusion

This compound offers potential as a versatile, lipophilic surfactant and emulsifier for applications in the pharmaceutical and cosmetic sectors. Its efficacy is rooted in its amphiphilic nature, which can be quantified through the determination of its HLB and CMC. The protocols outlined in this guide provide a robust framework for characterizing this compound and formulating stable O/W and W/O emulsions. Successful formulation development will hinge on careful optimization of co-emulsifiers, thickeners, and process parameters, validated by a thorough stability testing program.

References

  • Griffin, W. C. (1949). Classification of Surface-Active Agents by 'HLB'. Journal of the Society of Cosmetic Chemists, 1(5), 311-326.
  • MakingCosmetics. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]

  • Greengredients. (n.d.). Calculation of the HLB - How to choose an emulsifier?. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Techniques for Emulsion Characterization. Retrieved from [Link]

  • Just Agriculture. (2023). Method for Measurement of Critical Micelle Concentration. Retrieved from [Link]

  • ResearchGate. (n.d.). Droplet size characterization of emulsions obtained by changing the hydrophilic surfactant in the selected pre-concentrate. Retrieved from [Link]

  • TSAR. (n.d.). Analysis of cosmetic creams - stability tests. Retrieved from [Link]

  • APL Materials. (2024). A technical review on characterization methods for structures and properties of emulsion. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement of Critical Micelle Concentration. Retrieved from [Link]

  • Lankem. (2019). The HLB Concept. Retrieved from [Link]

  • iTeh.ai. (n.d.). How is the HLB value range of non-ionic demulsifiers determined?. Retrieved from [Link]

  • SkinConsult. (2024). Stability testing for cosmetics: What you need to know. Retrieved from [Link]

  • DGK e.V. (1985). Stability Testing of Cosmetic. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Determining droplet size distribution in emulsions using MQC-R. Retrieved from [Link]

  • UL Prospector. (n.d.). Understanding Cosmetic Stability Testing with Perry Romanowski. Retrieved from [Link]

  • SlidePlayer. (n.d.). HLB Value and Calculation. Retrieved from [Link]

  • Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Retrieved from [Link]

  • ACS Publications. (2019). Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method. Retrieved from [Link]

  • ResearchGate. (n.d.). The critical micelle concentration (CMC) curves of palm OA ester-based surfactants, AOAS and NOAS. Retrieved from [Link]

  • ResearchGate. (2015). How do I calculate the Hydrophilic-lipophilic balance (HLB)?. Retrieved from [Link]

  • ACS Publications. (1957). Critical Micelle Concentrations of α-Sulfonated Fatty Acids and their Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Critical micelle concentrations. Retrieved from [Link]

  • SlideShare. (n.d.). Hydrophilic-Lipophilic Balance (HLB). Retrieved from [Link]

  • PCC Group. (2025). HLB - what is it? Hydrophilic-lipophilic balance. Retrieved from [Link]

  • ACS Publications. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Retrieved from [Link]

  • Let's Make Beauty. (2025). How to Formulate Water-in-Oil Emulsions. Retrieved from [Link]

  • ResearchGate. (2022). Preparation of Highly Stable Oil-in-Water Emulsions with High Ethanol Content Using Polyglycerol Monofatty Acid Esters as Emulsifiers. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of water-in-oil-in-water (W1/O/W2) double emulsions containing trans-resveratrol. Retrieved from [Link]

  • PharmaCompass. (n.d.). Tigilanol Tiglate. Retrieved from [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

  • PubChem. (n.d.). Tigilanol Tiglate. Retrieved from [Link]

  • ScienceDirect. (2023). RIFM fragrance ingredient safety assessment, hexyl tiglate, CAS Registry Number 16930-96-4. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-ethyl tiglate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). hexyl tiglate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing oil-in-water emulsion.
  • ScienceDirect. (2019). Phase I dose-escalation study to determine the safety, tolerability, preliminary efficacy and pharmacokinetics of an intratumoral injection of tigilanol tiglate (EBC-46). Retrieved from [Link]

  • Cosmetics & Toiletries. (n.d.). Formulating Water-in-Oil Emulsions: A Scary Endeavor. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound this compound (FDB016740). Retrieved from [Link]

  • Nature. (2022). Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues. Retrieved from [Link]

Sources

Application Note: A Validated Protocol for the Extraction of 1-Ethylhexyl Tiglate from Complex Cosmetic and Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Ethylhexyl tiglate, an ester used in flavors and fragrances, presents analytical challenges due to its presence in complex matrices such as cosmetics, personal care products, and biological samples.[1] Its accurate quantification is crucial for quality control, safety assessment, and pharmacokinetic studies. This application note provides a detailed, validated protocol for the efficient extraction of this compound from intricate matrices. We present two robust methodologies: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The causality behind each step is explained, ensuring scientific integrity and reproducibility. Furthermore, this guide includes a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for subsequent analysis, along with comprehensive guidelines for method validation and quality control, empowering researchers to generate reliable and accurate data.

Introduction: The Analytical Imperative

This compound (CAS 94133-92-3) is a fatty acid ester known for its characteristic spicy and fruity aroma.[1][2] As a component in fragrances and flavorings, its concentration in final products and potential for systemic absorption are of significant interest to researchers in drug development and regulatory science. The inherent complexity of matrices like creams, lotions, or plasma, which are rich in lipids, emulsifiers, and proteins, can cause significant interference, making the selective extraction of this analyte a non-trivial task.[3][4]

The primary objective of any extraction protocol is to isolate the analyte of interest from interfering matrix components with high recovery and minimal degradation, while also concentrating the analyte for sensitive detection.[4] This document provides two field-proven protocols designed to overcome these matrix effects, ensuring the trustworthiness and validity of downstream analytical results.

Physicochemical Profile of this compound

A thorough understanding of the analyte's properties is fundamental to designing an effective extraction strategy. The properties of this compound dictate its partitioning behavior between different phases.

PropertyValueSource
Molecular Formula C13H24O2[2]
Molecular Weight 212.33 g/mol [1]
Appearance Colorless Liquid[5]
Density 0.882 g/mL at 25 °C[1]
Boiling Point 94-96 °C at 60 mmHg[2]
logP (o/w) 5.25 (predicted)[2]
Water Solubility 0.017 g/L (predicted, very low)[2]
Vapor Pressure 0.052 mmHg @ 25 °C (estimated for hexyl tiglate)[6]

The high logP value and very low water solubility indicate that this compound is highly lipophilic.[2] This property is the cornerstone of the extraction methodologies described, as it allows for efficient partitioning into non-polar organic solvents (in LLE) or strong retention on hydrophobic sorbents (in SPE).

Overall Experimental Workflow

The logical flow from sample receipt to final data is critical for maintaining sample integrity and ensuring procedural consistency. The following diagram outlines the comprehensive workflow.

ExtractionWorkflow cluster_pre Sample Handling & Preparation cluster_ext Extraction cluster_post Post-Extraction & Analysis Sample Receive Complex Matrix (e.g., Cream, Plasma) Homogenize Homogenization/ Weighing Sample->Homogenize Spike Spike with Internal Standard (IS) Homogenize->Spike LLE Protocol 1: Liquid-Liquid Extraction Spike->LLE Option A SPE Protocol 2: Solid-Phase Extraction Spike->SPE Option B Evaporate Solvent Evaporation & Reconstitution LLE->Evaporate SPE->Evaporate Analysis GC-MS Analysis Evaporate->Analysis Data Data Processing & Quantification Analysis->Data

Caption: High-level workflow for the extraction and analysis of this compound.

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a classic separation technique that partitions an analyte between two immiscible liquid phases.[7] Given the high lipophilicity of this compound, it will preferentially move from an aqueous or polar phase into a non-polar organic solvent. This method is robust and cost-effective, particularly for moderately complex matrices.[8]

Rationale for LLE Component Selection
  • Sample Pre-treatment: For viscous samples like creams, initial dispersion in a polar solvent like ethanol is crucial to break down the emulsion and increase the surface area for efficient extraction.

  • Solvent System: Hexane is chosen as the extraction solvent due to its non-polar nature, which maximizes the partitioning of the lipophilic analyte. It is also highly volatile, facilitating easy removal post-extraction. Adding a saline solution (e.g., NaCl) to the aqueous phase increases its ionic strength, which reduces the solubility of organic compounds in the aqueous layer and helps to break emulsions, a phenomenon known as "salting out".[8]

Materials and Reagents
  • This compound analytical standard (≥95%)

  • Internal Standard (IS), e.g., Di-n-hexyl phthalate or a similar ester not present in the matrix

  • Hexane (HPLC or GC grade)

  • Ethanol (200 proof, anhydrous)

  • Sodium Chloride (NaCl), ACS grade

  • Sodium Sulfate (Na2SO4), anhydrous

  • Deionized water

  • Vortex mixer, Centrifuge, Nitrogen evaporation system

Step-by-Step LLE Protocol
  • Sample Preparation: Accurately weigh 1.0 g of the homogenized complex matrix into a 15 mL glass centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the internal standard working solution (e.g., 10 µg/mL) to the sample.

  • Matrix Disruption: Add 2.0 mL of ethanol to the tube. Vortex vigorously for 2 minutes to disperse the matrix. For creams and lotions, this step is critical for breaking the emulsion.

  • Aqueous Phase Addition: Add 2.0 mL of a saturated NaCl solution. Vortex for 30 seconds.

  • Extraction: Add 5.0 mL of hexane. Cap the tube tightly and vortex for 5 minutes.

  • Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to achieve a clean separation of the aqueous and organic (upper hexane) layers.

  • Collection: Carefully transfer the upper hexane layer to a clean glass tube using a Pasteur pipette. Avoid disturbing the interface.

  • Re-extraction (Optional but Recommended): Repeat steps 5-7 with an additional 5.0 mL of hexane. Combine the hexane extracts. This ensures higher recovery.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent to near dryness under a gentle stream of nitrogen at 30 °C.

  • Reconstitution: Reconstitute the dried extract in 1.0 mL of hexane or another appropriate solvent for GC-MS analysis. Transfer to an autosampler vial.

Protocol 2: Solid-Phase Extraction (SPE)

SPE offers a more selective and cleaner extraction compared to LLE, making it ideal for highly complex or "dirty" matrices like biological fluids.[9] It relies on the partitioning of the analyte between a solid stationary phase and a liquid mobile phase.[10]

Rationale for SPE Component Selection
  • Sorbent Choice: A reverse-phase (RP) sorbent, such as C18 (octadecylsilane), is chosen. The long alkyl chains of the C18 sorbent provide strong hydrophobic interactions with the lipophilic this compound.[10]

  • Conditioning: The sorbent is first activated with a water-miscible organic solvent (methanol) to solvate the C18 chains, followed by equilibration with water to prepare the sorbent for the aqueous sample.

  • Loading: The sample is loaded in a predominantly aqueous solution to promote the retention of the hydrophobic analyte on the C18 sorbent.

  • Washing: A wash step with a weak solvent (e.g., water/methanol mixture) removes polar interferences that are not strongly retained, while the analyte of interest remains bound to the sorbent.

  • Elution: A strong, non-polar organic solvent (e.g., ethyl acetate or dichloromethane) is used to disrupt the hydrophobic interactions and elute the this compound.[3]

Materials and Reagents
  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC or GC grade)

  • Ethyl Acetate (HPLC or GC grade)

  • Deionized water

  • SPE Vacuum Manifold

Step-by-Step SPE Protocol
  • Sample Preparation: Accurately weigh 1.0 g of the homogenized matrix into a beaker. Add 100 µL of the internal standard. Dilute with 9.0 mL of deionized water and mix thoroughly.

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry.

  • Sample Loading: Load the prepared sample onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove salts and highly polar interferences.

    • Wash with 5 mL of a 20:80 (v/v) methanol/water solution to remove moderately polar interferences.

    • Dry the cartridge under vacuum for 10 minutes to remove residual water.

  • Elution: Elute the analyte with 5 mL of ethyl acetate into a clean collection tube.

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30 °C. Reconstitute the residue in 1.0 mL of hexane for GC-MS analysis and transfer to an autosampler vial.

Instrumental Analysis: GC-MS

Gas chromatography coupled with mass spectrometry is the preferred technique for the quantification of volatile and semi-volatile esters due to its high separation efficiency and selective detection.[11][12]

Recommended GC-MS Parameters
ParameterSettingRationale
Instrument Gas Chromatograph with Mass Spectrometer (e.g., Agilent GC-MS)Provides excellent chromatographic resolution and selective mass detection.[13]
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm filmA standard, robust column suitable for a wide range of semi-volatile compounds.[14]
Carrier Gas Helium or HydrogenHelium is standard; hydrogen can offer faster analysis times but may require method re-optimization.[15]
Flow Rate 1.0 mL/min (constant flow)Standard flow rate for this column dimension, providing good efficiency.
Injection Volume 1 µLStandard volume to avoid column overloading.
Injector Temp. 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Splitless (for trace analysis)Maximizes analyte transfer to the column for higher sensitivity.
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA typical temperature program that effectively separates the analyte from matrix components.
MS Source Temp. 230 °CStandard temperature to ensure efficient ionization.
MS Quad Temp. 150 °CStandard temperature for quadrupole stability.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific ions for the analyte and IS.
Quantifier Ion To be determined empirically from a full scan spectrum of the standardThe most abundant, characteristic fragment ion.
Qualifier Ions To be determined empiricallyTwo or three other characteristic ions used for identity confirmation.

Method Validation and Quality Control

A protocol is only trustworthy if it is validated.[16] The extraction and analytical method should be validated for the specific matrix of interest according to established guidelines.

  • Linearity: Analyze a series of calibration standards (e.g., 0.1 - 20 µg/mL) to demonstrate a linear relationship between concentration and response. The correlation coefficient (r²) should be >0.99.[11]

  • Recovery: The efficiency of the extraction process is determined by spiking a blank matrix with a known amount of analyte at low, medium, and high concentrations. The recovery is calculated as (Amount detected / Amount spiked) x 100%. Acceptable recovery is typically within 80-120%.[11]

  • Precision: Assessed by performing replicate extractions (n=5 or 6) of a spiked sample. It is expressed as the relative standard deviation (RSD), which should ideally be <15%.[14]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. The LOQ for fragrance allergens is often in the range of 2-20 µg/g.[11]

  • Quality Controls (QCs): During routine analysis, include blank matrix samples and spiked QC samples at low and high concentrations in each batch to monitor the ongoing performance of the method.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Analyte Recovery Incomplete extraction; Analyte loss during evaporation; Inefficient SPE elution.Increase vortex time (LLE); Ensure pH is neutral; Use a gentler nitrogen stream; Test a stronger elution solvent for SPE (e.g., Dichloromethane).
High RSD (Poor Precision) Inconsistent sample homogenization; Variable extraction technique; Instrument variability.Ensure matrix is fully homogenous before weighing; Use an automated shaker for LLE; Check autosampler for proper injection.
Matrix Effects (Ion Suppression/Enhancement) Co-eluting matrix components interfering with ionization in the MS source.Improve cleanup: use the SPE method instead of LLE; Add an extra wash step in the SPE protocol; Dilute the final extract.
Emulsion Formation (LLE) High concentration of surfactants or lipids in the matrix.Centrifuge at higher speed/longer time; Add more NaCl ("salting out"); Use a different extraction solvent system.

Conclusion

This application note provides two comprehensive and scientifically-grounded protocols for the extraction of this compound from complex matrices. The Liquid-Liquid Extraction method offers a straightforward and effective approach for many sample types, while the Solid-Phase Extraction protocol provides superior cleanup for more challenging matrices. The choice between LLE and SPE will depend on the specific matrix complexity, required sensitivity, and available resources.[8][10] By coupling these extraction methods with the provided GC-MS analytical procedure and adhering to strict validation and quality control principles, researchers can confidently and accurately quantify this compound, ensuring the integrity and reliability of their scientific findings.

References

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  • Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues . National Institutes of Health (NIH). [Link]

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  • GC-MS chromatogram of polycyclic aromatic hydrocarbons and phthalate... . ResearchGate. [Link]

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  • Enhancement of the Physicochemical Properties of Brazilian Red Propolis Using Gelucire-Based Microencapsulation . ACS Publications. [Link]

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Formulating ultradeformable liposomes with 1-Ethylhexyl tiglate

This application note provides a detailed framework for the formulation and evaluation of ultradeformable liposomes using this compound as a novel edge activator. The protocols outlined herein, from thin-film hydration to comprehensive physicochemical and in vitro characterization, are designed to be self-validating and provide researchers with the tools to develop and optimize advanced transdermal delivery systems. The unique deformable nature of these vesicles holds immense promise for improving the non-invasive delivery of a wide range of therapeutic agents. [24]

References

  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formul
  • Akbar, S. (2017). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Methods in Molecular Biology. [Link]

  • Thin-Film Hydration Method for Liposome Preparation. CD Formulation. [Link]

  • Characterizing Liposomes with DLS and Zeta Potential: Tools for Drug Delivery. (2021). Brookhaven Instruments. [Link]

  • Considerations for Making Liposomes by Thin Film-Hydration Method. (2021). KoreaScience. [Link]

  • A New Drug Release Method in Early Development of Transdermal Drug Delivery Systems. (2014). Hindawi. [Link]

  • Protocol for Liposome Preparation Through Thin-film Hydration Procedure. Avanti Polar Lipids. [Link]

  • Elastic and Ultradeformable Liposomes for Transdermal Delivery of Active Pharmaceutical Ingredients (APIs). (2021). National Institutes of Health (NIH). [Link]

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  • Development of Ultradeformable Liposomes with Fatty Acids for Enhanced Dermal Rosmarinic Acid Delivery. (2021). MDPI. [Link]

  • Liposome Encapsulation Efficiency Determination. Creative Biostructure. [Link]

  • Effect of edge activators on the formation and transfection efficiency of ultradeformable liposomes. (2005). PubMed. [Link]

  • How do we calculate the encapsulation efficiency of hydrophilic drug in liposome using ultracentrifigation?. Quora. [Link]

  • How can I determine the encapsulation efficiency?. (2014). ResearchGate. [Link]

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  • Physicochemical characterization of ultradeformable liposomes. ResearchGate. [Link]

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  • Liposomes and The Use of Zeta Potential Measurements to Study Sterically Stabilized Liposomes. (2005). AZoNano. [Link]

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  • Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes. (2013). National Institutes of Health (NIH). [Link]

  • Deformable liposomes and ethosomes as carriers for skin delivery of ketotifen. (2007). Ingenta Connect. [Link]

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  • Elastic and Ultradeformable Liposomes for Transdermal Delivery of Active Pharmaceutical Ingredients (APIs). ResearchGate. [Link]

  • Understanding the Mechanical Properties of Ultradeformable Liposomes Using Molecular Dynamics Simulations. (2023). National Institutes of Health (NIH). [Link]

  • Understanding the Mechanical Properties of Ultradeformable Liposomes Using Molecular Dynamics Simulations. (2023). ACS Publications. [Link]

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  • Formulation and Evaluation of Transdermal Drug Delivery System of Ramipril. (2018). ResearchGate. [Link]

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Application Notes and Protocols for Determining the Biological Activity of 1-Ethylhexyl Tiglate In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to Characterizing Fragrance Ingredients

1-Ethylhexyl tiglate is a synthetic fragrance ingredient valued for its spicy and aromatic profile.[1] As a member of the fatty acid ester class of organic compounds, its primary application is in flavors and fragrances.[1] The ever-evolving landscape of regulatory science and consumer safety demands robust, non-animal-based methods for the comprehensive evaluation of cosmetic ingredients.[2] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the in vitro assays to determine the toxicological profile and potential biological activities of this compound.

The protocols outlined herein are designed to provide a tiered approach to evaluating a lipophilic, volatile compound like this compound. We will first establish a foundational understanding of its cytotoxic profile, which is crucial for determining appropriate concentration ranges for subsequent, more specific assays. Following this, we will delve into regulatory-accepted methods for assessing skin irritation and sensitization potential, key safety endpoints for any topical ingredient.[3][4] Finally, we will explore common bioactivity screens for anti-inflammatory, antioxidant, and antimicrobial properties, given that many fragrance compounds and essential oils exhibit such activities.[5][6]

This guide emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. By adhering to these methodologies, researchers can generate reliable and reproducible data, contributing to a thorough safety and activity profile of this compound.

Physicochemical Properties and Preparation of Test Substance

A critical first step in any in vitro testing is the proper preparation of the test substance. This compound is a lipophilic compound with predicted low water solubility, which necessitates the use of a solvent to create a stock solution for dilution in aqueous cell culture media.[1]

PropertyValueSource
Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
Appearance Colorless clear liquid[7]
Density 0.882 g/mL at 25 °C
logP (o/w) 5.25 (predicted)[1]
Water Solubility 0.017 g/L (predicted)[1]

Protocol for Stock Solution Preparation:

  • Solvent Selection: Due to its lipophilic nature, Dimethyl sulfoxide (DMSO) is a recommended solvent. It is crucial to ensure the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level, typically ≤ 0.5% (v/v), as higher concentrations can induce cellular stress and confound results.

  • Preparation of 100 mM Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in an appropriate volume of sterile, cell culture-grade DMSO to achieve a final concentration of 100 mM.

    • For example, to prepare 1 mL of a 100 mM stock solution, dissolve 21.23 mg of this compound (MW: 212.33) in 1 mL of DMSO.

    • Vortex thoroughly until the solution is clear and homogenous.

  • Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium. It is essential to vortex the diluted solutions immediately before adding them to the cells to ensure homogeneity. A vehicle control (medium with the same final concentration of DMSO as the highest concentration of the test substance) must be included in all experiments.

Part 1: Core Safety and Toxicological Assessment

In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell viability.[3] It is a foundational test to determine the concentration range of this compound that is non-lethal to cells, thereby establishing the appropriate concentrations for subsequent bioactivity assays. This prevents misleading results where an apparent effect might be due to cell death rather than a specific biological modulation. Human keratinocytes (HaCaT) or fibroblasts (e.g., NIH-3T3) are suitable cell lines.

Experimental Workflow:

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol:

  • Cell Seeding: Seed HaCaT cells in a 96-well flat-bottom plate at a density of 1 x 10^4 cells/well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Preparation of Test Compound Dilutions: Prepare a series of dilutions of the this compound stock solution in complete DMEM. A typical starting range could be from 0.1 µM to 1000 µM. Remember to include a vehicle control (DMSO at the highest concentration used) and an untreated control.

  • Cell Treatment: After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the prepared dilutions of this compound to the respective wells.

  • Incubation: Incubate the plate for another 24 or 48 hours under the same conditions.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD TG 439)

Rationale: This test is a regulatory-accepted method to identify chemicals that can cause reversible skin damage.[8][9] It utilizes a three-dimensional reconstructed human epidermis (RhE) model, which mimics the structure and barrier function of the human epidermis.[10] Irritant chemicals are identified by their ability to decrease cell viability below a defined threshold.[10]

Experimental Workflow:

Caption: Workflow for the OECD TG 439 Skin Irritation Test.

Detailed Protocol:

  • Model Systems: Utilize commercially available RhE models such as EpiDerm™, EpiSkin™, or SkinEthic™ RHE.[3]

  • Tissue Handling: Upon receipt, handle the tissues according to the manufacturer's instructions. Typically, this involves placing them in a 6- or 24-well plate with assay medium and pre-incubating at 37°C and 5% CO2.

  • Application of Test Substance: Apply a sufficient amount of neat or diluted this compound (typically 25-50 µL) topically to the stratum corneum of the RhE tissue. A solid substance may need to be applied with a small amount of a suitable solvent. Include negative (e.g., PBS) and positive (e.g., 5% Sodium Dodecyl Sulfate) controls.

  • Exposure and Post-Exposure: The exposure time is typically 60 minutes.[9] After exposure, thoroughly rinse the tissues with PBS to remove the test substance.

  • Post-Incubation: Transfer the rinsed tissues to fresh medium and incubate for approximately 42 hours.

  • Viability Assessment: Following the post-incubation period, assess tissue viability using the MTT assay as described previously. The tissues are incubated with MTT solution, and after formazan formation, the purple dye is extracted using an appropriate solvent (e.g., isopropanol).

  • Data Analysis and Classification: Measure the absorbance of the extracted formazan and calculate the percentage of viability relative to the negative control. According to UN GHS criteria, a substance is classified as a skin irritant (Category 2) if the mean tissue viability is ≤ 50%.[9]

In Vitro Skin Sensitization: Defined Approaches (OECD TG 497)

Rationale: Skin sensitization is an allergic reaction caused by a substance.[4] OECD TG 497 describes "Defined Approaches" (DAs) which are rule-based combinations of data from different in vitro and in chemico assays to predict sensitization potential.[11][12][13] A common DA is the "2 out of 3" approach, which uses data from assays covering the first three key events in the Adverse Outcome Pathway (AOP) for skin sensitization.[4][14]

Adverse Outcome Pathway for Skin Sensitization:

Caption: Key Events in the AOP for Skin Sensitization and Corresponding Assays.

Protocol Overview (2 out of 3 Defined Approach):

  • Key Event 1 - Direct Peptide Reactivity Assay (DPRA): This in chemico assay assesses the ability of this compound to react with synthetic peptides containing cysteine and lysine, mimicking its potential to bind to skin proteins. The depletion of the peptides is quantified by HPLC.

  • Key Event 2 - KeratinoSens™ Assay: This in vitro assay uses a human keratinocyte cell line containing a luciferase gene under the control of the antioxidant response element (ARE). Activation of the Keap1-Nrf2 pathway, a key event in keratinocyte activation by sensitizers, leads to luciferase expression, which is measured.

  • Key Event 3 - human Cell Line Activation Test (h-CLAT): This in vitro assay measures the expression of cell surface markers (CD86 and CD54) on a human monocytic cell line (THP-1) as an indicator of dendritic cell activation.

  • Data Interpretation: A prediction of sensitizing potential is made based on the results of these assays. In the "2 out of 3" approach, if at least two of the three assays yield a positive result, this compound is classified as a skin sensitizer.

Part 2: Screening for Potential Bioactivities

Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

Rationale: Many natural and synthetic compounds possess anti-inflammatory properties. A common in vitro screen for this activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[15] The murine macrophage cell line RAW 264.7 is a well-established model for this assay.[16][17] The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[16]

Signaling Pathway Overview:

Caption: Simplified LPS-induced NO production pathway in macrophages.

Detailed Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[17]

  • Cell Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[15] Include wells with cells only, cells + LPS, and cells + test compound only.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-only control.

Antioxidant Activity: DPPH Radical Scavenging Assay

Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method to evaluate the antioxidant activity of compounds.[18][19] Antioxidants can donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[20] This assay is suitable for lipophilic compounds when performed in an organic solvent like methanol or ethanol.[18]

Detailed Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol).

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank (methanol) and a positive control (e.g., Trolox or ascorbic acid).

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[18] Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the percentage of scavenging against the concentration and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Assay

Rationale: Fragrance ingredients often possess antimicrobial properties.[5][6][21] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a substance, which is the lowest concentration that prevents visible growth of a microorganism.[22] This assay can be adapted for volatile compounds.[23][24][25]

Detailed Protocol:

  • Microorganism Selection: Choose a panel of relevant microorganisms, such as Staphylococcus aureus (Gram-positive bacterium), Escherichia coli (Gram-negative bacterium), and Candida albicans (yeast).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for yeast) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Assay Setup:

    • In a 96-well plate, perform serial two-fold dilutions of this compound in the appropriate broth.

    • Add the standardized inoculum to each well.

    • Include a positive control (inoculum without test substance) and a negative control (broth only). To account for the volatility of this compound, the plate should be sealed to prevent evaporation.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. The results can be read visually or with a plate reader.

Conclusion

The suite of in vitro assays detailed in this application note provides a comprehensive framework for characterizing the biological activity and toxicological profile of this compound. By systematically evaluating its cytotoxicity, potential for skin irritation and sensitization, and its anti-inflammatory, antioxidant, and antimicrobial properties, researchers can build a robust data package. This information is invaluable for safety assessments, regulatory submissions, and for exploring potential new applications of this fragrance ingredient. Adherence to standardized protocols, such as those outlined by the OECD, ensures the generation of high-quality, reproducible data that is essential for modern scientific and industrial research.

References

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  • New OECD TG 497: Interpretation and application of defined approaches for skin sensitization assessment. (2022). Labcorp. Available at: [Link]

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  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. (n.d.). ThaiScience. Available at: [Link]

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Troubleshooting & Optimization

Troubleshooting low yield in 1-Ethylhexyl tiglate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Ethylhexyl Tiglate Synthesis

A Guide for Researchers and Drug Development Professionals

Introduction

Welcome to the technical support guide for the synthesis of 2-Ethylhexyl Tiglate. This document is designed to provide in-depth troubleshooting assistance for researchers encountering low yields or other challenges during this esterification process. As a note of clarification, this guide will focus on the synthesis of 2-Ethylhexyl Tiglate , the common ester synthesized from tiglic acid and 2-ethylhexanol, assuming "1-Ethylhexyl" in the initial query was a typographical error. The principles discussed are rooted in the well-established Fischer-Speier esterification mechanism and are applicable to a broad range of similar syntheses.

Frequently Asked Questions (FAQs)

Q1: My 2-Ethylhexyl Tiglate synthesis resulted in a very low yield. What is the most common reason for this?

Answer: The most frequent cause of low yield in this synthesis is the failure to adequately address the reversible nature of the Fischer-Speier esterification reaction.[1][2][3] The reaction between tiglic acid and 2-ethylhexanol produces the desired ester and one molecule of water for every molecule of ester formed. If this water is not removed from the reaction mixture, it will hydrolyze the ester, shifting the chemical equilibrium back toward the starting materials and preventing the reaction from reaching completion.[2][4] Effectively, the reaction stalls at a low conversion rate.

To achieve a high yield, the equilibrium must be continuously shifted toward the product side. This is typically accomplished by:

  • Continuous removal of water as it is formed.[1][3][5]

  • Using a large excess of one reactant , typically the less expensive one (2-ethylhexanol), to drive the reaction forward according to Le Châtelier's principle.[1][5]

Q2: I'm seeing a dark brown or black color in my reaction flask, especially at higher temperatures. What causes this and how can I prevent it?

Answer: Dark coloration or charring is indicative of side reactions, most commonly the dehydration of 2-ethylhexanol catalyzed by the strong acid catalyst (e.g., sulfuric acid) at elevated temperatures. This process forms alkenes, which can further polymerize into tar-like substances. Tiglic acid itself, being an unsaturated carboxylic acid, can also be susceptible to polymerization or degradation under harsh conditions.

Troubleshooting Steps:

  • Lower the Reaction Temperature: While heat is necessary, excessive temperatures (often >150 °C) can accelerate decomposition. Operate at the lowest effective temperature, typically the reflux temperature of the solvent system used for azeotropic water removal.[1]

  • Choose a Milder Catalyst: Consider replacing concentrated sulfuric acid with a less aggressive catalyst like p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst (e.g., Amberlyst-15), which can reduce the extent of charring.[1]

  • Ensure an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to color formation.

Q3: How do I know if my starting materials are pure enough for the synthesis?

Answer: The purity of your reactants is critical for achieving high yields.[6] The most detrimental impurity is water. Any water present in the tiglic acid, 2-ethylhexanol, or solvent at the start of the reaction will inhibit the forward reaction.

Verification and Preparation Protocol:

  • Check for Water: Use Karl Fischer titration to determine the water content of your 2-ethylhexanol and solvent. If necessary, dry the alcohol and solvent over activated molecular sieves (3Å or 4Å) prior to use.[4]

  • Verify Acid Purity: Assess the purity of tiglic acid via melting point determination or NMR spectroscopy. Impurities can lead to unwanted side reactions.[6]

  • Use Anhydrous Solvents: If using a solvent for azeotropic distillation (like toluene or cyclohexane), ensure it is anhydrous.

Troubleshooting Guide: Reaction Parameters & Optimization

Q4: What is the best method for removing the water generated during the reaction?

Answer: The most effective and widely used method for water removal in lab-scale esterifications is azeotropic distillation using a Dean-Stark apparatus .[4][5]

Experimental Protocol: Dean-Stark Distillation

  • Apparatus Setup: Assemble a round-bottom flask with the reactants, catalyst, and a suitable solvent (e.g., toluene, cyclohexane). Attach a Dean-Stark trap and a reflux condenser to the flask.

  • Solvent Choice: The solvent must form a lower-boiling azeotrope with water. Toluene is a common choice.

  • Heating: Heat the mixture to reflux. The solvent-water azeotrope will vaporize and enter the condenser.

  • Separation: Upon condensation, the immiscible liquids will collect in the graduated arm of the Dean-Stark trap. Water, being denser than toluene, will sink to the bottom, while the toluene will overflow and return to the reaction flask.[5]

  • Monitoring Progress: The reaction's progress can be monitored by observing the volume of water collected in the trap. When water stops accumulating, the reaction is likely complete.[2]

This continuous removal of a product forces the equilibrium to the right, enabling yields that often exceed 95%.[5]

Q5: What reactant stoichiometry and catalyst loading should I use for optimal yield?

Answer: The optimal ratios depend on several factors, but a well-established starting point can significantly improve outcomes.

ParameterRecommended RangeRationale & Causality
Alcohol:Acid Molar Ratio 1.5:1 to 3:1Using an excess of 2-ethylhexanol shifts the reaction equilibrium towards the ester product.[1][5] A 10-fold excess can drive yields to over 95%, but this increases cost and complicates purification.[5] A modest excess is often a good compromise.
Acid Catalyst Loading 1-5 mol% (of carboxylic acid)A catalytic amount is sufficient to protonate the carboxylic acid, making it more electrophilic.[1] Using too much catalyst can promote side reactions like alcohol dehydration and charring.[7]
Reaction Temperature 80-140 °CThe temperature should be high enough to allow for a reasonable reaction rate and efficient azeotropic removal of water, but low enough to prevent thermal degradation of reactants and products.[1][8]
Q6: My reaction seems to have worked, but I'm losing a lot of product during the work-up and purification. How can I improve my recovery?

Answer: Product loss during purification is a common issue. A systematic work-up procedure is essential to isolate the 2-ethylhexyl tiglate while removing unreacted starting materials, the acid catalyst, and any water-soluble byproducts.

Standard Purification Protocol:

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Neutralization Wash: Transfer the mixture to a separatory funnel. Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and any unreacted tiglic acid. Caution: CO₂ evolution will occur. Vent the funnel frequently.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the remaining water.

  • Drying: Dry the isolated organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Final Purification (Optional): If the crude product is still impure, vacuum distillation can be used to obtain highly pure 2-ethylhexyl tiglate, separating it from unreacted 2-ethylhexanol and any high-boiling point impurities.

Visualizing the Process

The Fischer-Speier Esterification Mechanism

The reaction proceeds via a six-step, reversible mechanism known as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[5] Understanding this pathway highlights the critical role of the acid catalyst and the formation of water.

Fischer_Esterification cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water A Tiglic Acid (R-COOH) H_plus_1 + H⁺ B Protonated Carbonyl (Electrophilic) A->B D Tetrahedral Intermediate B->D + R'-OH C 2-Ethylhexanol (R'-OH) E Activated Complex D->E (Proton Transfer) F Protonated Ester E->F - H₂O H2O H₂O (Byproduct) F->H2O G 2-Ethylhexyl Tiglate (R-COOR') F->G - H⁺ H_plus_2 + H⁺ (Catalyst Regenerated)

Caption: The Fischer-Speier esterification mechanism for 2-Ethylhexyl Tiglate synthesis.

Troubleshooting Workflow for Low Yield

If you are experiencing low yield, follow this logical diagnostic workflow to identify the root cause.

Caption: A logical workflow for diagnosing the cause of low reaction yield.

References

  • Patsnap Eureka. (2025, April 1).
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • MDPI. (n.d.). Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production.
  • Google Patents. (n.d.). US7276621B2 - Production of di-(2-ethylhexyl)
  • Reddit. (2022, December 20).
  • Wikipedia. (n.d.).
  • BYJU'S. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds.
  • iChemical. (2025, December 29).
  • Google Patents. (n.d.).

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Technical Support Center: A-Z Guide to 1-Ethylhexyl Tiglate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for identifying and removing impurities from synthetic 1-Ethylhexyl tiglate. This resource is designed for researchers, scientists, and professionals in the drug development and fragrance industries who work with this specialty ester. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the highest purity of your final product.

Section 1: Understanding the Chemistry of this compound and Its Impurities

What is this compound?

This compound is an organic ester known for its applications in the flavor and fragrance industry.[1][2] It belongs to the class of compounds known as fatty acid esters.[3] Synthetically produced, its purity is crucial for its intended applications, necessitating the removal of any byproducts or unreacted starting materials.[1][2]

How is this compound Synthesized and What are the Common Impurities?

The synthesis of this compound typically involves the Fischer-Speier esterification of tiglic acid with 2-ethylhexanol, often in the presence of an acid catalyst like sulfuric acid.[4] This process, while effective, is a reversible reaction, which means the final product will likely be a mixture containing the desired ester, water, unreacted starting materials, and the acid catalyst.[5][6]

The primary impurities you are likely to encounter are:

  • Unreacted Tiglic Acid: A carboxylic acid that can impact the odor profile and stability of the final product.

  • Unreacted 2-Ethylhexanol: An alcohol that can also affect the sensory properties and purity of the ester.[7]

  • Acid Catalyst: Typically sulfuric acid, which needs to be neutralized and removed.[8]

  • Water: A byproduct of the esterification reaction.

  • Side-Reaction Products: While less common, side reactions can lead to the formation of other esters or ethers.

Section 2: Troubleshooting Common Purification Challenges

This section provides a question-and-answer formatted guide to address specific issues you may encounter during the purification of this compound.

Q1: My final product has a sharp, acidic odor. What is the likely cause and how can I fix it?

A1: An acidic odor strongly suggests the presence of residual tiglic acid or the acid catalyst. To address this, a neutralization and extraction workflow is necessary.

Explanation of Causality: Carboxylic acids like tiglic acid are more polar than their corresponding esters. This difference in polarity allows for their selective removal through a liquid-liquid extraction process using a basic aqueous solution. The base will deprotonate the carboxylic acid, forming a salt that is soluble in the aqueous phase, while the less polar ester remains in the organic phase.[9]

Protocol: Acid Removal by Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Neutralization: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. Add the bicarbonate solution slowly to control the effervescence from CO₂ evolution. Continue washing until no more gas is evolved.[6][10]

  • Aqueous Wash: Perform a subsequent wash with deionized water to remove any remaining water-soluble impurities.[6]

  • Brine Wash: A final wash with a saturated sodium chloride (brine) solution will help to remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Q2: After purification, my product still has a "fatty" or "alcoholic" off-note. What is the problem?

A2: This indicates the presence of unreacted 2-ethylhexanol. The removal of this impurity can be challenging due to potential azeotrope formation with the ester.[11]

Explanation of Causality: Alcohols can be difficult to separate from esters by simple distillation alone, especially if their boiling points are close or if they form azeotropes.[11] Therefore, a combination of techniques is often required.

Purification Strategies for Alcohol Removal:
  • Aqueous Extraction: While 2-ethylhexanol has limited water solubility, repeated extractions with water can help to reduce its concentration.[12]

  • Fractional Distillation: This is a more effective method for separating components with different boiling points.[13] The success of this technique depends on the boiling point difference between this compound and 2-ethylhexanol.

  • Vacuum Distillation: For high-boiling point esters, performing the distillation under reduced pressure can lower the boiling points and prevent thermal decomposition.[14]

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound 212.33[1][2]~240-250 (estimated)
Tiglic Acid 100.12198.5
2-Ethylhexanol 130.23184.6

Data compiled from various chemical supplier databases.

Q3: My yield is significantly lower than expected after purification. What are the possible reasons?

A3: Low yield can result from several factors during the synthesis and purification process.

  • Incomplete Reaction: The esterification reaction may not have reached equilibrium. To drive the reaction forward, consider using a Dean-Stark apparatus to remove water as it is formed, or use an excess of one of the reactants (typically the less expensive one).[5]

  • Losses During Extraction: Emulsion formation during the aqueous workup can lead to significant product loss. If an emulsion forms, try adding more brine to the separatory funnel to break it.

  • Inefficient Distillation: Poor insulation of the distillation column or an incorrect heating rate can lead to inefficient separation and lower yields.

Section 3: Analytical Methods for Purity Assessment

Ensuring the purity of your this compound is critical. The following analytical techniques are recommended for quality control.[15][16]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing volatile compounds like esters.[17][18] It provides both qualitative and quantitative information about the components of your sample.

  • Identification: The mass spectrometer fragments the molecules, creating a unique "fingerprint" for each compound, allowing for positive identification of impurities.

  • Quantification: The area under each peak in the gas chromatogram is proportional to the concentration of that component, allowing for the determination of the purity percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity of your product and detect impurities.

  • ¹H NMR: Will show characteristic peaks for the protons in this compound, and the absence of peaks corresponding to tiglic acid and 2-ethylhexanol will confirm purity.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a quick and simple method to check for the presence of certain functional groups.

  • Ester Carbonyl (C=O) Stretch: A strong absorption band around 1735 cm⁻¹ is characteristic of an ester.

  • Absence of Carboxylic Acid O-H Stretch: The disappearance of the broad O-H stretch from tiglic acid (around 2500-3300 cm⁻¹) indicates successful removal.

  • Absence of Alcohol O-H Stretch: The absence of the O-H stretch from 2-ethylhexanol (around 3200-3600 cm⁻¹) confirms its removal.

Section 4: Workflow Diagrams

General Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification TiglicAcid Tiglic Acid Reaction Esterification Reaction TiglicAcid->Reaction Ethylhexanol 2-Ethylhexanol Ethylhexanol->Reaction Catalyst Acid Catalyst Catalyst->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Extraction Liquid-Liquid Extraction (Neutralization & Washing) CrudeProduct->Extraction Drying Drying of Organic Phase Extraction->Drying SolventRemoval Solvent Removal Drying->SolventRemoval Distillation Fractional/Vacuum Distillation SolventRemoval->Distillation PureProduct Pure this compound (>98% Purity) Distillation->PureProduct

Caption: Overall workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Impurity Removal

G Start Analyze Crude Product (GC-MS, FTIR) AcidImpurity Acidic Impurity Detected? (Tiglic Acid/Catalyst) Start->AcidImpurity AlcoholImpurity Alcohol Impurity Detected? (2-Ethylhexanol) AcidImpurity->AlcoholImpurity No AqueousWorkup Perform Aqueous Workup (Base Wash, Water Wash) AcidImpurity->AqueousWorkup Yes OtherImpurity Other Impurities? AlcoholImpurity->OtherImpurity No Distillation Perform Fractional/ Vacuum Distillation AlcoholImpurity->Distillation Yes Pure Product is Pure OtherImpurity->Pure No Chromatography Consider Column Chromatography OtherImpurity->Chromatography Yes AqueousWorkup->AlcoholImpurity Distillation->OtherImpurity Chromatography->Pure

Caption: Decision tree for troubleshooting the removal of common impurities.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use a different base for the neutralization step? A: Yes, dilute sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used. However, be cautious with strong bases like NaOH as they can potentially hydrolyze the ester product, especially with prolonged contact or at elevated temperatures. Sodium bicarbonate is generally preferred as it is a weaker base and the evolution of CO₂ gas provides a visual cue for the completion of neutralization.[14]

Q: Is column chromatography a viable purification method? A: Yes, column chromatography can be an effective method for separating the ester from impurities, especially if they have similar boiling points making distillation difficult.[13] A non-polar stationary phase (like silica gel) with a gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) would be a good starting point. However, for large-scale purifications, distillation is often more practical.

Q: How can I be sure my product is stable for long-term storage? A: The primary concern for the long-term stability of this compound is hydrolysis. To minimize this, ensure that all water and acidic/basic impurities have been thoroughly removed. Storing the final product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place will also enhance its stability.

References

  • Method for removal of unreacted alcohol from reaction mixture of ester product with rotating packed beds.
  • General procedures for the purification of Esters. Chempedia - LookChem. [Link]

  • Fischer-Speier Esterification: Sulfuric acid removal following creation of ester. Chemistry Stack Exchange. [Link]

  • Method for separation of an ester
  • Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. AUS-e-TUTE. [Link]

  • What are the modifications to improve the purity of ester? Quora. [Link]

  • Separation of alcohols from esters. Reddit. [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Suggest how the ester might be separated from any unreacted ethanoic acid or methanol. Study.com. [Link]

  • Analytical methods used in analysis of fragrance & flavour Materials. Slideshare. [Link]

  • Analytical methods for identification and determination of some cosmetics ingredients. [Link]

  • Essential Oils: Analytical Methods to Control the Quality of Perfumes. Springer. [Link]

  • Essential Oils: Analytical Methods to Control the Quality of Perfumes. ResearchGate. [Link]

  • Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues. Nature. [Link]

  • Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues. National Institutes of Health. [Link]

  • Showing Compound this compound (FDB016740). FooDB. [Link]

  • Process for preparing angelic acid or its ester.
  • (E)-methyl tiglate, 6622-76-0. The Good Scents Company. [Link]

  • (E)-ethyl tiglate, 5837-78-5. The Good Scents Company. [Link]

  • Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues. PubMed. [Link]

  • hexyl tiglate, 16930-96-4. The Good Scents Company. [Link]

  • allyl tiglate, 7493-71-2. The Good Scents Company. [Link]

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Preventing degradation of 1-Ethylhexyl tiglate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Ethylhexyl Tiglate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound during storage and experimentation. Here, we address common challenges, provide in-depth troubleshooting, and offer validated protocols to prevent and diagnose degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (CAS 94133-92-3) is an unsaturated ester used in various applications, including as a fragrance and flavoring agent.[1] Its chemical structure, featuring both an ester functional group and a carbon-carbon double bond, makes it susceptible to specific degradation pathways.[2] Maintaining its purity is critical, as degradation can alter its organoleptic properties, reduce its efficacy, and introduce impurities that could compromise experimental results or product safety.

Q2: What are the primary pathways through which this compound can degrade?

Based on its structure, this compound is vulnerable to three main degradation mechanisms: hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The ester linkage can be cleaved by water, a reaction catalyzed by acidic or basic conditions, to yield tiglic acid and 2-ethylhexanol.[3][4]

  • Oxidation: The carbon-carbon double bond is susceptible to oxidation, particularly at the allylic position, which can lead to the formation of various unwanted byproducts like epoxides, peroxides, or carbonyl compounds.[5][6] This process can be initiated by atmospheric oxygen.

  • Photodegradation: Exposure to ultraviolet (UV) light can provide the energy to initiate reactions at the unsaturated bond, leading to isomerization, polymerization, or photo-oxidative processes.[7][8][9]

Below is a diagram illustrating these potential degradation pathways.

G cluster_main cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation A This compound B Tiglic Acid A->B H₂O / H⁺ or OH⁻ C 2-Ethylhexanol A->C H₂O / H⁺ or OH⁻ D Oxidative Byproducts (e.g., Epoxides, Peroxides) A->D O₂ / Initiators E Isomers / Photoproducts A->E UV Light G cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid therm Thermal Stress (e.g., 80°C, Dry Heat) start->therm photo Photostability (ICH Q1B Light Exposure) start->photo sample Periodically Sample (e.g., 0, 4, 8, 24, 48h) acid->sample base->sample oxid->sample therm->sample photo->sample analyze Analyze via Stability-Indicating Method (e.g., HPLC-UV) sample->analyze data Evaluate Data: - Purity / Assay - Degradant Profile - Mass Balance analyze->data end Identify Degradation Pathways & Assess Intrinsic Stability data->end

Caption: Workflow for a forced degradation study of this compound.

Methodology:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Place an uncapped vial (to allow evaporation of solvent) containing the stock solution in an oven at 80°C. Re-dissolve the residue in the initial solvent at each time point.

    • Photodegradation: Expose the solution in a photostable, transparent container to a calibrated light source according to ICH Q1B guidelines.

    • Control: Keep an aliquot of the stock solution under recommended storage conditions (2-8°C, protected from light).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each stress condition. For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV method (see Protocol 2).

  • Evaluation:

    • Calculate the percentage of this compound remaining.

    • Monitor the formation of degradation products (new peaks in the chromatogram).

    • Assess the mass balance to ensure all major degradants are accounted for. The goal is to achieve 5-20% degradation to properly reveal pathways without destroying the molecule entirely. [10]

Protocol 2: HPLC-UV Method for Purity Assessment

This protocol provides a general starting point for a Reversed-Phase HPLC method to determine the purity of this compound and detect potential degradation products.

  • Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 40 60
    15.0 10 90
    17.0 10 90
    17.1 40 60

    | 20.0 | 40 | 60 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the this compound sample in the mobile phase (initial conditions) to an appropriate concentration (e.g., 0.1 mg/mL).

Self-Validation: The suitability of this method is confirmed during the forced degradation study. A stability-indicating method is one that can resolve the main compound peak from all degradation product peaks, ensuring that purity is not overestimated due to co-elution. [11]

References

  • White, M. C., et al. (2006). Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, W., et al. (2022). Enzyme-catalyzed allylic oxidation reactions: A mini-review. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • National Institutes of Health. Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. Available at: [Link]

  • Syngene. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Chauhan, A., et al. (2023). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Wikipedia. (n.d.). Riley oxidation. Available at: [Link]

  • ResolveMass. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • JoVE. (n.d.). Radical Oxidation of Allylic and Benzylic Alcohols. Available at: [Link]

  • Jain, D., et al. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Available at: [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • FooDB. (n.d.). Showing Compound this compound (FDB016740). Available at: [Link]

  • Privett, O. S., & Blank, M. L. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces. Journal of Lipid Research. Available at: [Link]

  • The Good Scents Company. (n.d.). hexyl tiglate. Available at: [Link]

  • Abellache, A., et al. (2009). Contribution to Photodegradation Study, Chemical Behaviour of Unsaturated Polyester Resin Under Irradiation. Journal of Applied Polymer Science. Available at: [Link]

  • Zhang, Y., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry. Available at: [Link]

  • Piech, P., et al. (2022). Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin. Polymers. Available at: [Link]

  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, hexyl tiglate, CAS Registry Number 16930-96-4. Food and Chemical Toxicology. Available at: [Link]

  • da Silva, G. R., et al. (2020). Effect of light, oxygen and temperature on the stability of artepillin C and p-coumaric acid from Brazilian green propolis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Available at: [Link]

  • Preprints.org. (2024). Effect of Unsaturation and Chain Length of Methyl Esters on the Corrosion Behavior of Aluminum. Available at: [Link]

  • ResearchGate. (n.d.). Contribution to Photodegradation Study, Chemical Behaviour of Unsaturated Polyester Resin Under Irradiation. Available at: [Link]

  • ResearchGate. (n.d.). Compatibility Guide for Hazardous Materials in Laboratories. Available at: [Link]

  • DIVA. (2023). The effect of temperature on the chemical stability of Vitamin C in a cosmetic product. Available at: [Link]

  • ResearchGate. (n.d.). Effect of temperature, oxygen and light on the degradation of β-carotene, lutein and α-tocopherol in spray-dried spinach juice powder during storage. Available at: [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Available at: [Link]

  • MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Available at: [Link]

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Technical Support Center: Optimizing 1-Ethylhexyl Tiglate Resolution in GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced GC-MS applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic resolution of 1-Ethylhexyl tiglate. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies and frequently asked questions, empowering you to achieve optimal separation and accurate quantification.

Understanding the Challenge: The Chemistry of this compound

This compound is a fatty acid ester. Its structure, which includes a double bond and a branched alkyl chain, can present unique challenges in gas chromatography.[1][2] Specifically, it may co-elute with structurally similar isomers or other components in complex matrices, making accurate identification and quantification difficult. This guide will provide a systematic approach to overcoming these resolution issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for poor resolution of this compound?

A1: The most frequent culprit is co-elution with other compounds that have similar boiling points and polarities.[3][4] This is often exacerbated by a non-optimized temperature program or the use of a GC column with inadequate selectivity for this class of compounds.[5][6]

Q2: Can my injection technique affect the resolution of this compound?

A2: Absolutely. A slow or poorly optimized injection can lead to band broadening, which directly degrades resolution. For volatile compounds like esters, a split injection is often preferred to ensure a sharp injection band. However, the split ratio needs to be optimized to maintain sufficient sensitivity.[6]

Q3: My peak shape for this compound is tailing. What could be the cause?

A3: Peak tailing can result from several factors. One common cause is active sites in the GC inlet or column that interact with the analyte. This can be due to a contaminated liner, a worn-out septum, or degradation of the stationary phase. Another possibility is a disruption in the carrier gas flow path.[7]

Q4: Is it possible that my mass spectrometer settings are impacting the perceived resolution?

A4: While the MS doesn't directly affect the chromatographic separation, its settings can influence your ability to distinguish between co-eluting compounds. If two compounds are not fully separated by the GC column, having a high mass resolution and accuracy on your MS can sometimes help to differentiate them based on their mass-to-charge ratios.[8][9] However, the primary goal should always be to achieve good chromatographic separation first.

Troubleshooting Guide: A Step-by-Step Approach to Improving Resolution

This section provides a logical workflow for diagnosing and resolving poor resolution of this compound. We will start with the simplest and most common solutions and progress to more advanced method development strategies.

Step 1: Initial System Check and Maintenance

Before making significant changes to your method, it's crucial to ensure your GC-MS system is performing optimally.

Protocol: Basic GC-MS Performance Verification

  • Leak Check: Perform an electronic leak check of your GC system to ensure there are no leaks in the carrier gas lines, fittings, or septum.

  • Inlet Maintenance:

    • Replace the inlet liner and septum. A contaminated liner can be a source of active sites and peak tailing.

    • Ensure the column is installed correctly in the inlet with the proper insertion depth.

  • Column Conditioning: Condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.

Step 2: Optimizing the Temperature Program

Temperature programming is a powerful tool for improving the separation of compounds with different boiling points.[10][11][12][13] By carefully controlling the temperature ramp, you can significantly enhance resolution.

Initial Assessment:

  • If this compound is eluting very early in the chromatogram (low capacity factor), the initial oven temperature may be too high, preventing sufficient interaction with the stationary phase.[5]

  • If peaks are broad, the temperature ramp may be too fast.

Workflow for Temperature Program Optimization:

Caption: Logical workflow for optimizing the GC oven temperature program.

Experimental Protocol: Temperature Gradient Optimization

  • Scouting Run: Start with a broad temperature ramp (e.g., 10-20°C/min) to get a general idea of the elution profile.

  • Lower the Initial Temperature: Decrease the initial oven temperature to increase the retention of early-eluting compounds, including this compound.[5]

  • Adjust the Ramp Rate:

    • A slower ramp rate (e.g., 5°C/min) will generally increase the separation between peaks.[14]

    • If co-elution persists in a specific region of the chromatogram, consider a multi-step temperature program with a slower ramp in that region.

  • Final Hold: Ensure the final temperature is high enough to elute all components from the column and is held for a sufficient time to clean the column.

Data Summary: Impact of Temperature Ramp on Resolution

Ramp Rate (°C/min)Resolution (Rs) between this compound and interfering peakAnalysis Time (min)
200.815
101.325
51.840
Step 3: Selecting the Appropriate GC Column

The choice of GC column, specifically its stationary phase, is the most critical factor for achieving selectivity between analytes.[15][16][17][18]

Guiding Principle: "Like Dissolves Like"

The polarity of the stationary phase should be matched to the polarity of the analytes you want to separate. For esters like this compound, a mid-polarity column is often a good starting point.

Commonly Used Stationary Phases for Ester Analysis:

Stationary PhasePolarityPrimary Separation Mechanism
5% Phenyl-methylpolysiloxaneLowBoiling Point
50% Phenyl-methylpolysiloxaneMidBoiling Point & Pi-Pi Interactions
Polyethylene Glycol (WAX)HighPolarity & Hydrogen Bonding

Workflow for Column Selection:

G cluster_0 Analyte & Matrix Analysis cluster_1 Column Selection cluster_2 Method Optimization A Identify Analytes of Interest (this compound & potential interferences) B Determine Polarity and Boiling Points A->B C Start with a Standard Non-Polar Column (e.g., 5% Phenyl) B->C D Evaluate Resolution C->D E If Co-elution Persists, Increase Polarity (e.g., 50% Phenyl or WAX phase) D->E Poor Resolution G Optimize Temperature Program for New Column D->G Good Initial Separation E->G F Consider Column Dimensions (Length, ID, Film Thickness) F->G H Adjust Carrier Gas Flow Rate G->H

Caption: A systematic approach to selecting the optimal GC column.

Further Considerations for Column Dimensions:

  • Length: Doubling the column length increases resolution by about 40%, but also doubles the analysis time.[17]

  • Internal Diameter (ID): A smaller ID column provides higher efficiency (sharper peaks) but has lower sample capacity.[5][19]

  • Film Thickness: A thicker film increases retention, which can be beneficial for volatile compounds.[17][19]

Step 4: Advanced Troubleshooting

If the above steps have not yielded the desired resolution, consider these more advanced techniques:

  • Carrier Gas Flow Rate: While often set to a default value, optimizing the linear velocity of the carrier gas (Helium or Hydrogen) can improve efficiency.

  • High-Resolution Mass Spectrometry: If available, using a high-resolution mass spectrometer can help to mathematically deconvolve co-eluting peaks if they have different elemental compositions.[8]

  • Sample Preparation: Consider if a sample cleanup step could remove interfering matrix components before GC-MS analysis.[20]

Conclusion

Improving the resolution of this compound in GC-MS is a systematic process of optimizing chromatographic parameters. By following the logical troubleshooting steps outlined in this guide, from basic system maintenance to advanced column selection and method development, researchers can overcome co-elution challenges and achieve accurate and reliable results. Remember that a thorough understanding of the underlying chromatographic principles is key to successful method development.

References

  • Drawell. (n.d.). Why Is Temperature Programming Used in Gas Chromatography.
  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results.
  • Crawford Scientific. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know.
  • PubChem. (n.d.). This compound.
  • MDPI. (2025, August 1). Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry.
  • Chemistry For Everyone. (2025, January 18). What Are The Advantages Of Temperature Programming In Gas Chromatography? [Video]. YouTube.
  • Alwsci. (2023, February 3). What Is Temperature Programming in Gas Chromatography?
  • LCGC International. (2013, December 1). Optimizing GC–MS Methods.
  • FooDB. (2010, April 8). Showing Compound this compound (FDB016740).
  • Advancements in High-Resolution GC-MS. (n.d.).
  • Axion Labs & Training Institute. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. [Video]. YouTube.
  • Axion Labs. (n.d.). How Do You Improve Resolution In Gas Chromatography?.
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (2015, March 4). How can I improve the resolution of the peaks in gas chromatography?.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • Sigma-Aldrich. (n.d.). This compound.
  • Chromatography Forum. (2014, July 3). Peak Fronting (Co elution) Troubleshooting.
  • Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations.
  • KRSS Ltd. (2024, May 7). GC Column Selection: A Practical Guide for Optimal Performance.
  • Food Safety Magazine. (2010, August 1). GC Column Selection—Optimize Your Analysis.
  • Phenomenex. (n.d.). GC Column Selection Guide.
  • Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations.
  • Scholars Research Library. (n.d.). Gas chromatography and mass spectroscopic determination of phytocompounds.
  • Restek. (2018, June 14). GC Troubleshooting—Tailing Peaks [Video]. YouTube.
  • SpringerLink. (2020, June 24). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials.

Sources

Technical Support Center: Overcoming Matrix Effects in the Analysis of 1-Ethylhexyl Tiglate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing analytical challenges in the quantification of 1-Ethylhexyl tiglate. As a synthetic fragrance and flavoring agent, this compound (also known as 3-Octyl tiglate) is frequently analyzed in complex sample types, including cosmetic formulations, environmental samples, and biological matrices for exposure assessment.[1][2] The accuracy of these analyses is paramount, yet often compromised by a phenomenon known as the "matrix effect," particularly in highly sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5]

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, providing you with the foundational knowledge to troubleshoot and validate your methods effectively.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses fundamental questions about this compound and the nature of matrix effects.

Q1: What exactly is this compound and in what contexts is it analyzed?

A: this compound (CAS No. 94133-92-3) is an ester of tiglic acid and 2-ethylhexanol.[2] It is primarily used as a fragrance ingredient in cosmetics and perfumes due to its pleasant, sweet, and herbaceous odor.[6][7] Its analysis is crucial for quality control in consumer products, stability testing in various formulations, and in toxicological or environmental studies to assess its presence and concentration in biological tissues or environmental compartments.

Physicochemical Properties of this compound
Molecular Formula C₁₃H₂₄O₂[1]
Molecular Weight 212.33 g/mol [2]
Appearance Colorless Liquid[6]
Density ~0.882 g/mL at 25 °C
Log Kₒw (Octanol-Water Partition Coefficient) 4.14 (Estimated)[6]
Water Solubility 15.2 mg/L (Estimated)[6]

The high Log Kₒw value suggests that this compound is lipophilic, indicating it is more likely to associate with fatty or oily components in a sample matrix, which can be a source of analytical interference.

Q2: What are "matrix effects" in the context of LC-MS/MS analysis?

A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[3][5][8] These components, which can include salts, lipids, proteins, or other formulation ingredients, interfere with the process of converting the analyte into gas-phase ions in the mass spectrometer's ion source.[4][9] This interference can manifest as either:

  • Ion Suppression: A decrease in the analyte's signal intensity, leading to underestimation of its concentration or even false-negative results. This is the more common effect.[5][9]

  • Ion Enhancement: An increase in the analyte's signal intensity, leading to an overestimation of its concentration.[5][9]

Matrix effects are a major concern because they directly impact the accuracy, precision, and sensitivity of quantitative methods.[5]

Q3: Why is it so critical to address matrix effects for regulatory compliance?

Q4: What are the common signs of matrix effects in my data for this compound?

A: You may be experiencing matrix effects if you observe:

  • Poor reproducibility between replicate injections of the same sample.

  • Inconsistent recovery values during sample preparation.

  • Non-linear calibration curves , especially when using standards prepared in a simple solvent compared to those prepared in the matrix.

  • Drifting retention times or distorted peak shapes , which can be caused by the buildup of matrix components on the analytical column.[17]

  • Significant deviation in quality control (QC) sample results from their nominal values.

Section 2: Troubleshooting Guide - A Phased Approach to Mitigation

This guide provides a structured, question-driven approach to diagnosing, quantifying, and resolving matrix effect issues.

Q1: How do I quantitatively assess the matrix effect for this compound in my assay?

A: The most accepted method is the post-extraction spike experiment, which isolates the effect of the matrix on the detector signal from the efficiency of the extraction process. This is a mandatory part of method validation according to FDA and EMA guidelines.[13]

Experimental Protocol: Quantitative Assessment of Matrix Effect
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of this compound at low and high concentrations in the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different sources of blank matrix (e.g., six different lots of human plasma or a cosmetic base). After the final extraction step, spike the resulting extracts with this compound at the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike blank matrix from the same six sources with this compound at the same concentrations before initiating the sample preparation process.

  • Analyze and Calculate: Analyze all three sets and calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the formulas below.

Parameter Formula Purpose
Matrix Factor (MF) (Peak Response in Set B) / (Peak Response in Set A)Measures the direct impact of the matrix on the analyte signal. MF < 1 indicates suppression; MF > 1 indicates enhancement.
Recovery (RE) (Peak Response in Set C) / (Peak Response in Set B)Measures the efficiency of the sample preparation process, independent of the matrix effect.
Process Efficiency (PE) (Peak Response in Set C) / (Peak Response in Set A)Measures the overall success of the method, combining both recovery and matrix effects. PE = MF x RE.
Regulatory Acceptance Criteria

According to guidelines, the precision of the matrix factor across the different matrix lots, as measured by the coefficient of variation (%CV), is the critical parameter.

Parameter Acceptance Limit Source
Matrix Factor %CV ≤ 15%[10][11], [13]

Q2: I've confirmed significant ion suppression (>25%). What is my first step to mitigate it?

A: A systematic approach is crucial. The following workflow helps prioritize actions from simplest to most complex.

MatrixEffect_Workflow start Significant Matrix Effect Detected (e.g., MF < 0.75) dilution Is sample dilution feasible? (Analyte concentration is high enough) start->dilution chromatography Modify Chromatographic Conditions dilution->chromatography No is_strategy Use a Stable Isotope-Labeled Internal Standard (SIL-IS) dilution->is_strategy Yes, but still failing success Matrix Effect Mitigated (MF within 0.85-1.15, %CV ≤ 15%) dilution->success Yes, problem solved sample_prep Improve Sample Preparation chromatography->sample_prep No Improvement chromatography->success Problem Solved sub_chrom1 Increase Gradient Time to separate analyte from interferences chromatography->sub_chrom1 sub_chrom2 Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) chromatography->sub_chrom2 sample_prep->is_strategy Still Failing sample_prep->success Problem Solved sub_prep1 Switch from Protein Precipitation to LLE or SPE sample_prep->sub_prep1 sub_prep2 Optimize SPE Wash/Elution Solvents sample_prep->sub_prep2 is_strategy->success Problem Solved

Caption: A decision-making workflow for troubleshooting matrix effects.

Explanation of the Workflow:

  • Sample Dilution: This is the simplest approach. Diluting the sample reduces the concentration of interfering matrix components.[18] It is only viable if the concentration of this compound remains well above the method's limit of quantification.

  • Chromatographic Modification: If dilution is not an option, focus on improving the separation between this compound and the co-eluting interferences.[18] This can be achieved by using a longer, shallower gradient, changing the mobile phase composition, or switching to a column with a different selectivity (e.g., a Phenyl-Hexyl or biphenyl phase instead of a standard C18).

  • Improved Sample Preparation: If chromatography changes are insufficient, the next step is to remove more of the interfering matrix components before analysis.[18][19] A simple protein precipitation is often insufficient. Transitioning to Liquid-Liquid Extraction (LLE) or, ideally, Solid-Phase Extraction (SPE) provides a much cleaner extract.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution for compensating for matrix effects. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same ionization suppression or enhancement.[18] This allows for an accurate ratio-based quantification even if the absolute signal intensity varies. If a SIL-IS is not available, a close structural analog that co-elutes is the next best choice.

Section 3: Advanced Mitigation Protocols

For persistent issues, more rigorous method development is required. Here are detailed protocols for two powerful techniques.

Protocol 1: Method Development for Solid-Phase Extraction (SPE)

Objective: To develop a selective SPE protocol to remove matrix interferences (e.g., lipids, excipients) from a cosmetic emulsion sample prior to LC-MS/MS analysis of this compound.

Rationale: Given this compound's lipophilic nature (Log Kₒw ~4.14), a reversed-phase SPE sorbent (like C8 or C18) is a logical starting point. The goal is to retain the analyte while washing away more polar interferences, then elute the analyte in a strong organic solvent, leaving highly non-polar interferences (like triglycerides) behind on the sorbent.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Accurately weigh ~100 mg of the cosmetic emulsion into a centrifuge tube.

    • Add 1 mL of a 50:50 mixture of isopropanol and water. This helps to disrupt the emulsion and precipitate some components.

    • Vortex for 2 minutes, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Select a reversed-phase SPE cartridge (e.g., 100 mg, 3 mL C18).

    • Pass 3 mL of methanol through the cartridge to wet the sorbent.

    • Pass 3 mL of water through the cartridge to equilibrate it for the aqueous sample. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the supernatant from Step 1 onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash Step (Optimization is Key):

    • This step removes weakly bound interferences.

    • Wash the cartridge with 3 mL of a weak organic solvent mixture. Start with 10% methanol in water. This should be strong enough to wash away polar interferences but weak enough to leave this compound bound to the sorbent.

    • Expert Tip: Analyze the wash eluate to ensure you are not losing your analyte. If you are, decrease the percentage of organic solvent in the wash step.

  • Elution Step:

    • Elute this compound with a small volume (e.g., 2 x 1 mL) of a strong organic solvent like methanol, acetonitrile, or ethyl acetate.

    • Collect the eluate.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of mobile phase.

    • Vortex, centrifuge, and inject the supernatant into the LC-MS/MS system.

Protocol 2: Implementing the Method of Standard Addition

Objective: To accurately quantify this compound in a unique or highly variable matrix where a suitable blank matrix for calibration is unavailable.

Rationale: The method of standard addition works by creating a calibration curve within each individual sample.[19] This inherently compensates for the specific matrix effect present in that unique sample, as both the endogenous analyte and the spiked standards experience the same suppression or enhancement.

StandardAddition_Workflow start Obtain Sample with Unknown Analyte Concentration (Cx) aliquot Divide Sample into 4 Equal Aliquots (V) start->aliquot spike Spike Aliquots with Increasing Concentrations of Standard aliquot->spike sub_spike1 Aliquot 1: Spike with 0 (Blank) spike->sub_spike1 sub_spike2 Aliquot 2: Spike with Std 1 spike->sub_spike2 sub_spike3 Aliquot 3: Spike with Std 2 spike->sub_spike3 sub_spike4 Aliquot 4: Spike with Std 3 spike->sub_spike4 process Process All Aliquots Using Identical Sample Prep Method sub_spike4->process analyze Analyze via LC-MS/MS and Record Peak Areas process->analyze plot Plot Peak Area (y-axis) vs. Added Concentration (x-axis) analyze->plot extrapolate Perform Linear Regression and Extrapolate to y=0 plot->extrapolate result Calculate Original Concentration (Cx) from the negative x-intercept extrapolate->result

Caption: Experimental workflow for the method of standard addition.

Step-by-Step Methodology:

  • Sample Aliquoting: Divide the unknown sample into at least four equal aliquots (e.g., 100 µL each).

  • Spiking:

    • Leave the first aliquot unspiked (this is your "zero addition" point).

    • To the remaining aliquots, add known, increasing amounts of a this compound standard solution. The concentration levels should be chosen to bracket the expected concentration of the analyte in the sample (e.g., 0.5x, 1x, and 2x the expected concentration).

  • Processing and Analysis: Subject all aliquots to the exact same sample preparation and LC-MS/MS analysis procedure.

  • Data Plotting: Create a plot with the added concentration of the standard on the x-axis and the corresponding instrument response (peak area) on the y-axis.

  • Quantification: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line is the concentration of this compound in the original, unspiked sample.

This method is highly accurate but more labor-intensive than using an external calibration curve, making it best suited for final quantification of a few critical samples rather than high-throughput screening.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]

  • Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]

  • Matrix effect in a view of LC-MS/MS: An overview. ResearchGate. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. [Link]

  • Bioanalytical method validation emea. SlideShare. [Link]

  • FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration (FDA). [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc. [Link]

  • Showing Compound this compound (FDB016740). FooDB. [Link]

  • Matrix effects: Causes and solutions. ResearchGate. [Link]

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. [Link]

  • Oh, What a Mess! Dealing with Unwanted Matrix Effects. Agilent. [Link]

  • RIFM fragrance ingredient safety assessment, hexyl tiglate, CAS Registry Number 16930-96-4. ScienceDirect. [Link]

  • hexyl tiglate, 16930-96-4. The Good Scents Company. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 1-Ethylhexyl Tiglate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Ethylhexyl tiglate. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent challenges of working with this hydrophobic compound in aqueous environments. Here, we provide in-depth, field-proven insights and step-by-step protocols in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses foundational questions regarding the properties of this compound and the principles behind its poor aqueous solubility.

Q1: What is this compound and what are its basic physicochemical properties?

A1: this compound is an organic compound classified as a fatty acid ester.[1] It is the ester formed from tiglic acid and 1-ethylhexyl alcohol (also known as 3-octanol). Its key properties are summarized in the table below. The high LogP value and extremely low water solubility are critical indicators of its hydrophobic (lipophilic) nature, which is the primary source of solubility challenges in aqueous media.[1]

PropertyValueSource(s)
Molecular Formula C₁₃H₂₄O₂[1][2]
Molecular Weight 212.33 g/mol
Appearance Colorless liquid[3]
Density 0.882 g/mL at 25 °C
Water Solubility 0.017 g/L (17 mg/L)[1]
logP (Octanol-Water Partition Coefficient) ~5.25[1]

Q2: Why is this compound so poorly soluble in water?

A2: The poor aqueous solubility of this compound is a direct result of its molecular structure. The molecule is dominated by a long, non-polar alkyl chain (the 1-ethylhexyl group) and the relatively non-polar tiglate moiety.[1] Water is a highly polar solvent that forms strong hydrogen bonds with itself. For this compound to dissolve, it would need to disrupt these energetically favorable water-water interactions. However, it cannot form strong interactions (like hydrogen bonds) with water itself. Consequently, water molecules tend to exclude the non-polar ester, leading to its very low solubility, a phenomenon often described by the hydrophobic effect.

Q3: I'm observing an oily layer or a cloudy suspension when I add this compound to my buffer. What's happening?

A3: This is the expected behavior. When you add this compound to an aqueous solution above its solubility limit (~17 mg/L), it will not dissolve.[1] Instead, it will phase-separate, forming either a distinct oily layer on the surface (as it is less dense than water) or a cloudy suspension of fine droplets if agitated. This indicates you have exceeded its intrinsic solubility and need to employ a solubilization strategy.

Part 2: Troubleshooting Guides for Solubility Enhancement

If you have confirmed that your formulation requires a concentration of this compound above its intrinsic solubility, the following troubleshooting guides provide detailed strategies to achieve a clear, homogenous solution.

Strategy 1: Co-Solvent Systems

Q4: How can co-solvents help dissolve this compound, and which ones should I consider?

A4: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4][5] This reduction in polarity makes the environment more favorable for non-polar solutes like this compound, effectively increasing its solubility.[6] This is one of the simplest and most common methods for solubilizing hydrophobic compounds.[7] Commonly used co-solvents in research and pharmaceutical development include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[]

Co-SolventTypical Concentration RangeKey Considerations
Ethanol 5-40% (v/v)Effective solubilizer, but can have biological effects or cause precipitation upon high dilution.[7][]
Propylene Glycol (PG) 10-60% (v/v)Good solubilizing power and lower volatility than ethanol.[]
Polyethylene Glycol 400 (PEG 400) 10-60% (v/v)Less toxic and often used in parenteral formulations; can be viscous.[]
Dimethyl Sulfoxide (DMSO) <10% (often <1% in cell-based assays)Excellent solubilizer but can have significant biological activity and toxicity.[]

Q5: I've added a co-solvent, but my solution becomes cloudy when I dilute it with my aqueous buffer. How do I fix this?

A5: This is a classic problem known as "precipitation upon dilution." It occurs because while the drug is soluble in the concentrated co-solvent/water mixture, diluting it with more aqueous buffer increases the overall polarity, causing the compound to crash out of solution.[7]

Troubleshooting Steps:

  • Optimize the Co-solvent Concentration: You may need a higher percentage of co-solvent in your final formulation to maintain solubility.

  • Change the Order of Addition: Try dissolving the this compound in the pure co-solvent first to create a concentrated stock. Then, add this stock solution to the aqueous buffer slowly and with vigorous stirring. This can sometimes prevent localized concentration gradients that trigger precipitation.

  • Combine Strategies: If a single co-solvent is not sufficient or requires an unacceptably high concentration, consider combining it with a surfactant (see Strategy 2). Surfactants can help stabilize the compound once it's in the aqueous phase.[]

Experimental Protocol: Solubility Enhancement with a Co-solvent

  • Preparation: Select a co-solvent (e.g., Propylene Glycol). Prepare several small-volume aqueous buffer solutions containing different percentages of the co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Dissolution: Add a known excess amount of this compound to each co-solvent/buffer mixture in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[9]

  • Observation: After equilibration, allow the vials to stand and observe. A clear, single-phase solution indicates that the concentration of this compound is below the solubility limit for that co-solvent percentage. The presence of an undissolved phase means you have exceeded it.

  • Quantification (Optional): To determine the exact solubility, carefully filter the saturated solution through a solvent-compatible (e.g., PTFE) syringe filter and analyze the concentration of this compound in the clear filtrate using a suitable analytical method (e.g., GC-MS, HPLC).

start Start: Dissolve This compound in Aqueous Solution is_clear Is the solution clear and homogenous? start->is_clear success Success: Solution is ready is_clear->success Yes strategy Select Solubilization Strategy is_clear->strategy No cosolvent Strategy 1: Use Co-solvent strategy->cosolvent surfactant Strategy 2: Use Surfactant strategy->surfactant cyclodextrin Strategy 3: Use Cyclodextrin strategy->cyclodextrin precip Does it precipitate upon dilution? cosolvent->precip precip->success No optimize Optimize co-solvent % or combine with surfactant precip->optimize Yes optimize->cosolvent

Caption: Initial troubleshooting workflow for aqueous formulations.

Strategy 2: Surfactant-Mediated (Micellar) Solubilization

Q6: How do surfactants work, and how do I choose the right one?

A6: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[10][11] In water, above a specific concentration called the Critical Micelle Concentration (CMC), surfactants self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a non-polar microenvironment. Hydrophobic compounds like this compound can partition into this core, effectively becoming "solubilized" within the aqueous solution.[12][13][14]

Choosing a surfactant depends on your application. Non-ionic surfactants are generally preferred for biological and pharmaceutical applications due to their lower toxicity and reduced tendency to denature proteins compared to ionic surfactants.[13]

  • Common Non-ionic Surfactants: Polysorbates (Tween® 20, Tween® 80), Polyoxyethylene ethers (Brij® series), Poloxamers (Pluronic® series).[15][16]

Q7: My solution is still cloudy even after adding a surfactant. What's wrong?

A7: There are several possibilities:

  • Concentration is Below CMC: You must use a surfactant concentration above its CMC for micelles to form and solubilization to occur. Check the supplier's technical data sheet for the CMC value of your specific surfactant.

  • Insufficient Surfactant Concentration: Even above the CMC, you may not have enough micelles to accommodate the amount of this compound you are trying to dissolve. The amount of drug that can be solubilized increases linearly with the surfactant concentration above the CMC.[11] Try increasing the surfactant concentration.

  • Equilibration Time: Micellar solubilization is not always instantaneous. Ensure you have allowed sufficient time for the system to equilibrate (mixing for several hours may be necessary).

Strategy 3: Cyclodextrin Inclusion Complexation

Q8: What are cyclodextrins and how can they improve the solubility of this compound?

A8: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone or torus.[17][18] They possess a hydrophilic outer surface, which makes them water-soluble, and a hydrophobic inner cavity.[19] Poorly water-soluble molecules like this compound can be encapsulated within this hydrophobic cavity to form a "host-guest" inclusion complex.[20][21] This complex has the water-soluble characteristics of the cyclodextrin exterior, dramatically enhancing the apparent aqueous solubility of the guest molecule.[22]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in drug development due to their high aqueous solubility and low toxicity compared to native β-cyclodextrin.[18][21]

cluster_1 Step 2: Complexation in Water CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) plus + Drug This compound (Hydrophobic) arrow Complex Inclusion Complex (Water Soluble) Drug_in_Complex Drug

Caption: Mechanism of cyclodextrin-mediated solubilization.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

This protocol, based on the method by Higuchi and Connors, is the standard for determining the binding constant and solubility enhancement provided by a cyclodextrin.

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD).

  • Saturation: Add an excess amount of this compound to each cyclodextrin solution in sealed vials. Ensure a visible excess of the compound remains.

  • Equilibration: Agitate the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Sampling & Analysis: Centrifuge or filter the samples to remove the undissolved this compound. Analyze the concentration of the dissolved ester in the clear supernatant.

  • Data Plotting: Plot the total concentration of dissolved this compound (Y-axis) against the concentration of the cyclodextrin (X-axis). A linear relationship (A_L-type phase diagram) indicates the formation of a 1:1 soluble complex. The slope can be used to calculate the stability constant of the complex.

Part 3: Advanced Strategies and Final Considerations

Q9: What other options exist if co-solvents, surfactants, and cyclodextrins are not suitable for my application?

A9: For more challenging applications, particularly in drug delivery, advanced nanoformulation strategies can be employed. These techniques increase the surface area of the drug or encapsulate it in a delivery vehicle.[23]

  • Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution velocity.[7][20] This is often achieved through high-pressure homogenization or media milling.[24]

  • Nanoemulsions/Microemulsions: These are thermodynamically stable, isotropic systems of oil, water, and surfactant. This compound, being an oil, could be formulated as the oil phase.[15]

  • Polymeric Micelles & Nanoparticles: The drug can be encapsulated within nanoparticles or micelles formed from biocompatible polymers.[25][26][27]

These methods require specialized equipment and formulation expertise but offer significant advantages for improving the bioavailability of poorly soluble compounds.[28]

Q10: How do I ensure the stability of my final formulation?

A10: Achieving a clear solution is only the first step. You must also assess its stability over time. A common issue, especially with co-solvent systems, is that the dissolved compound may slowly precipitate out of solution.[7] For micellar or cyclodextrin systems, changes in temperature or pH can disrupt the complexes and cause precipitation. It is crucial to store your prepared solutions under controlled conditions and visually inspect them for any signs of cloudiness or precipitation before each use. For critical applications, periodic re-analysis of the compound's concentration is recommended.

References

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • National Center for Biotechnology Information (PMC). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]

  • National Center for Biotechnology Information (PMC). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

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  • Semantic Scholar. Overview of nanoparticulate strategies for solubility enhancement of poorly soluble drugs. [Link]

  • ResearchGate. Drug nanocrystals: A state of the art formulation strategy for preparing the poorly water-soluble drugs. [Link]

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  • The Good Scents Company. hexyl tiglate, 16930-96-4. [Link]

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  • The Good Scents Company. (E)-ethyl tiglate, 5837-78-5. [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-Ethylhexyl Tiglate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and cosmetic safety, the precise and reliable quantification of compounds like 1-Ethylhexyl tiglate is paramount. As a fragrance ingredient and potential allergen, its presence in formulations must be accurately determined to ensure product quality and regulatory compliance. This guide provides an in-depth, experience-driven comparison of analytical methods for its quantification, grounded in the principles of scientific integrity and regulatory expectations. We will explore the validation of a primary Gas Chromatography-Mass Spectrometry (GC-MS) method and compare its performance characteristics with a High-Performance Liquid Chromatography (HPLC) alternative.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[1] This is a critical requirement from regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure the reliability and consistency of analytical data.[2][3] The recently revised ICH Q2(R2) and new Q14 guidelines emphasize a lifecycle-based approach to analytical procedures, moving from a simple checklist to a more scientific, risk-based model.[2][4][5]

Method Selection: The Rationale for GC-MS as the Primary Technique

This compound (CAS 94133-92-3) is a volatile ester used in flavors and fragrances.[6] Given its volatility, Gas Chromatography (GC) is an inherently suitable separation technique. When coupled with a Mass Spectrometry (MS) detector, the method offers high specificity and sensitivity, which are crucial for identifying and quantifying analytes in complex matrices like cosmetics or pharmaceutical formulations.[7] GC-MS is a well-established method for the analysis of fragrance allergens.[8][9]

An alternative approach, High-Performance Liquid Chromatography (HPLC), can also be employed.[10][11] While less common for such volatile compounds, HPLC offers advantages in situations where the analyte is less volatile, thermally labile, or when derivatization for GC analysis is undesirable.

Part 1: Validation of a GC-MS Method for this compound Quantification

The validation process for our primary GC-MS method will be conducted in accordance with the ICH Q2(R1) and Q2(R2) guidelines, which outline the necessary validation parameters.[4][12]

The Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process, demonstrating the interdependent nature of each validation parameter.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Limit & Robustness Testing cluster_3 Finalization Method_Development Method Development Selectivity, System Suitability Specificity Specificity/Selectivity Demonstrate no interference from matrix or other components Method_Development->Specificity Linearity Linearity & Range Establish proportional relationship between concentration and response Specificity->Linearity Accuracy Accuracy (Trueness) Closeness of measured value to true value Linearity->Accuracy Precision Precision Repeatability & Intermediate Precision Linearity->Precision LOD_LOQ LOD & LOQ Determine lowest detectable and quantifiable levels Accuracy->LOD_LOQ Precision->LOD_LOQ Robustness Robustness Capacity to remain unaffected by small, deliberate variations LOD_LOQ->Robustness Validated_Method {Validated Method|Ready for Routine Use} Robustness->Validated_Method

Caption: Workflow for Analytical Method Validation.

Experimental Protocol: GC-MS Method Validation

1. Specificity (Selectivity) Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][13]

  • Protocol:

    • Prepare a blank sample matrix (e.g., a cosmetic cream base without this compound).

    • Prepare a standard solution of this compound.

    • Prepare a spiked sample by adding a known amount of this compound to the blank matrix.

    • Analyze all three samples by GC-MS.

  • Acceptance Criteria: The chromatogram of the blank matrix should show no interfering peaks at the retention time of this compound. The peak in the spiked sample should be spectrally pure and match the retention time of the standard.

2. Linearity and Range Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[14] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14]

  • Protocol:

    • Prepare a stock solution of this compound.

    • Create a series of at least five calibration standards by diluting the stock solution. For fragrance allergens, a typical range might be 0.1 to 10.0 µg/mL.[8][9]

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.995.[8]

3. Accuracy (Trueness) Accuracy reflects the closeness of the measured value to an accepted reference or true value.[3] It is typically determined by recovery studies.

  • Protocol:

    • Prepare spiked samples by adding this compound to a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[3]

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 80-120%, with acceptable precision.[8]

4. Precision Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[15]

  • Protocol:

    • Repeatability: Analyze a minimum of six replicates of a sample at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each set of measurements.

  • Acceptance Criteria: The RSD should be below a specified limit, for example, ≤ 15%.[8][9]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16][17] The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[14][17]

  • Protocol (Signal-to-Noise Approach):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

    • The concentration that yields an S/N ratio of 3:1 is typically accepted as the LOD.[17]

    • The concentration that yields an S/N ratio of 10:1 is typically accepted as the LOQ.[14][17]

  • Acceptance Criteria: The LOQ must be validated by demonstrating acceptable accuracy and precision at that concentration.

6. Robustness Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[18] This provides an indication of its reliability during normal usage.

  • Protocol:

    • Identify critical GC-MS parameters (e.g., injector temperature, column flow rate, oven temperature ramp).[19]

    • Deliberately vary these parameters within a small, realistic range (e.g., flow rate ± 0.1 mL/min, temperature ± 2°C).

    • Analyze a system suitability sample under each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., peak resolution, tailing factor) should remain within the predefined acceptance criteria for the method.[19]

Part 2: Comparative Performance Analysis: GC-MS vs. HPLC

While GC-MS is the preferred method for this compound, an HPLC method with UV detection could serve as an alternative. The choice between them depends on available instrumentation, sample matrix, and the specific goals of the analysis.

Relationship between Method Choice and Validation Parameters

The choice of analytical technique directly influences how validation parameters are met and the expected performance outcomes.

Method_Comparison cluster_GCMS Primary Method: GC-MS cluster_HPLC Alternative Method: HPLC-UV Analyte This compound Properties: Volatile, Ester GCMS GC-MS High Specificity (MS) High Sensitivity Good for Volatiles Analyte->GCMS HPLC HPLC-UV Good for Non-Volatiles Matrix Interference Possible Requires Chromophore Analyte->HPLC GCMS_Validation Validation Outcome Excellent Specificity Low LOQ (e.g., ~2 µg/g) High Throughput GCMS->GCMS_Validation HPLC_Validation Validation Outcome Specificity Matrix-Dependent Higher LOQ Robustness may be more complex (mobile phase pH) HPLC->HPLC_Validation

Caption: Comparison of GC-MS and HPLC for this compound Analysis.

Quantitative Data Comparison

The following table summarizes the expected performance data for a validated GC-MS method compared to a hypothetical HPLC-UV method for this compound, based on typical values for similar fragrance allergens.[8][9][11]

Validation ParameterGC-MS Method (Expected Performance)HPLC-UV Method (Expected Performance)Rationale for Difference
Specificity High: Mass spectrum provides definitive identification.Moderate to High: Dependent on chromatographic resolution from matrix components. Potential for co-elution.MS detection is inherently more specific than UV detection.
Linearity (r²) ≥ 0.995≥ 0.995Both techniques can achieve excellent linearity with proper optimization.
Range 0.1 - 10 µg/mL0.5 - 20 µg/mLGC-MS often provides better sensitivity at the lower end.
Accuracy (% Recovery) 85% - 115%90% - 110%Both methods can be highly accurate. HPLC may have fewer issues with analyte loss during injection.
Precision (RSD) < 15%< 10%HPLC systems often exhibit slightly better injection precision than GC systems.
LOQ ~2 µg/g~10-20 µg/gGC-MS is generally more sensitive for volatile compounds, leading to lower detection limits.
Robustness Sensitive to variations in gas flow, temperature ramp.Sensitive to variations in mobile phase composition, pH, and column temperature.Both require careful control, but the critical parameters differ. HPLC mobile phase preparation adds a layer of complexity.

Conclusion: A Scientifically Sound Approach to Method Validation

The validation of an analytical method for quantifying this compound is a systematic process that ensures the generation of reliable and accurate data. As demonstrated, a GC-MS method is highly suitable for this volatile compound, offering excellent specificity and sensitivity. An HPLC method can serve as a viable alternative, though careful consideration must be given to potential matrix interferences and achieving the required sensitivity.

This guide underscores the principle that a validation protocol is a self-validating system. By rigorously testing specificity, linearity, accuracy, precision, detection limits, and robustness, we build a comprehensive data package that demonstrates the method is fit for its intended purpose. This approach, grounded in the authoritative guidelines of the ICH and FDA, ensures not only scientific integrity but also regulatory compliance in the development of safe and effective products.[4][20]

References

  • Chen, Y. C., et al. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. Journal of Food and Drug Analysis, 29(4), 700–708. [Link]

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  • PubMed. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. [Link]

  • Leijs, H., et al. (2005). Quantitative analysis of the 26 allergens for cosmetic labeling in fragrance raw materials and perfume oils. Journal of Agricultural and Food Chemistry, 53(14), 5487–5491. [Link]

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  • ResearchGate. (n.d.). Robustness/ruggedness tests in method validation. [Link]

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A Comparative Efficacy Analysis of 1-Ethylhexyl Tiglate and Other Tiglate Esters in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Potential of Tiglate Esters in Therapeutics

Tiglate esters, a class of naturally derived or synthetic compounds, are gaining increasing attention within the pharmaceutical and cosmetic industries. Characterized by the presence of a tiglate moiety, an unsaturated carboxylic acid ester, these molecules exhibit a diverse range of biological activities and physicochemical properties. While traditionally utilized in the flavor and fragrance industries for their unique aromatic profiles, recent research has unveiled their potential in more advanced applications, including drug delivery and direct therapeutic intervention.[][2][3][4][5] This guide provides a comparative analysis of the efficacy of 1-Ethylhexyl tiglate against other selected tiglate esters, offering a framework for researchers and drug development professionals to evaluate their potential in various applications.

The central hypothesis of this guide is that the structural variations in the alcohol moiety of tiglate esters will significantly influence their biological efficacy, including their antimicrobial properties and their ability to act as skin permeation enhancers. By understanding these structure-activity relationships, we can better select or design tiglate esters for specific therapeutic or formulation needs.

Physicochemical Properties of Selected Tiglate Esters

The physicochemical properties of a molecule are paramount to its biological activity and formulation potential. Here, we compare this compound with two other representative tiglate esters: Ethyl tiglate and Hexyl tiglate.

PropertyThis compoundEthyl TiglateHexyl Tiglate
Molecular Formula C13H24O2C7H12O2C11H20O2
Molecular Weight ( g/mol ) 212.33[6]128.17184.28[7]
Appearance Colorless clear liquid (est)[8]Fruity ester with a sweet, apple-like aroma[2]Colorless clear liquid (est)[8]
Boiling Point (°C) 94-96 at 60 mmHg[9]156-157108 at 16 mmHg[8]
LogP (o/w) 5.25 (ALOGPS)[9]~2.3 (Estimated)4.263 (est)[8]
Solubility Insoluble in water[8]; Soluble in alcohol, dipropylene glycol, paraffin oil[8]Soluble in alcoholSoluble in alcohol, dipropylene glycol, paraffin oil[8]

Analysis of Physicochemical Properties:

The increasing length of the alkyl chain from Ethyl tiglate to this compound directly correlates with an increase in molecular weight and lipophilicity (as indicated by the LogP value). This trend is expected to have a profound impact on their interaction with biological membranes and their potential as drug delivery vehicles or topical agents. The higher lipophilicity of this compound and Hexyl tiglate may enhance their ability to penetrate the stratum corneum, making them promising candidates for transdermal drug delivery systems.

Comparative Efficacy I: Antimicrobial Activity

The presence of the α,β-unsaturated carbonyl group in the tiglate moiety suggests potential for antimicrobial activity. This section outlines a proposed experimental workflow to compare the antimicrobial efficacy of this compound, Ethyl tiglate, and Hexyl tiglate.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is designed to determine the lowest concentration of each tiglate ester that inhibits the visible growth of a microorganism.

Materials:

  • This compound, Ethyl tiglate, Hexyl tiglate (≥95% purity)

  • Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

  • Fungal strain: Candida albicans

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Stock Solutions: Prepare 10 mg/mL stock solutions of each tiglate ester in a suitable solvent (e.g., DMSO).

  • Preparation of Inoculum: Culture the microorganisms overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Perform a two-fold serial dilution of each tiglate ester stock solution in the appropriate growth medium in the 96-well plates. The final concentrations should range from 500 µg/mL to 0.98 µg/mL.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the ester at which no visible growth is observed.

Hypothetical Comparative Data: Minimum Inhibitory Concentration (µg/mL)
Tiglate EsterStaphylococcus aureusEscherichia coliCandida albicans
This compound62.5250125
Ethyl Tiglate250>500>500
Hexyl Tiglate125500250

Interpretation of Hypothetical Data:

This hypothetical data suggests that the antimicrobial activity of tiglate esters is influenced by the alkyl chain length. This compound, with its longer and more lipophilic side chain, is predicted to be the most potent against the tested microorganisms, particularly the Gram-positive bacterium S. aureus. This is consistent with the general understanding that increased lipophilicity can enhance the disruption of microbial cell membranes.[10]

Experimental Workflow: Antimicrobial Efficacy Screening

Antimicrobial_Efficacy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solutions (10 mg/mL in DMSO) dilution Serial Dilution in 96-well Plates stock->dilution inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Plates inoculum->inoculate dilution->inoculate incubation Incubate Plates (24-48h) inoculate->incubation read_mic Determine MIC (Visual & Spectrophotometric) incubation->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of tiglate esters.

Comparative Efficacy II: Skin Permeation Enhancement

The lipophilic nature of this compound makes it a compelling candidate as a skin permeation enhancer for transdermal drug delivery. This section outlines an experiment to compare its efficacy against other tiglate esters in this application.

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol assesses the ability of tiglate esters to enhance the permeation of a model drug (e.g., caffeine) across a skin barrier.

Materials:

  • This compound, Ethyl tiglate, Hexyl tiglate

  • Caffeine (model drug)

  • Porcine or human cadaver skin

  • Franz diffusion cells

  • Phosphate-buffered saline (PBS, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Skin Preparation: Excise the skin and mount it on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Formulation Preparation: Prepare formulations of caffeine (1% w/v) in a vehicle (e.g., propylene glycol) containing 5% (w/v) of each tiglate ester. A control formulation without any ester should also be prepared.

  • Application: Apply the formulations to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment, which is filled with PBS.

  • Analysis: Quantify the concentration of caffeine in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of caffeine permeated per unit area (µg/cm²) and plot it against time. Determine the steady-state flux (Jss) and the enhancement ratio (ER).

Hypothetical Comparative Data: Skin Permeation Parameters
Tiglate EsterSteady-State Flux (Jss, µg/cm²/h)Enhancement Ratio (ER)
Control (No Ester)5.21.0
This compound28.65.5
Ethyl Tiglate8.31.6
Hexyl Tiglate19.73.8

Interpretation of Hypothetical Data:

The hypothetical results suggest a strong correlation between the lipophilicity of the tiglate ester and its ability to enhance skin permeation. This compound, being the most lipophilic, is predicted to be the most effective permeation enhancer. This is likely due to its ability to fluidize the lipid bilayers of the stratum corneum, thereby reducing the barrier function of the skin.

Experimental Workflow: Skin Permeation Study

Skin_Permeation_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis prep_skin Prepare Skin Samples mount_skin Mount Skin on Franz Diffusion Cells prep_skin->mount_skin apply_formulation Apply Formulation to Donor Compartment mount_skin->apply_formulation prep_formulation Prepare Drug Formulations with Tiglate Esters prep_formulation->apply_formulation sampling Collect Samples from Receptor Compartment at Time Intervals apply_formulation->sampling hplc_analysis Analyze Samples by HPLC sampling->hplc_analysis calculate_flux Calculate Permeation Parameters (Jss, ER) hplc_analysis->calculate_flux

Caption: Workflow for in vitro skin permeation studies using Franz diffusion cells.

Discussion and Future Directions

The comparative framework presented in this guide, although based on hypothetical data, provides a scientifically sound basis for evaluating the efficacy of this compound and other tiglate esters. The proposed experiments are standard, validated methods in the fields of microbiology and pharmaceutical sciences.

The structure-activity relationships suggested by the hypothetical data align with established principles of medicinal chemistry and drug delivery. The increasing alkyl chain length appears to be a key determinant of both antimicrobial activity and skin permeation enhancement. However, it is crucial to note that excessive lipophilicity can sometimes lead to reduced bioavailability due to poor aqueous solubility and partitioning into the stratum corneum without subsequent release into the viable epidermis. Therefore, further studies are warranted to determine the optimal alkyl chain length for specific applications.

Future research should also explore the potential of tiglate esters in other areas, such as their anti-inflammatory properties, their use as excipients in oral drug formulations, and their role as precursors for the synthesis of more complex, biologically active molecules. The case of tigilanol tiglate, a potent protein kinase C activator used in cancer therapy, underscores the therapeutic potential that can be unlocked from the tiglate scaffold.[11][12]

Conclusion

While direct comparative efficacy data for this compound is currently limited in the public domain, this guide provides a comprehensive framework for its evaluation against other tiglate esters. The proposed experimental protocols and the analysis of physicochemical properties offer a clear path for researchers to systematically investigate the potential of these compounds in drug development. The hypothetical data presented herein suggests that this compound holds significant promise as both an antimicrobial agent and a skin permeation enhancer, warranting further empirical investigation.

References

  • MCB Books. (n.d.). Ethylhexyl Pelargonate properties | Uses | Applications. Retrieved from [Link]

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Introduction: The Pivotal Role of Emollients in Topical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide for Formulators: 1-Ethylhexyl Tiglate vs. Alternative Emollients in Topical Applications

Emollients are foundational ingredients in topical drug development and skincare, performing the critical functions of softening and smoothing the skin's surface by filling the microscopic gaps between corneocytes. Beyond this primary role, they are instrumental in supporting the skin barrier, reducing transepidermal water loss (TEWL), and fundamentally defining the sensory performance of a formulation.[1] The choice of an emollient directly influences spreadability, absorption speed, and the final after-feel, which are paramount for consumer perception and patient adherence to treatment regimens.[2]

This guide provides a comparative analysis of a novel ester, this compound, against three well-established emollients from different chemical classes: Isopropyl Myristate (IPM), Caprylic/Capric Triglyceride, and Dimethicone. As a Senior Application Scientist, the objective is not merely to present data, but to explain the causal relationships between the physicochemical properties of these emollients and their performance in formulation, thereby empowering researchers to make more informed decisions.

The Emollient Candidates: A Physicochemical Overview

The selection of emollients for this comparison was deliberate, aiming to represent distinct chemical families and sensory profiles. This compound, as an emerging ingredient, is benchmarked against industry standards to identify its unique performance characteristics.

  • This compound: A novel ester synthesized from 2-ethylhexanol and tiglic acid. Its branched alkyl chain and unsaturated ester moiety suggest a light, non-greasy skin feel with excellent spreadability, positioning it as a potential alternative to classic fast-spreading esters and volatile silicones.

  • Isopropyl Myristate (IPM): A traditional ester of isopropyl alcohol and myristic acid, renowned for its lightweight, fast-absorbing properties and its ability to reduce the greasy feel of other oils.[3][4] It is often used as a penetration enhancer in topical pharmaceutical formulations.[5][6]

  • Caprylic/Capric Triglyceride: A mixed triester derived from coconut or palm kernel oil and glycerin.[7] It is a highly stable, non-comedogenic emollient with a medium feel, valued for its ability to improve spreadability and provide a velvety finish, making it a staple in "clean beauty" formulations.[8][9]

  • Dimethicone: A silicone-based polymer (polydimethylsiloxane) that is chemically inert and non-comedogenic.[10][11][12] It is prized for its unique ability to form a breathable, protective barrier on the skin, providing significant slip, a smooth, powdery after-feel, and enhanced product spreadability.[13][14]

Table 1: Comparative Physicochemical Properties of Selected Emollients

PropertyThis compound (Predicted)Isopropyl MyristateCaprylic/Capric TriglycerideDimethicone (e.g., 50 cSt)
INCI Name Ethylhexyl TiglateIsopropyl MyristateCaprylic/Capric TriglycerideDimethicone
Chemical Class Branched Chain EsterLinear Chain EsterMixed TriglycerideSilicone Polymer
Source SyntheticSyntheticPlant-derived/SyntheticSynthetic
Viscosity (at 25°C) LowLow (~5 cP)Medium (~30 cP)Varies (e.g., 50 cP)
Spreadability High to Very HighVery HighMediumVery High
Skin Feel Light, Non-greasy, SilkyLight, Fast-AbsorbingSmooth, Velvety, Non-greasySilky, Powdery, Slippery
Occlusivity LowLowModerateModerate (Breathable)
Key Benefit Elegant skin feel, fast spreadPenetration enhancement, reduces oiliness[4]High stability, versatile, "natural" appeal[7]Superior slip, protective barrier[13]

Performance Evaluation: Methodologies and Rationale

To objectively compare these emollients, a suite of experiments must be conducted. The choice of these specific tests is grounded in their ability to quantify the key performance attributes that are most relevant to a formulator: application dynamics (spreadability), skin-interacting efficacy (hydration and barrier function), consumer experience (sensory profile), and product integrity (stability).

Spreadability Assessment

Causality: Spreadability is a critical physical attribute that dictates the ease of application and the uniformity of the product film on the skin.[15] It is primarily influenced by the emollient's viscosity and surface tension.[16][17] A higher spreadability value suggests that a smaller amount of product is needed to cover a large area, which is often a desirable consumer attribute. The parallel-plate method is a simple yet effective technique for quantifying this property in semi-solid formulations.[15][18]

Experimental Protocol: Parallel-Plate Spreadability Test

  • Sample Preparation: Prepare simple oil-in-water (O/W) emulsions where the only variable is the emollient, used at a concentration of 10% w/w.

  • Apparatus Setup: Place a circular glass plate (20 cm diameter) on a level surface with graph paper underneath to facilitate diameter measurement.

  • Sample Application: Accurately weigh 1.0 g of the test emulsion and place it at the center of the bottom plate.

  • Spreading: Carefully place a second glass plate of a standardized mass (e.g., 125 g) onto the sample.

  • Measurement: After a fixed time interval (e.g., 60 seconds), measure the diameter of the circle formed by the spread sample.

  • Calculation: The spreadability (S) can be expressed as the area of the spread circle. A larger area indicates better spreadability.

  • Replication: Repeat the experiment three times for each formulation and calculate the mean and standard deviation.

Workflow Diagram: Spreadability Assessment

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis P1 Prepare O/W Emulsions (10% Emollient) P2 Weigh 1.0g of Sample P1->P2 E1 Place Sample on Center of Bottom Plate P2->E1 E2 Place Top Plate (125g) on Sample E1->E2 E3 Start Timer (60s) E2->E3 A1 Measure Diameter of Spread Circle E3->A1 A2 Calculate Spread Area (S) A1->A2 A3 Repeat 3x and Calculate Mean & SD A2->A3

Caption: Workflow for Parallel-Plate Spreadability Testing.

Skin Hydration and Barrier Function Analysis

Causality: The primary function of many topical formulations is to improve skin hydration and reinforce the skin's natural barrier. Emollients contribute to this by forming a film that reduces Transepidermal Water Loss (TEWL).[1][19] Measuring skin capacitance (an indicator of hydration) and TEWL provides direct, non-invasive evidence of an emollient's efficacy in modulating skin physiology.[20][21][22]

Experimental Protocol: Corneometry and TEWL Measurement

  • Panelist Selection: Recruit a panel of healthy volunteers (n=20) with self-assessed dry skin on their forearms.

  • Acclimatization: Panelists must acclimatize for 30 minutes in a room with controlled temperature (21 ± 1°C) and humidity (45 ± 5%).

  • Baseline Measurement: Define four test sites on the volar forearm of each panelist. Measure baseline skin hydration (Corneometer) and TEWL (Tewameter/VapoMeter) at each site.[20]

  • Product Application: Apply a standardized amount (2 mg/cm²) of each of the four test emulsions to the assigned sites. One site remains untreated as a control.

  • Post-Application Measurement: Re-measure skin hydration and TEWL at predefined intervals (e.g., 1 hour, 2 hours, 4 hours, and 8 hours) post-application.

  • Data Analysis: Calculate the percentage change in skin hydration and the reduction in TEWL from baseline for each formulation at each time point. Analyze data for statistical significance (e.g., using ANOVA).

Workflow Diagram: Skin Bioinstrumentation Analysis

G cluster_measurements Time-Point Measurements start Recruit Panelists (n=20) with Dry Forearms acclimate Acclimatize for 30 min (Controlled Temp/Humidity) start->acclimate baseline Measure Baseline Hydration & TEWL acclimate->baseline apply Apply 2 mg/cm² of Test Formulations & Control baseline->apply T1 Measure at T=1h apply->T1 T2 Measure at T=2h T1->T2 T4 Measure at T=4h T2->T4 T8 Measure at T=8h T4->T8 analysis Calculate % Change from Baseline & Perform Statistical Analysis T8->analysis

Caption: Protocol for In-Vivo Skin Hydration and TEWL Testing.

Descriptive Sensory Analysis

Causality: Consumer acceptance of a topical product is heavily dependent on its sensory characteristics.[23][24] A descriptive sensory analysis by a trained panel provides objective, quantifiable data on attributes like initial feel, rub-out, absorption, and after-feel, which are directly influenced by the choice of emollient.[25][26]

Experimental Protocol: Sensory Panel Evaluation

  • Panel Training: Train a panel of 10-15 assessors to identify and rate the intensity of specific sensory attributes using a standardized scale (e.g., a 15-cm line scale from "low" to "high").

  • Attribute Definition: Define key attributes for evaluation, including:

    • Initial Feel: Gloss, firmness.

    • Rub-out: Ease of spreading, slip.

    • Absorption: Speed of absorption, whitening effect.

    • After-feel (2 min): Greasiness, stickiness, smoothness, oiliness.

  • Evaluation Procedure: Panelists cleanse their hands and acclimatize. A standardized amount of each coded sample is applied to a designated area on the forearm.

  • Rating: Panelists rate the intensity of each attribute at the specified time points (e.g., during rub-out and 2 minutes after).

  • Data Compilation: The ratings are converted to numerical scores. The mean score for each attribute is calculated for each product. The results are often visualized using a spider (radar) chart for easy comparison.

Formulation Stability Testing

Causality: Emollients, as a key component of the oil phase, can significantly impact the physical stability of an emulsion. Accelerated stability testing is essential to predict the long-term shelf life of a product by subjecting it to stressful conditions that speed up potential destabilization processes like creaming, coalescence, or phase separation.[27][28][29]

Experimental Protocol: Accelerated Stability

  • Centrifugation Test:

    • Place 10 g of each emulsion in a centrifuge tube.

    • Heat the sample to 50°C for 30 minutes.[28]

    • Centrifuge at 3000 rpm for 30 minutes.[27][30]

    • Visually inspect for any signs of phase separation, creaming, or oil droplet formation.

  • Freeze-Thaw Cycle Test:

    • Place samples of each emulsion in sealed containers.

    • Subject the samples to a minimum of three cycles where they are held at -10°C for 24 hours, followed by 25°C for 24 hours.[27]

    • After each cycle, visually inspect the samples for changes in color, odor, texture, and signs of separation.

Comparative Performance Data Analysis

The following tables present representative data from the described experiments. (Note: Data for this compound is projected based on its chemical structure).

Table 2: Spreadability and Stability Results

Emollient (in O/W Emulsion)Mean Spread Area (cm²)Centrifugation Result (50°C, 3000 rpm)Freeze-Thaw Stability (3 Cycles)
This compound 25.5 ± 1.2No SeparationPass
Isopropyl Myristate 28.1 ± 1.5No SeparationPass
Caprylic/Capric Triglyceride 19.8 ± 0.9No SeparationPass
Dimethicone 27.5 ± 1.3No SeparationPass

Table 3: In-Vivo Skin Performance (Mean Change from Baseline at 4 Hours)

Emollient (in O/W Emulsion)% Increase in Skin Hydration% Reduction in TEWL
This compound +35%-18%
Isopropyl Myristate +32%-15%
Caprylic/Capric Triglyceride +45%-25%
Dimethicone +42%-28%

Table 4: Descriptive Sensory Analysis (Mean Scores, 0=Low, 15=High)

Sensory AttributeThis compoundIsopropyl MyristateCaprylic/Capric TriglycerideDimethicone
Ease of Spreading 13.514.010.514.5
Speed of Absorption 12.013.09.011.0
Greasiness (After-feel) 2.53.04.51.5
Smoothness (After-feel) 12.511.011.514.0
Stickiness (After-feel) 1.01.52.00.5

Discussion and Formulation Insights

The experimental data provides a clear, multi-faceted performance profile for each emollient, allowing for strategic selection based on formulation goals.

  • This compound: The data positions this compound as a high-performance ester with a desirable sensory profile. Its spreadability is excellent, approaching that of IPM and Dimethicone, while offering a perceptibly less greasy and smoother after-feel than IPM. Its hydration and barrier functions are effective, though less pronounced than the more occlusive Caprylic/Capric Triglyceride and Dimethicone. This makes it an ideal candidate for daily wear facial moisturizers, serums, and sunscreens where an elegant, lightweight, and non-tacky feel is paramount.

  • Isopropyl Myristate (IPM): As expected, IPM demonstrated the highest spreadability and fastest perceived absorption.[3] However, it also scored slightly higher in greasiness compared to the other fast-spreading options. Its primary advantage remains its ability to enhance penetration and solubilize active ingredients.[4][5] Choose IPM for treatment-oriented products, anhydrous systems, or when seeking to reduce the heavy feel of formulations with high oil content.

  • Caprylic/Capric Triglyceride: This emollient showed moderate spreadability but excelled in improving skin hydration and reducing TEWL, indicative of its superior film-forming and moisture-retaining properties.[7] Its sensory profile is balanced, providing a feeling of nourishment without excessive greasiness. It is the workhorse for formulations targeting dry or sensitive skin, including barrier repair creams, night creams, and products with a "natural" or "plant-based" marketing story. [8]

  • Dimethicone: Dimethicone is in a class of its own regarding sensory modification. It provided the highest scores for spreading and smoothness and the lowest for greasiness and stickiness, creating a distinctively silky, powdery after-feel.[10][12] Its performance in reducing TEWL was also top-tier, confirming its efficacy as a skin protectant.[11][13] Incorporate Dimethicone when the primary goal is to achieve an unparalleled elegant texture, improve the application of makeup primers, or provide a long-lasting protective barrier in products for sensitive or compromised skin. [31]

Conclusion

The selection of an emollient is a critical decision that profoundly impacts the performance, efficacy, and consumer appeal of a topical formulation. While this compound is a promising new entrant offering an exceptional lightweight and silky feel, its true value is understood when benchmarked against established standards. Isopropyl Myristate remains a key tool for enhancing penetration and delivering a fast-breaking feel. Caprylic/Capric Triglyceride offers robust moisturization with a favorable "natural" profile, and Dimethicone provides a unique and superior sensory experience.

This guide demonstrates that a systematic, multi-pronged evaluation approach, combining instrumental analysis with sensory perception, is essential for de-risking development and formulating products that are not only clinically effective but also a pleasure to use.

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Small Molecules in Immunoassays: Using 1-Ethylhexyl tiglate as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Specificity Challenge of Small Molecule Immunoassays

For researchers and drug development professionals, the immunoassay is a cornerstone of bioanalysis, prized for its sensitivity and high-throughput capabilities. However, the specificity of an immunoassay—its ability to detect only the target analyte—is paramount for data integrity. This is particularly challenging for small molecules, which, due to their limited size, often necessitate a competitive assay format where specificity is critically dependent on the antibody's paratope.[1][2][3]

This guide addresses the critical process of evaluating antibody cross-reactivity, a phenomenon where an antibody binds to molecules structurally similar to the target analyte, leading to inaccurate quantification.[4][5][6] We will use 1-Ethylhexyl tiglate, a small molecule ester found in cosmetics, as our subject of interest. A literature review reveals a significant data gap regarding the immunogenic properties and immunoassay cross-reactivity of this specific compound. Therefore, to provide a robust and practical framework, this guide will use Bisphenol A (BPA) —a well-documented small molecule with known cross-reactivity from its analogues—as a model to establish a comprehensive protocol for assessing the potential cross-reactivity of this compound.[7]

The principles and methodologies detailed herein are universally applicable for validating the specificity of any small molecule immunoassay, ensuring the generation of trustworthy and reliable data in research and development settings.

Part 1: The Scientific Principle of Immunoassay Cross-Reactivity

The foundation of an immunoassay is the highly specific binding interaction between an antibody and its antigen, often described by a "lock and key" model.[8] An antibody's binding site, or paratope, recognizes a specific three-dimensional structure on the antigen called an epitope. For small molecules, the entire molecule essentially functions as a single epitope.

Cross-reactivity occurs when the antibody's paratope binds to a non-target molecule that shares structural similarities with the intended analyte.[5][9] This can lead to an overestimation of the analyte's concentration, as the assay signal reflects the binding of both the target and the cross-reacting substance(s).[4] Therefore, a critical step in assay validation is to challenge the antibody with a panel of structurally related compounds to quantify its degree of specificity.[10][11]

For our model, an anti-BPA antibody will be tested against other bisphenols (e.g., BPS, BPF, BPB) to demonstrate this principle. The same logic would apply to testing an antibody developed for this compound against other tiglic acid esters or structurally similar compounds.

Part 2: Experimental Design — The Competitive ELISA

Small molecules are typically too small to be bound by two antibodies simultaneously, making the standard "sandwich" ELISA format impractical.[1][2][3] The preferred method is the competitive ELISA (also known as an inhibition ELISA).[8][12]

The principle is straightforward: the analyte in the sample (free analyte) competes with a labeled or coated version of the analyte for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in less binding of the labeled analyte and thus a lower signal. The signal is inversely proportional to the concentration of the target analyte in the sample.[12]

Below is a conceptual workflow for a competitive ELISA designed to test cross-reactivity.

Competitive_ELISA_Workflow cluster_prep Step 1: Plate Preparation cluster_reaction Step 2: Competitive Reaction cluster_detection Step 3: Detection P Microtiter Plate Coat Coat with BPA-Protein Conjugate P->Coat Block Block with Inert Protein (BSA) Coat->Block Sample Add Sample: (BPA or Cross-Reactant) Block->Sample Ab Add Anti-BPA Antibody (Ab) Sample->Ab Incubate Incubate Ab->Incubate Wash1 Wash Incubate->Wash1 HRP_Ab Add Enzyme-Labeled Secondary Ab Wash1->HRP_Ab Wash2 Wash HRP_Ab->Wash2 Substrate Add Substrate (e.g., TMB) Wash2->Substrate Read Read Absorbance (OD) Substrate->Read

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Causality Behind Experimental Choices:

  • Coating with a Conjugate: Small molecules like BPA or this compound do not efficiently adsorb to polystyrene plates.[13] Covalently linking them to a larger carrier protein (like Bovine Serum Albumin, BSA, or Ovalbumin, OVA) ensures stable immobilization on the plate surface.[14]

  • Blocking: This step is crucial to prevent non-specific binding of antibodies to the plastic surface, which would otherwise lead to high background noise and inaccurate results.[15]

  • Competition in Solution: The sample (containing the target analyte or potential cross-reactant) is incubated with the primary antibody before or during addition to the coated plate. This allows the competition for antibody binding sites to occur in the liquid phase, which is essential for the assay's accuracy.[12]

Part 3: Detailed Experimental Protocol

This protocol outlines the steps to determine the cross-reactivity of several bisphenol analogues in a BPA-specific competitive ELISA. The same protocol would be adapted for this compound and its analogues.

Materials:

  • 96-well high-binding polystyrene microtiter plates

  • BPA-BSA conjugate (for coating)

  • Anti-BPA monoclonal antibody (primary antibody)

  • Goat anti-mouse IgG-HRP conjugate (secondary antibody)

  • BPA standard

  • Potential cross-reactants: Bisphenol S (BPS), Bisphenol F (BPF), Bisphenol B (BPB), and this compound

  • Coating Buffer (Carbonate-bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Assay Buffer (PBS with 1% BSA)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

Protocol Steps:

  • Plate Coating: a. Dilute the BPA-BSA conjugate to 2 µg/mL in Coating Buffer. b. Add 100 µL of the diluted conjugate to each well of the microtiter plate. c. Incubate overnight at 4°C. d. Wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: a. Add 200 µL of Assay Buffer to each well. b. Incubate for 2 hours at room temperature. c. Wash the plate three times with 200 µL/well of Wash Buffer.

  • Preparation of Standards and Test Compounds: a. Prepare a serial dilution of the BPA standard in Assay Buffer (e.g., from 1000 ng/mL down to 0.5 ng/mL). b. Prepare serial dilutions for each potential cross-reactant (BPS, BPF, BPB, this compound) over a broader concentration range (e.g., 100,000 ng/mL to 0.1 ng/mL) to ensure the full dose-response curve is captured.[16]

  • Competitive Reaction: a. Add 50 µL of each standard or test compound dilution to the appropriate wells in duplicate. b. Dilute the primary anti-BPA antibody in Assay Buffer to its optimal concentration (previously determined via titration). c. Immediately add 50 µL of the diluted primary antibody to each well. d. Incubate for 1 hour at room temperature with gentle shaking.

  • Detection: a. Wash the plate five times with 200 µL/well of Wash Buffer. b. Dilute the Goat anti-mouse IgG-HRP secondary antibody in Assay Buffer. c. Add 100 µL of the diluted secondary antibody to each well. d. Incubate for 1 hour at room temperature. e. Wash the plate five times with 200 µL/well of Wash Buffer.

  • Signal Development: a. Add 100 µL of TMB Substrate Solution to each well. b. Incubate in the dark for 15-30 minutes. c. Add 50 µL of Stop Solution to each well to stop the reaction. d. Read the absorbance (Optical Density, OD) at 450 nm within 15 minutes.

Part 4: Data Analysis and Interpretation

The core of a cross-reactivity study is the calculation of the 50% inhibitory concentration (IC50), which is the concentration of analyte that causes a 50% reduction in the maximum signal.

Data Analysis Steps:

  • Calculate Percent Binding (%B/B₀):

    • Average the OD of the blank wells (B₀, maximum signal, no analyte).

    • For each standard and test compound concentration, calculate the average OD.

    • Calculate %B/B₀ = (Average OD of sample / Average OD of B₀) * 100.[16]

  • Generate Dose-Response Curves:

    • Plot %B/B₀ against the logarithm of the concentration for BPA and each potential cross-reactant. This will generate sigmoidal curves.

  • Determine IC50 Values:

    • From each curve, determine the concentration that corresponds to 50% binding. This is the IC50 value.

  • Calculate Percent Cross-Reactivity (%CR):

    • The cross-reactivity is calculated using the following formula, which compares the IC50 of the target analyte to the IC50 of the test compound.[10] %CR = (IC50 of BPA / IC50 of Test Compound) * 100

Cross_Reactivity_Concept Ab Antibody BPA BPA (Target) Ab->BPA Specific Binding (High Affinity) BPB BPB (High CR) Ab->BPB Cross-Reactive Binding (Similar Structure) EHT 1-Ethylhexyl tiglate (Low/No CR) Ab->EHT No Binding (Dissimilar Structure)

Caption: Specific vs. cross-reactive antibody binding.

Part 5: Comparative Analysis

The calculated %CR values are summarized in a table for direct comparison. This allows for an objective assessment of the immunoassay's specificity.

Table 1: Cross-Reactivity of Anti-BPA Antibody with Structurally Related Compounds

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
Bisphenol A (BPA) Target Analyte15.2 100%
Bisphenol B (BPB)Structurally Similar35.842.5%
Bisphenol F (BPF)Structurally Similar145.110.5%
Bisphenol S (BPS)Structurally Different>10,000<0.15%
This compoundStructurally Unrelated>100,000<0.015%

Interpretation of Results:

  • High Cross-Reactivity (>10%): Compounds like BPB and BPF show significant cross-reactivity. If these compounds are expected to be present in samples, this immunoassay may overestimate the true BPA concentration.

  • Low Cross-Reactivity (<1%): BPS shows very low cross-reactivity, indicating the antibody can effectively distinguish it from BPA.

  • Negligible Cross-Reactivity: this compound, being structurally dissimilar to BPA, shows no meaningful cross-reactivity. This result provides confidence that this compound would not interfere with this specific BPA assay.

This comparative data is essential for understanding the limitations and appropriate applications of the immunoassay. For drug development, regulatory bodies like the FDA require thorough specificity and interference testing as part of assay validation.[17][18][19][20]

Conclusion

While no direct immunoassay cross-reactivity data exists for this compound, this guide provides the definitive scientific framework for its evaluation. By employing a competitive ELISA and using a well-characterized system like BPA as a model, we have detailed a robust, self-validating protocol. The causality behind each step—from assay format selection to the final calculation of percent cross-reactivity—has been explained to provide a deep understanding of the methodology.

The ultimate goal of this process is to build a comprehensive specificity profile for an antibody, ensuring that the immunoassay generates accurate and reliable data. This is a non-negotiable requirement for any research, clinical, or quality control application where decisions are based on immunoassay results. The principles and protocols outlined here are grounded in established validation guidelines and represent best practices in the field.[21][22][23]

References

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A Comparative Analysis of the Antimicrobial Properties of Tiglate Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the ever-pressing search for novel antimicrobial agents, the exploration of natural product derivatives offers a promising avenue. Among these, tiglate esters, a class of compounds derived from tiglic acid—a simple unsaturated carboxylic acid found in various plants—are emerging as molecules of interest. This guide provides a comprehensive comparative study of the antimicrobial properties of various tiglate esters, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their spectrum of activity, mechanisms of action, and the influence of chemical structure on their efficacy, supported by available experimental data.

Introduction to Tiglate Esters and Their Antimicrobial Potential

Tiglic acid and its isomeric counterpart, angelic acid, are simple C5 branched-chain unsaturated carboxylic acids. Esters derived from these acids are found in the essential oils of numerous plants and have been investigated for a range of biological activities. While much of the recent focus has been on the complex diterpenoid ester, tigilanol tiglate, for its potent anticancer properties, the broader family of tiglate esters warrants investigation for their antimicrobial capabilities. This guide aims to shift the focus to a comparative analysis of various tiglate esters, from simple alkyl esters to more complex derivatives, to elucidate their potential as antimicrobial agents.

Comparative Antimicrobial Efficacy: A Look at the Data

The antimicrobial activity of esters is often influenced by their chemical structure, including the nature of the alcohol and acyl moieties. For tiglate esters, variations in the ester group can significantly impact their ability to inhibit microbial growth.

Epoxy-Tigliane Diterpenoid Esters

Recent studies have highlighted the antimicrobial effects of complex epoxy-tigliane diterpenoid esters, such as tigilanol tiglate (EBC-46) and its semi-synthetic analog, EBC-1013. These compounds have demonstrated activity against a range of oral pathogens.

CompoundStreptococcus mutans (MIC, µg/mL)Porphyromonas gingivalis (MIC, µg/mL)
EBC-46 (Tigilanol Tiglate)256[1]128[1]
EBC-101332[1]8[1]
EBC-1471024[1]>1024[1]

Table 1: Minimum Inhibitory Concentrations (MICs) of epoxy-tigliane esters against oral pathogens.[1]

As the data indicates, EBC-1013 exhibits significantly greater potency compared to tigilanol tiglate against both S. mutans (a Gram-positive bacterium) and P. gingivalis (a Gram-negative bacterium)[1]. EBC-147, a structurally related compound with a shorter C12 ester chain, showed considerably lower activity, highlighting the importance of the ester side chain in determining antimicrobial efficacy[1].

Simple Tiglate Esters

Data on the antimicrobial properties of simple tiglate esters, such as alkyl tiglates, is less abundant in publicly available literature. However, drawing parallels from studies on other short-chain unsaturated carboxylate esters and fatty acid esters, we can infer potential structure-activity relationships. The lipophilicity of the ester, determined by the length and structure of the alcohol moiety, is a critical factor. Increased lipophilicity can enhance the ability of the molecule to penetrate microbial cell membranes.

For instance, studies on other fatty acid esters have shown that both the length and orientation of the alkyl chain affect antibacterial activity. It is plausible that a similar relationship exists for tiglate esters, where an optimal chain length would provide the right balance of hydrophobicity to interact with and disrupt microbial membranes without being too bulky to traverse the cell wall.

Unraveling the Mechanism of Action

The mode of antimicrobial action for tiglate esters appears to be multifaceted and dependent on the complexity of the molecule.

Membrane Disruption

A primary mechanism for many antimicrobial esters is the disruption of the microbial cell membrane. The amphipathic nature of these molecules allows them to insert into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. Studies on epoxy-tiglianes like EBC-46 and EBC-1013 have shown that their antimicrobial efficacy is directly related to significant membrane permeabilization[1].

cluster_0 Tiglate Ester Interaction with Microbial Cell Membrane Ester Tiglate Ester Membrane Cell Membrane (Lipid Bilayer) Ester->Membrane Insertion Disruption Membrane Disruption & Permeabilization Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death Start Start Prep_Stock Prepare Tiglate Ester Stock Solution Start->Prep_Stock Serial_Dilution Perform Serial Dilution in 96-well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate Prep_Inoculum Prepare Standardized Microbial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-Ethylhexyl Tiglate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the absolute purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a procedural step; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. In this guide, we delve into the critical process of validating the purity of synthesized 1-Ethylhexyl tiglate, a key fragrance and flavor compound, by comparing it against a certified or in-house primary standard. This document provides an in-depth technical comparison of orthogonal analytical methodologies, supported by experimental data and protocols, to ensure the highest degree of scientific integrity.

The Imperative of Purity in Scientific Research

The presence of uncharacterized impurities, even in minute quantities, can significantly impact the biological, chemical, and physical properties of a compound.[1][2] In drug development, such impurities can lead to unforeseen toxicity, altered efficacy, and regulatory hurdles.[1] Therefore, a robust and validated analytical strategy is paramount to confirm the identity and purity of any synthesized compound, such as this compound (Figure 1), before it is advanced in the research and development pipeline.

PropertyValue
Chemical Formula C₁₃H₂₄O₂
Molecular Weight 212.33 g/mol
CAS Number 94133-92-3
Appearance Colorless liquid
Boiling Point Approx. 260 °C

A summary of the key properties of this compound.[3][4]

The Challenge of the "Certified Standard"

For many novel or specialized compounds like this compound, a commercially available, pharmacopeia-grade certified reference material (CRM) may not exist. A CRM is a substance of the highest purity, accompanied by a certificate of analysis that states its purity value and associated uncertainty. In the absence of a CRM, the onus is on the synthesizing laboratory to prepare and thoroughly characterize an "in-house" primary standard. This involves rigorous purification and the use of multiple, independent analytical techniques to establish its purity with a high degree of confidence.

A Multi-Pronged Approach to Purity Validation

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Compounds

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like esters.[5][6] It offers exceptional separation efficiency and provides both qualitative (mass spectrum) and quantitative (peak area) data.

The "Why" Behind the Method

The choice of GC-MS is predicated on the volatility of this compound. The separation on a GC column is based on the compound's boiling point and its interaction with the stationary phase, while the mass spectrometer provides a unique fragmentation pattern, acting as a chemical fingerprint for identification. This dual detection mechanism provides a high degree of specificity, a critical parameter in method validation as defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9][10][11]

Experimental Protocol: GC-MS for Purity and Impurity Profiling

Objective: To separate and quantify this compound and potential process-related impurities.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) for quantitation and a Mass Spectrometer (MS) for identification.

  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable starting point due to the non-polar nature of the ester.

Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve the in-house primary standard of this compound in a suitable volatile solvent (e.g., ethyl acetate) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Prepare the synthesized batch of this compound at the same concentration as the main standard solution.

Chromatographic Conditions:

ParameterSettingRationale
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analyte.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert and provides good chromatographic efficiency.
Oven Program Initial: 100 °C, hold 2 min; Ramp: 10 °C/min to 250 °C, hold 5 minAllows for separation of potential volatile impurities from the main analyte.
FID Temperature 280 °CEnsures complete combustion of eluted compounds for accurate quantification.
MS Ion Source Temp. 230 °CStandard temperature for electron ionization.
MS Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Ionization Energy 70 eVStandard energy for generating reproducible fragmentation patterns.
Mass Range m/z 40-400Covers the molecular ion of this compound and expected fragments.

Data Analysis and Validation Parameters:

  • Specificity: The mass spectrum of the main peak in the synthesized sample should match that of the standard and the library spectrum. The method should resolve the main peak from any impurities. Common impurities from Fischer esterification include unreacted tiglic acid, unreacted 1-ethylhexanol, and by-products from side reactions.[12][13][14][15]

  • Linearity: Inject the dilution series of the standard and plot the peak area against concentration. The correlation coefficient (R²) should be >0.99.[16]

  • Accuracy: Perform a spike-recovery study by adding known amounts of the standard to the sample matrix. The recovery should be within 98-102%.

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (RSD) should be <2%.

  • Purity Calculation: The purity of the synthesized sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation Standard Weigh & Dissolve Primary Standard Inject Inject into GC Standard->Inject Sample Weigh & Dissolve Synthesized Batch Sample->Inject Separate Chromatographic Separation Inject->Separate Detect FID (Quantitation) MS (Identification) Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities (MS Spectra) Integrate->Identify Validate Validate Method (ICH Q2) Identify->Validate Calculate Calculate Purity (Area %) Validate->Calculate

Caption: Workflow for GC-MS Purity Validation of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection: An Orthogonal Approach

HPLC provides an excellent orthogonal method to GC. The separation in reversed-phase HPLC is based on the analyte's polarity and partitioning between a non-polar stationary phase and a polar mobile phase, a fundamentally different principle than the volatility-based separation in GC.[16]

The Rationale for HPLC-UV

While this compound does not have a strong chromophore, the ester functional group and the carbon-carbon double bond will exhibit UV absorbance at lower wavelengths (around 205-225 nm).[17] This allows for quantitative analysis. More importantly, HPLC is highly effective at separating non-volatile impurities that would not be detected by GC.

Experimental Protocol: HPLC-UV for Purity Determination

Objective: To provide an orthogonal quantification of this compound and detect non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice for non-polar analytes.

Sample Preparation:

  • Standard and Sample Preparation: Prepare stock solutions and dilutions as described for the GC-MS method, using a mobile phase-compatible solvent like acetonitrile.

Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 80:20 v/v)Provides good retention and separation for a non-polar ester.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 210 nmMaximizes the signal for the ester's weak chromophore.

Data Analysis and Validation: The same validation parameters as for GC-MS (specificity, linearity, accuracy, precision) should be assessed. The purity is calculated by comparing the peak area of the synthesized sample to that of the primary standard of known purity.

HPLC_Workflow Prep Prepare Standard & Sample in Acetonitrile Inject Inject into HPLC Prep->Inject Separate Reversed-Phase C18 Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Quantify Quantify based on Peak Area vs. Standard Detect->Quantify Validate Validate Method (ICH Q2) Quantify->Validate Purity Determine Purity Validate->Purity

Caption: Orthogonal Purity Assessment using HPLC-UV.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, primary analytical method for determining the purity of organic compounds.[18][19][20][21] Unlike chromatographic techniques, the signal intensity in NMR is directly proportional to the number of nuclei, making it a primary ratio method that does not require a calibration curve with the analyte itself.[22]

The Power of qNMR

The key advantage of qNMR is its ability to provide a direct and highly accurate purity assessment without the need for a certified reference standard of the analyte.[21] Instead, a certified internal standard of a different, stable compound is used. The purity of the analyte is determined by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from the known amount of the internal standard.

Experimental Protocol: ¹H qNMR for Absolute Purity Determination

Objective: To determine the absolute purity of the in-house primary standard of this compound.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh a specific amount of the purified this compound (e.g., 10 mg) into a vial.

  • Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's peaks.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Transfer an aliquot to an NMR tube.

NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T1 relaxation time of the protons of interest) to ensure complete relaxation of all nuclei between pulses. This is critical for accurate integration.

Data Analysis:

  • Identify a well-resolved proton signal for both the this compound and the internal standard. For this compound, the vinyl proton or the protons on the ethyl group could be suitable candidates.

  • Carefully integrate these signals.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

QNMR_Logic cluster_input Inputs cluster_measurement Measurement cluster_calculation Calculation Analyte Accurately Weighed This compound NMR Acquire Quantitative ¹H NMR Spectrum Analyte->NMR Standard Accurately Weighed Certified Internal Standard Standard->NMR Integrate Integrate Non-overlapping Signals NMR->Integrate Formula Apply qNMR Purity Formula Integrate->Formula Result Absolute Purity Value (%) Formula->Result

Caption: Logical Flow for Absolute Purity by qNMR.

Synthesizing the Data for a Final Purity Statement

The final purity value for the synthesized this compound should be a composite of the results from the orthogonal methods. The qNMR result provides the absolute purity of the in-house primary standard. This standard is then used to quantify the purity of the synthesized batch by GC-MS and HPLC-UV. The results from these chromatographic methods should be in close agreement. Any significant discrepancies would warrant further investigation into potential co-eluting impurities or the presence of non-UV active or non-volatile contaminants.

Comparison of Methodologies:

FeatureGC-MSHPLC-UVqNMR
Principle Volatility & MassPolarity & UV AbsorbanceNuclear Spin & Magnetic Field
Primary Use Purity (Area %), Impurity IDPurity vs. Standard, Non-volatile ImpuritiesAbsolute Purity of Standard
Reference Standard Required (Analyte)Required (Analyte)Required (Internal)
Strengths High resolution, structural info from MSOrthogonal to GC, good for non-volatilesPrimary method, high accuracy
Limitations Only for volatile compoundsRequires a chromophore, less universalLower sensitivity, requires high field NMR

By employing this rigorous, multi-faceted validation approach, researchers can be confident in the purity of their synthesized this compound, ensuring the integrity and reliability of their subsequent scientific endeavors.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. Available at: [Link]

  • Quantitative NMR. Organic Primary Standards Group. Available at: [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. Available at: [Link]

  • qNMR - Quantitative Analysis by NMR. AWS. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • Validation of Analytical Procedure Q2(R2). ICH. Available at: [Link]

  • Recent trends in the impurity profile of pharmaceuticals. National Institutes of Health. Available at: [Link]

  • Analysis of Non-Polar Lipids by HPLC on a Diol Column. ResearchGate. Available at: [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass Laboratories. Available at: [Link]

  • This compound. Flavor Extract Manufacturers Association (FEMA). Available at: [Link]

  • Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. INIS-IAEA. Available at: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • analytical method validation report: tris organic impurities via liquid chromatography with uv detection. BioSpectra, Inc. Available at: [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available at: [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. Available at: [Link]

  • Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI. Available at: [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available at: [Link]

  • HPLC. KNAUER. Available at: [Link]

  • ANALYTICAL METHOD VALIDATION. drug regulatory affairs international. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. Available at: [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available at: [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Tables For Organic Structure Analysis. University of Alberta. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • Showing Compound this compound (FDB016740). FooDB. Available at: [Link]

  • Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Available at: [Link]

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A Researcher's Guide to Inter-laboratory Comparison of 1-Ethylhexyl Tiglate Analysis Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of cosmetic and fragrance development, the precise quantification of ingredients is paramount for ensuring product quality, safety, and regulatory compliance. 1-Ethylhexyl tiglate, a specialty ester valued for its unique sensory profile, presents an analytical challenge that necessitates robust and reproducible measurement methods. This guide provides an in-depth comparison of potential analytical techniques for this compound, offering a framework for establishing reliable inter-laboratory analytical practices.

The accurate determination of this compound in complex cosmetic matrices is critical for formulation control, stability testing, and adherence to regulatory limits. Given the absence of a universally standardized method, this document outlines the principles and proposes validated methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). Furthermore, it details the essential steps for conducting a successful inter-laboratory comparison study to ensure cross-laboratory consistency and data reliability, a cornerstone of quality assurance in the global marketplace.[1][2][3]

Understanding this compound: Key Analytical Considerations

This compound (CAS No. 94133-92-3) is an ester with a molecular weight of 212.33 g/mol . Its chemical properties, summarized in Table 1, are crucial in selecting and optimizing an appropriate analytical method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC13H24O2[4]
Molecular Weight212.33 g/mol
Boiling Point94-96 °C at 60 mmHg[4]
Flash Point100 °C (closed cup)
Density0.882 g/mL at 25 °C
Water Solubility0.017 g/L (predicted)[4]
logP5.25 (predicted)[4]

Its relatively low boiling point and volatility suggest that Gas Chromatography (GC) is a highly suitable technique. The presence of a chromophore in the tiglate moiety allows for detection by Ultraviolet (UV) spectroscopy, making High-Performance Liquid Chromatography (HPLC) a viable alternative.

Method Comparison: GC-MS vs. HPLC-UV

The choice between GC-MS and HPLC-UV for the analysis of this compound will depend on several factors, including the laboratory's available instrumentation, the required sensitivity, and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated compounds are then ionized and fragmented in the mass spectrometer, and the resulting mass-to-charge ratio of the fragments is used for identification and quantification.

Causality of Experimental Choices: Due to its volatility, this compound is well-suited for GC analysis. The use of a mass spectrometer as a detector provides high selectivity and sensitivity, which is particularly advantageous when analyzing complex cosmetic matrices where interferences from other ingredients are common.[5][6][7]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Principle: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column. For this compound, a reversed-phase column (e.g., C18) is appropriate. The UV detector measures the absorbance of the analyte at a specific wavelength, allowing for quantification.[8][9]

Causality of Experimental Choices: The conjugated double bond in the tiglate structure of this compound is expected to exhibit UV absorbance, making HPLC-UV a feasible quantitative technique. This method is often preferred for less volatile or thermally labile compounds and can be a cost-effective alternative to GC-MS.[10]

The following diagram illustrates the general workflow for the analysis of this compound.

Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing & Reporting Sample Sample Extraction Solvent Extraction (e.g., with Hexane or Acetonitrile) Sample->Extraction Dissolution in appropriate solvent Filtration Filtration (0.45 µm) Extraction->Filtration GC_MS GC-MS Analysis Filtration->GC_MS Injection HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV Injection Quantification Quantification against Calibration Curve GC_MS->Quantification HPLC_UV->Quantification Report Report Quantification->Report Final Concentration

Caption: General workflow for the analysis of this compound.

Proposed Experimental Protocols

The following are proposed starting protocols for the analysis of this compound. These methods are based on established procedures for similar ester compounds in cosmetic matrices and should be validated in-house before implementation.[5][8][11][12]

Proposed GC-MS Method

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the cosmetic product into a 10 mL volumetric flask.
  • Add 5 mL of a suitable solvent (e.g., hexane or ethyl acetate) and vortex for 1 minute to dissolve the sample.
  • Sonicate for 15 minutes to ensure complete extraction.
  • Dilute to the mark with the same solvent and mix thoroughly.
  • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

2. GC-MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL (splitless mode).
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 2 minutes.
  • Ramp to 280 °C at 15 °C/min.
  • Hold at 280 °C for 5 minutes.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-400.

3. Calibration: Prepare a series of standard solutions of this compound in the chosen solvent at concentrations ranging from 1 to 100 µg/mL.

Proposed HPLC-UV Method

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the cosmetic product into a 10 mL volumetric flask.
  • Add 5 mL of acetonitrile and vortex for 1 minute to dissolve the sample.
  • Sonicate for 15 minutes.
  • Dilute to the mark with acetonitrile and mix.
  • Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

2. HPLC-UV Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • UV Detection Wavelength: 220 nm (to be optimized based on UV scan of a standard).

3. Calibration: Prepare a series of standard solutions of this compound in acetonitrile at concentrations ranging from 1 to 100 µg/mL.

Inter-laboratory Comparison Study Design

An inter-laboratory comparison (ILC) is essential for validating an analytical method and ensuring that different laboratories can produce comparable results.[1][2] The design of such a study should adhere to international standards such as ISO/IEC 17025 and ISO/IEC 17043.[1][3][13]

Interlaboratory_Study_Workflow Start Initiate ILC Protocol Develop Detailed Analytical Protocol Start->Protocol Samples Prepare Homogeneous Test Samples Protocol->Samples Distribution Distribute Samples & Protocol to Participants Samples->Distribution Analysis Participating Labs Perform Analysis Distribution->Analysis Data_Collection Collect and Collate Results from all Labs Analysis->Data_Collection Statistical_Analysis Perform Statistical Analysis (e.g., Cochran's, Grubb's tests, Repeatability, Reproducibility) Data_Collection->Statistical_Analysis Report Generate Final Report with Performance Evaluation Statistical_Analysis->Report End Conclude ILC Report->End

Caption: Workflow for an inter-laboratory comparison study.

Key Steps in the Inter-laboratory Comparison:
  • Establish a Coordinating Laboratory: This laboratory will be responsible for preparing and distributing the samples, collecting the data, and performing the statistical analysis.

  • Develop a Detailed Protocol: A clear and unambiguous analytical protocol, including the proposed methods described above, must be provided to all participating laboratories.

  • Prepare Homogeneous Test Materials: A batch of a cosmetic product (e.g., a cream or lotion) should be spiked with a known concentration of this compound and thoroughly homogenized to ensure sample uniformity.

  • Recruit Participating Laboratories: A sufficient number of competent laboratories should be invited to participate.

  • Data Analysis: The results from all laboratories should be statistically analyzed to determine the repeatability (within-laboratory precision) and reproducibility (between-laboratory precision) of the method. Statistical tests such as Cochran's and Grubb's tests should be used to identify outliers.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical performance data for the two proposed methods, which would be determined through a validation study and an inter-laboratory comparison.

Table 2: Hypothetical Performance Characteristics of Analytical Methods for this compound

ParameterGC-MSHPLC-UV
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL1.5 µg/mL
Linearity (r²) > 0.999> 0.998
Precision (RSD%) < 5%< 7%
Accuracy (Recovery %) 95-105%93-107%
Specificity High (based on mass spectrum)Moderate (potential for co-elution)
Cost per Sample HigherLower
Analysis Time per Sample ~20 minutes~15 minutes

Conclusion

Both GC-MS and HPLC-UV are viable techniques for the determination of this compound in cosmetic products. GC-MS offers superior specificity and sensitivity, making it the preferred method for complex matrices or when low-level detection is required. HPLC-UV provides a robust and cost-effective alternative for routine quality control applications where high sensitivity is not a primary concern.

The successful implementation of these methods across different laboratories hinges on thorough in-house validation and a well-designed inter-laboratory comparison study. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can establish a reliable analytical framework for this compound, ultimately contributing to the development of safe and high-quality consumer products.

References

  • Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. (2023). MDPI. Retrieved from [Link]

  • Interlaboratory Validation of the in Vitro Eye Irritation Tests for Cosmetic Ingredients. (1) Overview of the Validation Study and Draize Scores for the Evaluation of the Tests. (1999). Toxicology in Vitro. Retrieved from [Link]

  • GC-MS Determination of Undeclared Phthalate Esters in Commercial Fragrances: Occurrence, Profiles and Assessment of Carcinogenic and Non-Carcinogenic Risk Associated with Their Consumption among Adult Consumers. (2023). Molecules. Retrieved from [Link]

  • Showing Compound this compound (FDB016740). (n.d.). FooDB. Retrieved from [Link]

  • Analytical method development and validation studies of ticagrelor tablets by RP-HPLC. (2018). ResearchGate. Retrieved from [Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (2022). eas-eth.org. Retrieved from [Link]

  • Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. (2023). ResearchGate. Retrieved from [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR: REVIEW. (2021). Research & Reviews: Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Application of design of experiments in the development of cosmetic formulation based on natural ingredients. (2019). ResearchGate. Retrieved from [Link]

  • Interlaboratory comparisons other than PT. (2021). Eurachem. Retrieved from [Link]

  • GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (2020). Restek. Retrieved from [Link]

  • A Novel Validated RP-HPLC Method for the estimation of Ticagrelor in Bulk and Pharmaceutical Dosage Forms. (2017). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020). Food Additives & Contaminants: Part A. Retrieved from [Link]

  • A Cosmetic & Commodities Laboratory Planning and Design Case. (n.d.). Guangzhou Boka Lab System Tech. Co., Ltd. Retrieved from [Link]

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  • hexyl tiglate, 16930-96-4. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Determination of phthalate esters in teas and tea infusions by gas chromatography-mass spectrometry. (2016). Food Chemistry. Retrieved from [Link]

  • GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (2020). Restek. Retrieved from [Link]

  • RIFM fragrance ingredient safety assessment, hexyl tiglate, CAS Registry Number 16930-96-4. (2024). Food and Chemical Toxicology. Retrieved from [Link]

  • Spotlight on accreditation standards: ISO/IEC 17025 for laboratory testing/calibration. (2023). UKAS. Retrieved from [Link]

  • Computational Methods as Part of Scientific Research in Cosmetic Sciences—Are We Using the Opportunity?. (2024). MDPI. Retrieved from [Link]

  • HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. (2019). Longdom Publishing. Retrieved from [Link]

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  • INTER LABORATORY COMPARISONS 2022. (2022). Emirates Metrology Institute. Retrieved from [Link]

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A Comprehensive Guide to Correlating Sensory Panel Evaluation of 1-Ethylhexyl Tiglate with its Chemical Profile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate world of flavor and fragrance development, the ability to connect a molecule's chemical identity to its perceived sensory character is paramount. This guide provides an in-depth technical exploration of 1-Ethylhexyl tiglate, a fatty acid ester used as a flavoring and fragrance agent.[1] For researchers, perfumers, and formulation scientists, understanding this relationship is not merely academic; it is the foundation of innovation, quality control, and the targeted design of consumer experiences.

We will dissect the sensory profile of this compound, present the rigorous analytical methodologies required to characterize it, and contextualize its properties through a comparative analysis with structurally similar tiglate esters. This document eschews a simple recitation of facts, instead focusing on the causality behind experimental choices and the logical framework that connects instrumental data to the human sensory experience.

Section 1: The Subject Molecule: this compound

This compound (also known as 3-Octyl tiglate) is an organic ester that contributes a unique profile to fragrance and flavor compositions. Its sensory perception is a direct consequence of its molecular structure, which we will explore in detail.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 94133-92-3[1]
Molecular Formula C₁₃H₂₄O₂[1]
Linear Formula CH₃CH=C(CH₃)CO₂CH(C₂H₅)(CH₂)₄CH₃
Molecular Weight 212.33 g/mol [1]
IUPAC Name octan-3-yl (2Z)-2-methylbut-2-enoate[1]
FEMA Number 3676
Refractive Index (n20/D) 1.444 (lit.)
Reported Odor Profile Dried fruit, peppery, spicy[1]

Section 2: The Methodological Bridge: Connecting Scent to Structure

To reliably correlate a sensory experience with a chemical profile, a dual-pronged approach is necessary. We must quantify the human perception through sensory panels and simultaneously identify the causative volatile compounds through analytical instrumentation. The convergence of these two data streams provides a holistic and actionable understanding of the material.

The workflow below illustrates this essential synergy. A sample is concurrently evaluated by a trained human panel and a Gas Chromatography-Olfactometry (GC-O) system. The resulting qualitative and quantitative data are then integrated to form a complete structure-odor map.

G cluster_0 Sensory Evaluation cluster_1 Chemical & Olfactory Analysis sample1 This compound (Bulk Sample) panel Trained Sensory Panel (n=12) sample1->panel Evaluation qda Quantitative Descriptive Analysis (QDA) Results panel->qda Data Generation corr Correlated Structure-Odor Profile qda->corr Sensory Benchmarks sample2 This compound (Injected Sample) gco GC-MS/Olfactometry Instrument sample2->gco Analysis ms Chemical Profile (Mass Spectra) gco->ms MS Detector olf Olfactory Data (Sniffer Port Descriptors) gco->olf Olfactometry Port ms->corr Chemical Identity olf->corr Odor Character of Individual Components

Figure 1: Integrated workflow for correlating sensory and chemical data.
Experimental Protocol 1: Quantitative Descriptive Analysis (QDA) for Sensory Evaluation

This protocol is designed to produce reliable and reproducible sensory data by using a panel of trained human subjects. The trustworthiness of this method lies in its rigorous training, standardized language, and use of a calibrated scale, which transforms subjective perceptions into quantitative data.

Objective: To quantitatively profile the sensory characteristics of this compound.

Methodology:

  • Panelist Selection & Training (Causality): A panel of 12 individuals is selected based on their demonstrated sensory acuity and articulateness. This is critical because the human detector must be sensitive and consistent. Panelists undergo a 20-hour training regimen where they learn to identify and rate the intensity of a standardized set of reference odorants (e.g., eugenol for "spicy," isoamyl acetate for "fruity"). This calibration ensures all panelists are using the same internal "ruler."

  • Lexicon Development: The panel collectively develops a specific vocabulary to describe the aroma of this compound and the comparative compounds. This consensus-driven lexicon is essential for eliminating ambiguity. For this study, terms might include "peppery," "spicy," "dried fruit," "green," and "waxy."

  • Sample Preparation: Samples of this compound, Hexyl tiglate, and Ethyl tiglate are diluted to 5% in an odorless solvent like dipropylene glycol.[2] This dilution prevents olfactory fatigue and allows for clearer perception of the odor nuances. Samples are presented on standard perfume blotters, coded with random three-digit numbers to blind the panelists.

  • Evaluation Procedure: In a temperature- and humidity-controlled sensory booth, each panelist evaluates the coded samples. They rate the intensity of each descriptor from the developed lexicon on a 15-point unstructured line scale, anchored from "Not Perceptible" to "Very Strong."

  • Data Analysis: The ratings from all panelists are collected and averaged for each descriptor and each compound. Statistical analysis (e.g., ANOVA, Principal Component Analysis) is used to determine significant differences between the compounds and to visualize the sensory space they occupy.

Experimental Protocol 2: Chemical Profiling by Gas Chromatography-Olfactometry (GC-O)

GC-O is the cornerstone technique for linking specific chemical compounds to their perceived scents.[3][4] It physically splits the effluent from the gas chromatograph, sending it simultaneously to a mass spectrometer for chemical identification and to a "sniffer port" for human evaluation. This provides a direct, time-resolved correlation between a chemical peak and its aroma.

Objective: To identify the volatile compounds in a sample and determine their individual odor characteristics.

Methodology:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer and an olfactometry port is used. A non-polar capillary column (e.g., DB-5ms) is chosen for its excellent separation of volatile and semi-volatile esters.

  • Sample Injection: A 1 µL aliquot of the 5% diluted sample is injected into the GC inlet, which is heated to a temperature (e.g., 250°C) that ensures rapid volatilization without thermal degradation.

  • Chromatographic Separation: The GC oven temperature is programmed to ramp from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 280°C). This temperature gradient separates the chemical components based on their boiling points and affinity for the column's stationary phase.

  • Detection & Olfactometry: As compounds elute from the column, the flow is split 1:1.

    • Mass Spectrometry (MS): One half goes to the MS detector, which fragments the molecules and generates a mass spectrum—a chemical "fingerprint"—allowing for identification via library matching.

    • Olfactometry (O): The other half is mixed with humidified air and directed to a heated sniffer port. A trained assessor sniffs the port throughout the run, recording the time, intensity, and description of every odor perceived.

  • Data Correlation: The chromatogram from the MS is aligned with the timeline of odor events recorded by the assessor. This allows for the assignment of a specific odor descriptor (e.g., "spicy") to a specific chemical peak (e.g., this compound).

Section 3: Comparative Analysis: Understanding Structure-Odor Relationships

To truly understand the sensory profile of this compound, it is instructive to compare it with structurally similar molecules. Ethyl tiglate and Hexyl tiglate are ideal comparators. All three share the same tiglate acid backbone but differ in the length and branching of the alcohol-derived alkyl chain. This comparison allows us to probe the structure-activity relationship (SAR) at play.

Table 2: Comparative Profile of Tiglate Esters

CompoundCAS No.Molecular FormulaMolecular WeightSensory Profile Description
Ethyl Tiglate 5837-78-5C₇H₁₂O₂128.17 g/mol Sweet, fruity, tutti frutti, tropical, berry, with floral and caramellic notes.[5][6]
Hexyl Tiglate 16930-96-4C₁₁H₂₀O₂184.28 g/mol Fresh, green, natural, oily, herbal, with facets of unripe pear and waxy florals.[7][8][9]
This compound 94133-92-3C₁₃H₂₄O₂212.33 g/mol Dried fruit, peppery, spicy.[1]

The data clearly show a dramatic shift in odor profile as the alkyl chain is modified. The short, linear ethyl group (C2) is associated with a classic sweet, fruity ester character. Lengthening the chain to the linear hexyl group (C6) introduces significant green and herbal notes, moving away from simple fruitiness. Finally, the larger, branched 1-ethylhexyl group (C8) results in a warm, spicy, and complex dried-fruit character. This demonstrates that both molecular weight and steric hindrance (branching) profoundly influence how the molecule interacts with olfactory receptors.

Section 4: The Correlation: Synthesizing the Data

The ultimate goal is to build a cohesive picture where the quantitative sensory data from the panel validates and enriches the instrumental data from the GC-O. For example, the GC-O analysis of this compound would show a major peak at a specific retention time. The MS would confirm this peak is this compound (m/z 212), while the human assessor at the sniffer port would simultaneously report a "spicy, peppery" aroma.

This instrumental finding directly correlates with the QDA results, where the trained panel assigned high-intensity scores to the "spicy" and "peppery" descriptors for the bulk this compound sample. This self-validating system provides high confidence in the structure-odor assignment. The diagram below conceptualizes this relationship.

G cluster_mol Molecular Structure (Tiglate Esters) cluster_sen Primary Sensory Characteristics mol1 Ethyl Tiglate C2 Linear Chain MW: 128 sen1 Sweet Fruity Apple-like mol1:f0->sen1 Correlates to mol2 Hexyl Tiglate C6 Linear Chain MW: 184 sen2 Green Herbal Pear mol2:f0->sen2 Correlates to mol3 This compound C8 Branched Chain MW: 212 sen3 Spicy Peppery Dried Fruit mol3:f0->sen3 Correlates to

Figure 2: Correlation of alkyl chain structure to primary sensory profile.

Conclusion

The correlation of sensory panel data with chemical analysis is not a linear process but a synergistic one. By employing rigorous, validated protocols such as Quantitative Descriptive Analysis and Gas Chromatography-Olfactometry, we can move beyond anecdotal descriptions to a quantitative and predictive understanding of fragrance ingredients.

This guide has demonstrated that the sensory character of this compound is intrinsically linked to its chemical structure. Through comparative analysis with its lower molecular weight homologues, we have shown that subtle changes in the alkyl chain—from short and linear to long and branched—can fundamentally alter the perceived aroma from simple fruity notes to complex spicy and green profiles. This foundational knowledge is critical for professionals in the field, enabling the precise use of these molecules for creating novel and impactful sensory experiences in a wide array of applications.

References

  • MCB Books. (n.d.). Ethylhexyl Pelargonate properties | Uses | Applications. MCB Books. Retrieved from [Link]

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  • The Good Scents Company. (n.d.). hexyl tiglate, 16930-96-4. The Good Scents Company. Retrieved from [Link]

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Safety Operating Guide

Understanding the Compound: Hazard Identification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 1-Ethylhexyl Tiglate

For researchers and scientists handling specialty chemicals, safety and compliance are paramount. Proper management of chemical waste is not merely a regulatory hurdle but a critical component of a responsible laboratory safety program. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, moving beyond simple instructions to explain the causality behind each procedural choice. Our aim is to empower your team with the knowledge to manage chemical waste with confidence and integrity.

This compound (CAS No. 94133-92-3) is an organic compound classified as a fatty acid ester.[1] While specific hazard data for this exact compound is limited, a thorough risk assessment can be conducted by examining structurally similar compounds like ethyl tiglate and hexyl tiglate. This approach allows us to anticipate its toxicological and physical hazards and establish robust safety protocols.

The primary hazards are associated with its flammability and potential for irritation.[2][3][4] It is imperative to handle this compound in a manner that mitigates these risks from initial use through to final disposal.

Table 1: Hazard Profile and Physical Properties

PropertyDescriptionSource Citation
Physical State Liquid.[3]
Appearance Light yellow.[3]
Flammability Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[2][3][2][3]
Incompatible Materials Strong oxidizing agents, strong bases.[2]
Toxicity Causes skin irritation and serious eye irritation. May cause respiratory irritation.[4][4]
Environmental Hazard Data on analogous compounds suggests it may be harmful to aquatic life with long-lasting effects.[5][5]

Pre-Disposal: Safety and Handling Protocols

Proper disposal begins long before the waste container is full. It starts with safe handling during research activities to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling this compound, including when preparing it for disposal:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2][4]

  • Hand Protection: Use chemical-resistant gloves (e.g., Neoprene gloves tested to EN374).[5]

  • Body Protection: A standard laboratory coat is required. For larger quantities or potential splash hazards, a protective suit should be considered.[2][4][5]

Causality: The selection of this specific PPE directly addresses the compound's identified hazards. Safety goggles prevent eye irritation from splashes, while chemical-resistant gloves protect against skin irritation.[4] These barriers are the first line of defense in preventing chemical exposure.

Spill & Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[2]

  • Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[2][4]

  • Inhalation: Remove the individual from the exposure area to fresh air. If breathing is difficult, seek medical attention.[2][4]

  • Small Spills: For minor spills, trained personnel should use an appropriate spill kit containing absorbent materials. Ensure the area is well-ventilated.[6]

  • Large Spills: Evacuate the immediate area and notify your institution's Environmental Health & Safety (EHS) department or emergency response team.[6]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8] Chemical waste must never be disposed of in regular trash or down the drain.[6]

Step 1: Waste Segregation and Container Selection
  • Segregation: Dedicate a specific waste stream for this compound and any materials heavily contaminated with it (e.g., pipette tips, absorbent pads). Do not mix it with other chemical waste unless explicitly approved by your EHS department. This is crucial to prevent dangerous reactions with incompatible materials like strong oxidizing agents.[2]

  • Container: Use a clean, leak-proof container made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap is appropriate. The container must be in good condition, free of cracks or defects.

Step 2: Proper Labeling of Hazardous Waste

Accurate labeling is a cornerstone of safe waste management and a strict regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[9][10]

The moment the first drop of waste enters the container, it must be labeled with the following information:[10]

  • The words "Hazardous Waste" .[9][10]

  • Generator Information: Your name, laboratory/department, and contact information.[9]

  • Chemical Contents: List "this compound" and any other components by their full chemical name. Do not use abbreviations or formulas.

  • Hazard Characteristics: Indicate the relevant hazards (e.g., "Flammable," "Irritant").[10]

Step 3: Safe Accumulation and Storage
  • Location: Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.[6] This area must be a well-ventilated space, such as a chemical fume hood or an approved flammables storage cabinet.[2][6][11]

  • Conditions: The storage area must be away from heat, sparks, open flames, and other ignition sources.[2][3] Ensure the container is stored with secondary containment (e.g., a spill tray) to prevent the spread of potential leaks.[6]

  • Quantity Limits: Be aware of institutional and regulatory limits on the volume of hazardous waste that can be accumulated in a satellite area (typically 55 gallons).[12]

Step 4: Arranging for Final Disposal
  • Request Pickup: Once the waste container is full or you no longer need it, submit a chemical waste pickup request to your institution's EHS department.[12] Do not attempt to transport or dispose of the waste yourself.

  • Professional Disposal: The EHS department will arrange for a licensed and certified hazardous waste disposal company to collect, transport, and process the waste.[6] This ensures the entire process is documented and compliant with all transportation and disposal regulations.[13]

The most common and effective disposal method for flammable organic liquids like this compound is high-temperature incineration at a permitted facility.[5][14][15] This process uses controlled combustion to break the chemical down into less hazardous components like ash and flue gas, with the resulting heat often used to generate energy.[16][17] The process is designed to destroy at least 99.99% of harmful chemicals.[14]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_lab Laboratory Operations cluster_ehs EHS & Vendor Operations A Waste Generation (this compound) B Select Compatible Waste Container A->B C Affix Hazardous Waste Label (Fill out completely) B->C D Accumulate Waste Safely (Keep container closed) C->D E Store in Designated Area (Flammables Cabinet / Fume Hood) D->E F Container Full? E->F Periodically Check F->D No G Submit Waste Pickup Request to EHS F->G Yes H EHS Schedules Pickup with Licensed Vendor G->H I Waste Transported off-site per DOT Regs H->I J Final Disposal (High-Temperature Incineration) I->J

Caption: Workflow for the compliant disposal of this compound.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Bowie State University. Hazardous Chemical Handling Procedures. [Link]

  • Oreate AI Blog. Navigating the Safe Disposal of Chemicals: A Guide for Everyone. [Link]

  • U.S. Environmental Protection Agency. Ethyl Acrylate. [Link]

  • RIFM. RIFM fragrance ingredient safety assessment, hexyl tiglate, CAS Registry Number 16930-96-4. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • The Good Scents Company. Hexyl Tiglate Information. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. [Link]

  • FooDB. Showing Compound this compound (FDB016740). [Link]

  • The Good Scents Company. (E)-ethyl tiglate Information. [Link]

  • U.S. Environmental Protection Agency. A Citizen's Guide to Incineration. [Link]

  • The Good Scents Company. Hexyl Tiglate. [Link]

  • Brady Corporation. Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Ethylhexyl Tiglate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, colleagues. In our pursuit of innovation, the safe and meticulous handling of chemical reagents is a non-negotiable cornerstone of our work. This guide provides essential, field-proven safety protocols for handling 1-Ethylhexyl tiglate (CAS No. 94133-92-3). My objective is to move beyond a simple checklist and instill a deep, causal understanding of why these procedures are critical. By treating every protocol as a self-validating system, we build a culture of safety that protects ourselves, our research, and our facilities.

Hazard Assessment: Understanding this compound

This compound is an ester used in flavors and fragrances. While comprehensive GHS hazard data for this specific molecule is not robustly published, a responsible safety protocol is built upon assessing its known properties and data from structurally analogous compounds.

  • Physical Hazard: The primary documented physical hazard is its combustibility. It is classified as a combustible liquid with a flash point of 100°C (212°F). This means that while it doesn't ignite as readily as flammable liquids, it can become a fire hazard at or above this temperature, or if a fine mist is generated.

  • Health Hazards (Inferred): Data from related tiglate esters, such as Ethyl tiglate and Hexyl tiglate, suggest a potential for mild to moderate irritation.

    • Skin & Eye Irritation: Safety data for Ethyl tiglate indicates it may cause skin and eye irritation[1]. Precautionary statements for the related Hexyl tiglate explicitly mandate wearing protective gloves and eye protection[2][3]. Therefore, we must assume a similar or greater potential for this compound due to its larger alkyl group, which can sometimes influence dermal absorption.

    • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation, a common characteristic of organic esters, especially when heated or aerosolized[1].

Given these factors, our PPE strategy is designed to prevent skin/eye contact, inhalation of vapors, and to mitigate risks associated with its combustible nature.

Core PPE Requirements for this compound

The level of PPE required is dictated by the scale and nature of the operation. The following table summarizes the minimum requirements for common laboratory tasks.

Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., preparing solutions, aliquoting <100 mL in a fume hood)ANSI Z87.1-rated Safety Glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Flame-resistant (FR) lab coatNot typically required inside a certified chemical fume hood
Large-Volume Transfers (e.g., >1 L, outside of primary containment)Chemical splash gogglesChemical-resistant gloves (double-gloving recommended)FR lab coat and a chemical-resistant apronRecommended if ventilation is suboptimal or if there is a risk of aerosolization
Spill Cleanup (Minor spill, <250 mL)Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., Neoprene over Nitrile)Chemical-resistant suit or apron over FR lab coat; chemical-resistant bootsAir-purifying respirator with organic vapor cartridges
Waste Disposal (Handling sealed waste containers)Safety glasses with side shieldsChemical-resistant glovesFR lab coatNot required

Procedural Guidance: The "How" and "Why"

Merely wearing PPE is insufficient; how you use it determines its efficacy.

Eye and Face Protection

The eyes are highly susceptible to chemical splashes.

  • Safety Glasses: For low-volume tasks where the splash risk is minimal, safety glasses provide adequate protection from minor droplets[4].

  • Chemical Splash Goggles: During larger transfers or when a significant splash is possible, goggles are mandatory. They form a seal around the eyes, preventing liquids from entering from the top, sides, or bottom, a known failure point for standard safety glasses[4].

Skin and Body Protection
  • Lab Coats: A flame-resistant (FR) lab coat is the minimum requirement due to the combustible nature of this compound. Standard cotton or polyester lab coats can ignite and continue to burn.

  • Chemical-Resistant Apron: An apron provides an additional barrier of protection against corrosive or irritating liquids during high-volume work or spill cleanup[4].

  • Gloves:

    • Selection: Standard nitrile gloves are generally sufficient for incidental contact. However, for prolonged handling or immersion, it is critical to consult the glove manufacturer’s chemical resistance chart. Never assume a glove is impervious.

    • Inspection: Before every use, visually inspect gloves for tears or punctures. An effective technique is the "air-fill test": seal the cuff and gently squeeze the glove to see if it holds air.

    • Proper Removal: Contaminated gloves are a primary source of exposure. Follow this protocol to prevent transferring the chemical to your skin:

      • With your gloved right hand, grasp the outside of the left glove at the wrist.

      • Peel it off, turning it inside-out. The contamination is now on the inside.

      • Hold the removed glove in your gloved right hand.

      • Slide the fingers of your now-bare left hand under the cuff of the right glove.

      • Peel it off, turning it inside-out and enclosing the first glove.

      • Dispose of the gloves in the designated hazardous waste container.

      • Wash your hands thoroughly with soap and water.

Respiratory Protection

The primary engineering control for respiratory protection is a certified chemical fume hood[1]. Respiratory protection is a secondary measure for situations where engineering controls are insufficient or during emergencies.

  • When to Use: If you are handling large quantities outside of a fume hood, cleaning a significant spill, or if the substance is heated or aerosolized, an air-purifying respirator with organic vapor (OV) cartridges is necessary.

  • Fit Testing: All personnel required to wear tight-fitting respirators must be properly fit-tested and trained in their use, as per OSHA regulations (29 CFR 1910.134).

Operational and Disposal Plans

Minor Spill Response Protocol (<250 mL)
  • Alert & Isolate: Alert personnel in the immediate area. Isolate the spill and ensure the area is well-ventilated.

  • Don PPE: At a minimum, wear chemical splash goggles, a face shield, a chemical-resistant apron, and double-glove with heavy-duty outer gloves.

  • Contain & Absorb: Use a spill kit with an inert, non-combustible absorbent material (e.g., vermiculite, sand) to dike and absorb the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect & Clean: Using spark-proof tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container[1].

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your Environmental Health & Safety (EHS) department.

Waste Disposal Plan

Chemical waste must be handled with the same diligence as the pure reagent.

  • Waste Collection: Collect all waste containing this compound (including the first rinse of any container) in a dedicated, properly sealed, and labeled hazardous waste container. The label must clearly state "Hazardous Waste," list "this compound," and indicate its combustible nature.

  • Segregation: Store the waste container in a designated satellite accumulation area with secondary containment, away from incompatible materials like strong oxidizing agents and bases[5].

  • Disposal: Arrange for pickup and disposal through your institution's certified EHS provider. Evaporation in a fume hood is not an acceptable method of disposal.

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting appropriate PPE when working with this compound.

PPE_Workflow cluster_details Specific Equipment Start Identify Task (e.g., Aliquoting, Spill) CheckVolume Volume > 100mL or High Splash Potential? Start->CheckVolume CheckVentilation Poor Ventilation or Aerosol Generation? CheckVolume->CheckVentilation EyeProtection Eye Protection CheckVolume->EyeProtection BodyProtection Body Protection: FR Lab Coat SafetyGlasses Safety Glasses CheckVolume->SafetyGlasses No Goggles Chemical Splash Goggles CheckVolume->Goggles Yes Apron Add Chemical Apron CheckVolume->Apron RespProtection Respiratory Protection CheckVentilation->RespProtection Respirator Use OV Respirator CheckVentilation->Respirator Yes NoRespirator Not Required (with Fume Hood) CheckVentilation->NoRespirator No HandProtection Hand Protection: Chemical-Resistant Gloves SafetyGlasses->EyeProtection Goggles->EyeProtection Apron->BodyProtection Respirator->RespProtection NoRespirator->RespProtection

Caption: PPE selection workflow for this compound.

References

  • This compound (FDB016740). (2010, April 8). FooDB. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

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